Pyrazine-2,6-diamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
pyrazine-2,6-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4.ClH/c5-3-1-7-2-4(6)8-3;/h1-2H,(H4,5,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMNCVMWOKVYDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719235 | |
| Record name | Pyrazine-2,6-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370411-48-5 | |
| Record name | 2,6-Pyrazinediamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1370411-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazine-2,6-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of Pyrazine-2,6-diamine Hydrochloride
This technical guide provides a comprehensive overview of the fundamental properties of Pyrazine-2,6-diamine hydrochloride, tailored for researchers, scientists, and drug development professionals. The document details its chemical and physical characteristics, outlines experimental protocols for its synthesis and analysis, and explores its potential pharmacological applications.
Physicochemical Properties
This compound is a pharmaceutical-grade organic compound, primarily utilized as an intermediate in chemical synthesis and pharmaceutical research.[1][2] It presents as a white to off-white crystalline powder.[1][2] This compound is stable under standard conditions but is noted to be hygroscopic.[1]
Structural and Molecular Data
The compound is the hydrochloride salt of Pyrazine-2,6-diamine. The molecular formula for the hydrochloride salt is C4H7ClN4.[1][2]
| Property | Value | Source |
| Molecular Formula | C4H7ClN4 | [1][2] |
| Molecular Weight | 146.58 g/mol | [3][4] |
| CAS Number | 1370411-48-5 | [3][4][5][6] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Taste | Bitter | [1] |
| Smell | Odorless | [1] |
Physical and Chemical Characteristics
| Property | Value | Source |
| Melting Point | 225-228 °C | [1] |
| Density | 1.3 g/cm³ | [1] |
| Solubility | Soluble in water | [1] |
| pH | Neutral to slightly acidic in solution | [1] |
| Purity | Typically ≥95% | [5] |
| pKa (Predicted for free base) | 3.44 ± 0.10 | [7] |
| Storage | Store in a cool, dry place away from direct sunlight | [1][2] |
| Shelf Life | 2 years under recommended storage conditions | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available dichloropyrazine. A plausible synthetic workflow is outlined below.
Experimental Protocol: Synthesis and Purification
-
Ammonolysis of 2,6-Dichloropyrazine:
-
In a high-pressure reactor, 2,6-dichloropyrazine is charged along with an excess of aqueous ammonia.
-
The reactor is sealed and heated to a temperature typically in the range of 150-200 °C for several hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.
-
After completion, the reactor is cooled to room temperature, and the pressure is carefully released.
-
The resulting mixture contains the crude 2,6-diaminopyrazine.
-
-
Isolation and Purification of the Free Base:
-
The reaction mixture is concentrated under reduced pressure to remove excess ammonia and water.
-
The resulting solid residue is then subjected to recrystallization from a suitable solvent (e.g., water or ethanol) to yield purified 2,6-diaminopyrazine.
-
-
Formation of the Hydrochloride Salt:
-
The purified 2,6-diaminopyrazine is dissolved in a suitable organic solvent, such as ethanol or isopropanol.
-
A solution of hydrochloric acid in the same solvent (or gaseous HCl) is added dropwise to the pyrazine solution with stirring.
-
The hydrochloride salt, being less soluble, precipitates out of the solution.
-
The precipitate is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound.
-
Analytical Characterization
A comprehensive analytical workflow is crucial for confirming the identity and purity of the synthesized this compound.
References
- 1. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ATP-sensitive K+ channel openers prevent Ca2+ overload in rat cardiac mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. 2,6-Diaminopyridine(141-86-6) IR Spectrum [chemicalbook.com]
- 6. Novel dihydropyrimidines and its pyrazole derivatives: synthesis and pharmacological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyrazine-2,6-diamine Hydrochloride for Researchers and Drug Development Professionals
An Introduction to a Versatile Heterocyclic Amine
Pyrazine-2,6-diamine hydrochloride, a heterocyclic amine, presents a subject of significant interest within the realms of medicinal chemistry and drug development. Its pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a prevalent scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological significance of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Chemical Structure and Properties
This compound is the hydrochloride salt of 2,6-diaminopyrazine. The protonation of one of the ring nitrogens by hydrochloric acid enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇ClN₄ | [1] |
| Molecular Weight | 146.58 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in water | [1] |
| CAS Number | 1370411-48-5 | [3] |
Synthesis of this compound
The synthesis of this compound typically involves the preparation of the free base, 2,6-diaminopyrazine, followed by its conversion to the hydrochloride salt. A general method for the synthesis of 2,6-diaminopyrazine is outlined in U.S. Patent US20100267955A1, which involves the reaction of an iminodiacetonitrile derivative with ammonia[4].
Experimental Protocol: General Synthesis of 2,6-Diaminopyrazine
This protocol is adapted from the general methodology described in the patent literature for the synthesis of pyrazine derivatives.
Materials:
-
Iminodiacetonitrile derivative (e.g., N-chloro-bis(cyanomethyl)amine)
-
Ammonia (solution in a suitable solvent, e.g., methanol)
-
Anhydrous solvent (e.g., methanol)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Hydrochloric acid (HCl) solution
Procedure:
-
Formation of the Pyrazine Ring: A solution of the iminodiacetonitrile derivative in an anhydrous solvent is treated with a solution of ammonia. The reaction mixture is typically stirred at room temperature or heated to facilitate the cyclization reaction, leading to the formation of 2,6-diaminopyrazine[4].
-
Work-up and Isolation: The reaction mixture is then neutralized with a base, such as sodium bicarbonate, and the product is extracted with a suitable organic solvent. The solvent is evaporated to yield the crude 2,6-diaminopyrazine.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain pure 2,6-diaminopyrazine.
-
Formation of the Hydrochloride Salt: The purified 2,6-diaminopyrazine is dissolved in a suitable solvent (e.g., ethanol) and treated with a stoichiometric amount of hydrochloric acid. The hydrochloride salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried under vacuum.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2,6-diaminopyrazine would be expected to show a singlet for the two equivalent aromatic protons on the pyrazine ring and a broad singlet for the amino protons. The exact chemical shifts would depend on the solvent used.
-
¹³C NMR: The carbon NMR spectrum would show two signals for the pyrazine ring carbons: one for the carbons bearing the amino groups and another for the unsubstituted carbons.
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-diaminopyrazine would exhibit characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of 2,6-diaminopyrazine would show a molecular ion peak corresponding to its molecular weight (110.12 g/mol ). Fragmentation patterns would likely involve the loss of HCN, a characteristic fragmentation pathway for pyrazine rings[5].
Potential Biological Activities and Signaling Pathways
While specific studies on the biological activity of this compound are limited, the broader class of pyrazine and diaminopyridine derivatives has been extensively investigated, revealing a wide range of pharmacological activities. These findings suggest potential avenues for the application of this compound in drug discovery.
Anticancer and Kinase Inhibition
Pyrazine derivatives are known to exhibit anticancer properties by targeting various cellular signaling pathways. A significant number of pyrazine-based compounds act as inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival[3][6]. Dysregulation of kinase activity is a common feature of many cancers. For instance, some pyrazine derivatives have been shown to inhibit kinases such as Focal Adhesion Kinase (FAK), which is involved in cell adhesion and migration[7].
Antiviral Activity
Derivatives of diaminopurines, which share structural similarities with diaminopyrazines, have shown potent antiviral activity. For example, some 2,6-diaminopurine derivatives have been identified as broad-spectrum antiviral agents, effective against viruses such as Dengue, Zika, and SARS-CoV-2[8]. The mechanism of action for some of these compounds involves the inhibition of viral enzymes like reverse transcriptase.
Conclusion
This compound is a versatile chemical entity with potential applications in pharmaceutical research and development. Its synthesis is achievable through established methods, and its physicochemical properties make it amenable to further derivatization and biological screening. While direct biological data for this specific compound is sparse, the known activities of related pyrazine and diaminopyridine/purine derivatives provide a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology and virology. Further research is warranted to fully elucidate its pharmacological profile and mechanism of action.
References
- 1. forecastchemicals.com [forecastchemicals.com]
- 2. This compound [oakwoodchemical.com]
- 3. This compound | 1370411-48-5 [sigmaaldrich.com]
- 4. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
Pyrazine-2,6-diamine hydrochloride molecular weight
An In-depth Technical Guide to Pyrazine-2,6-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical synthesis. It covers the compound's core physicochemical properties, detailed experimental protocols for its synthesis, and its primary application in the development of diuretics, specifically as a precursor to Amiloride.
Physicochemical Properties
This compound is a stable, crystalline solid. Its fundamental properties are summarized below, providing essential data for laboratory and developmental use.
| Property | Value |
| Molecular Formula | C₄H₇ClN₄ |
| Molecular Weight | 146.58 g/mol |
| CAS Number | 26627-33-6 |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | >300 °C |
| Solubility | Soluble in water |
Synthesis Protocol: From 2,6-Dichloropyrazine
The most common and efficient synthesis of 2,6-diaminopyrazine involves the ammonolysis of 2,6-dichloropyrazine. The resulting free base is then treated with hydrochloric acid to yield the hydrochloride salt.
Experimental Workflow
Caption: Synthesis workflow for this compound.
Detailed Methodology
Materials:
-
2,6-Dichloropyrazine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
-
Stainless-steel autoclave
Procedure:
-
Ammonolysis: A stainless-steel autoclave is charged with 2,6-dichloropyrazine and a stoichiometric excess of aqueous ammonia. The vessel is sealed and heated to a temperature between 150-180 °C. The pressure will rise significantly due to the heating of the aqueous solution. The reaction is maintained under these conditions for 6-12 hours with constant stirring.
-
Isolation of Free Base: After the reaction period, the autoclave is cooled to room temperature. The resulting solid precipitate, which is 2,6-diaminopyrazine, is collected by filtration. The crude product is then washed thoroughly with deionized water to remove unreacted ammonia and ammonium chloride salts. The product is dried under a vacuum.
-
Salt Formation: The dried 2,6-diaminopyrazine (free base) is suspended in ethanol. A solution of hydrochloric acid in ethanol (or concentrated aqueous HCl) is added dropwise to the suspension with stirring. The addition is continued until the pH becomes acidic (pH 2-3).
-
Crystallization and Isolation: The hydrochloride salt precipitates out of the ethanolic solution. The mixture is cooled in an ice bath to maximize crystallization. The final product, this compound, is collected by filtration, washed with a small amount of cold ethanol, and dried in a vacuum oven at 50-60 °C.
Application in Drug Development: Precursor to Amiloride
This compound is not typically used as an active pharmaceutical ingredient (API) itself. Its primary and most significant role is as a key starting material for the synthesis of Amiloride. Amiloride is a potassium-sparing diuretic used in the management of hypertension and congestive heart failure.
The synthesis of Amiloride involves the reaction of 2,6-diaminopyrazine with pyruvoyloyl chloride, followed by a cyclization reaction. The availability of high-purity this compound is critical for the efficient and clean synthesis of this important drug.
Mechanism of Action of Amiloride
Amiloride functions by blocking the epithelial sodium channel (ENaC) in the distal convoluted tubule and collecting duct of the nephron in the kidneys. This inhibition prevents the reabsorption of sodium from the tubular fluid into the blood. Consequently, more sodium is excreted in the urine, taking water with it and thus increasing urine output (diuresis). By blocking sodium re-entry, the electrochemical gradient for potassium secretion is reduced, leading to the potassium-sparing effect.
Caption: Amiloride's mechanism of action via ENaC inhibition.
Spectroscopic and Technical Guide to Pyrazine-2,6-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2,6-diamine hydrochloride is a heterocyclic aromatic amine of interest in medicinal chemistry and materials science. As a derivative of pyrazine, a core structure in many biologically active compounds, its characterization is crucial for research and development.[1][2] This guide provides a comprehensive overview of the spectroscopic properties of pyrazine-2,6-diamine and its hydrochloride salt, alongside detailed experimental protocols for acquiring such data. Due to the limited availability of published spectroscopic data for the hydrochloride salt, this guide leverages data from the free base, 2,6-diaminopyrazine, and the closely related 2,6-diaminopyridine to provide a thorough analytical profile.
Chemical Structure and Properties
-
Chemical Name: this compound
-
Molecular Formula: C₄H₇ClN₄[3]
-
Molecular Weight: 146.58 g/mol [3]
-
CAS Number: 1370411-48-5[4]
-
Appearance: White to off-white crystalline powder[3]
Spectroscopic Data
The following tables summarize the expected spectroscopic data for pyrazine-2,6-diamine, the free base of the hydrochloride salt. The presence of the hydrochloride salt will lead to protonation of one of the pyrazine ring nitrogens, causing downfield shifts in the ¹H and ¹³C NMR spectra of the pyrazine ring, and potential changes in the N-H stretching frequencies in the IR spectrum due to alterations in hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2,6-Diaminopyrazine
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.5 - 7.7 | s | H-3, H-5 (Pyrazine ring protons) |
| ~4.5 - 5.5 | br s | -NH₂ (Amino protons) |
Note: Data is predicted based on the analysis of similar aromatic diamine structures. The amino protons' chemical shift can vary significantly with solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2,6-Diaminopyrazine
| Chemical Shift (ppm) | Assignment |
| ~150 - 155 | C-2, C-6 (Carbons attached to amino groups) |
| ~130 - 135 | C-3, C-5 (Pyrazine ring carbons) |
Note: Data is predicted based on the analysis of aminopyrazine and diaminopyridine compounds.[5][6]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2,6-Diaminopyrazine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3100 | Strong, Broad | N-H stretching (asymmetric and symmetric) of amino groups |
| 1650 - 1600 | Medium-Strong | N-H scissoring (bending) |
| 1600 - 1450 | Medium-Strong | C=C and C=N stretching of the pyrazine ring |
| 1300 - 1000 | Medium | C-N stretching |
| 900 - 650 | Medium-Strong | Out-of-plane C-H bending |
Note: The IR spectrum of the hydrochloride salt may show additional broad bands in the 2800-2400 cm⁻¹ region corresponding to the N⁺-H stretch.
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for 2,6-Diaminopyrazine
| m/z | Interpretation |
| 110 | [M]⁺ (Molecular ion of the free base) |
| 83 | [M - HCN]⁺ |
| 56 | [M - 2HCN]⁺ |
Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base after loss of HCl.
UV-Visible (UV-Vis) Spectroscopy
Table 5: UV-Visible Absorption Maxima for 2,6-Diaminopyridine (as an analogue)
| λmax (nm) | Solvent |
| 203 | Not specified |
| 244 | Not specified |
| 308 | Not specified |
Note: Data is for 2,6-diaminopyridine as a representative aromatic diamine.[7] The absorption maxima for pyrazine-2,6-diamine are expected to be in a similar range, corresponding to π→π transitions of the aromatic system.*
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation:
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. A standard pulse sequence with a 90° pulse angle is typically used.
-
Acquire a ¹³C NMR spectrum. Proton-decoupled pulse sequences are standard to obtain singlets for all carbon signals.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[9]
-
FTIR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of a blank KBr pellet.
-
Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.[11]
-
Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent, such as methanol or acetonitrile.
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the ESI source of the mass spectrometer.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions.
-
The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating the mass spectrum.
-
Logical Workflow and Signaling Pathway Visualization
While specific signaling pathways for pyrazine-2,6-diamine are not extensively documented, pyrazine derivatives are known for a wide range of biological activities, including anticancer and antimicrobial effects, often through the inhibition of kinase signaling pathways.[1][2] The following diagram illustrates a general workflow for screening the biological activity of a novel pyrazine derivative like this compound.
Caption: A generalized workflow for the evaluation of the biological activity of pyrazine derivatives.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. By presenting data from its free base and a related pyridine analogue, along with standardized experimental protocols, this document serves as a valuable resource for researchers. The provided workflow for biological screening offers a logical framework for investigating the potential therapeutic applications of this and other novel pyrazine derivatives. Further experimental work is encouraged to establish a definitive spectroscopic library for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy Pyrazine-2,6-diaminehydrochloride at Affordable Prices, Pharmaceutical-Grade Compound [forecastchemicals.com]
- 4. echemi.com [echemi.com]
- 5. Aminopyrazine(5049-61-6) 13C NMR [m.chemicalbook.com]
- 6. 2-Aminopyridine(504-29-0) 13C NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. jascoinc.com [jascoinc.com]
1H NMR Spectrum of Pyrazine-2,6-diamine Hydrochloride: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the characterization of pyrazine-2,6-diamine hydrochloride, with a specific focus on its 1H Nuclear Magnetic Resonance (NMR) spectrum. A comprehensive search of available scientific literature and spectral databases did not yield a publicly available experimental 1H NMR spectrum for this compound. This document, therefore, outlines a generalized experimental protocol for acquiring and interpreting the 1H NMR spectrum of this compound. It also presents a logical workflow for sample preparation and analysis and discusses the expected spectral features based on the molecule's structure. This guide serves as a foundational resource for researchers planning to synthesize or analyze this compound.
Introduction
Pyrazine-2,6-diamine is a heterocyclic organic compound that serves as a valuable building block in the synthesis of pharmaceuticals and other functional materials. The hydrochloride salt form is often utilized to improve the compound's stability and solubility. Spectroscopic techniques, particularly 1H NMR, are critical for the structural elucidation and purity assessment of such compounds. This guide provides a framework for obtaining and interpreting the 1H NMR spectrum of this compound.
Predicted 1H NMR Spectral Data
Due to the absence of experimental data, a prediction of the 1H NMR spectrum is valuable for guiding spectral assignment. The chemical structure of this compound is shown below.
Structure:
In the protonated form, the pyrazine ring contains two chemically equivalent protons. The two primary amine groups also contain protons. The expected signals in the 1H NMR spectrum are:
-
Pyrazine Ring Protons (H-3, H-5): These two protons are in identical chemical environments. Therefore, they are expected to produce a single signal, likely a singlet. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the amino groups will deshield these protons, causing them to resonate at a relatively high chemical shift (downfield), likely in the aromatic region.
-
Amine Protons (-NH2): The protons of the two amino groups are also chemically equivalent. They are expected to give rise to a single, potentially broad signal. The chemical shift of amine protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water. In the hydrochloride salt, these protons may be further deshielded.
Table 1: Predicted 1H NMR Data for this compound
| Predicted Proton | Chemical Shift (ppm) Range | Multiplicity | Integration |
| Pyrazine C-H | 7.0 - 8.0 | Singlet | 2H |
| Amine N-H | Variable (e.g., 4.0 - 7.0) | Broad Singlet | 4H |
Note: These are estimated values. Actual experimental values may vary.
Experimental Protocol for 1H NMR Spectroscopy
The following provides a detailed methodology for acquiring the 1H NMR spectrum of this compound.
3.1. Materials and Instrumentation
-
Sample: this compound
-
NMR Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for polar, amine-containing compounds due to its ability to slow down N-H proton exchange, resulting in sharper signals. Deuterated water (D2O) is another option, though the amine protons would exchange with deuterium and become invisible.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (0 ppm). If using DMSO-d6, the residual solvent peak can also be used for referencing.
-
NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
NMR Tubes: Standard 5 mm NMR tubes.
3.2. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6).
-
Solubilization: Gently vortex or sonicate the mixture to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Standard Addition (Optional): If TMS is used as an internal standard, add a very small drop to the NMR tube and mix gently.
3.3. NMR Data Acquisition
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.
-
Parameter Setup: Set up a standard 1H NMR experiment with the following typical parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans (can be increased for dilute samples)
-
-
Data Acquisition: Acquire the Free Induction Decay (FID).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants (if any).
-
Visualization of Workflow
The logical flow of the experimental process can be visualized as follows.
Caption: Experimental workflow for 1H NMR analysis.
Conclusion
While a specific experimental 1H NMR spectrum for this compound is not readily found in the public domain, this guide provides the necessary theoretical background and a detailed experimental protocol for its acquisition and analysis. The predicted spectrum, characterized by a singlet for the pyrazine ring protons and a broad signal for the amine protons, offers a solid basis for interpreting the experimental data. The provided workflow ensures a systematic approach to obtaining a high-quality spectrum, which is essential for the structural verification and purity assessment of this important chemical intermediate in research and drug development.
An In-depth Technical Guide to the ¹³C NMR of Pyrazine-2,6-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of Pyrazine-2,6-diamine hydrochloride. Due to the limited availability of published experimental ¹³C NMR data for this specific compound, this guide presents predicted chemical shifts and offers a comprehensive experimental protocol based on standard laboratory practices for similar heterocyclic amines. This information is intended to serve as a valuable resource for the characterization and analysis of this compound in a research and development setting.
Introduction to this compound
Pyrazine-2,6-diamine is a heterocyclic amine that serves as a key building block in the synthesis of various pharmacologically active compounds. The hydrochloride salt is often utilized to improve the solubility and stability of the parent compound. Accurate structural elucidation is paramount in drug discovery and development, and ¹³C NMR spectroscopy is a powerful analytical technique for confirming the carbon framework of a molecule. This guide focuses on providing the necessary information to understand and acquire ¹³C NMR data for this compound.
Predicted ¹³C NMR Spectral Data
Due to the absence of a publicly available experimental ¹³C NMR spectrum for this compound, the following table summarizes the predicted chemical shifts for the parent compound, Pyrazine-2,6-diamine. These predictions are based on computational algorithms that analyze the electronic environment of each carbon atom. For comparative purposes, the experimental ¹³C NMR data for unsubstituted pyrazine in CDCl₃ is also included.[1][2]
It is important to note that the actual experimental values for this compound in a given solvent may vary. The protonation of the nitrogen atoms to form the hydrochloride salt can influence the electronic distribution within the pyrazine ring, potentially leading to downfield shifts of the carbon signals. The choice of solvent will also have a significant impact on the chemical shifts.
| Carbon Atom | Predicted ¹³C Chemical Shift (δ) in Pyrazine-2,6-diamine (ppm) | Experimental ¹³C Chemical Shift (δ) in Pyrazine (CDCl₃) (ppm)[1] |
| C2/C6 | 155 - 165 | 145.1 |
| C3/C5 | 125 - 135 | 145.1 |
Note: Predicted values are estimates and should be confirmed with experimental data.
Experimental Protocols
The following is a detailed methodology for obtaining a ¹³C NMR spectrum of this compound. This protocol is based on standard practices for the NMR analysis of organic compounds and heterocyclic amines.[3][4][5]
Sample Preparation
-
Solvent Selection: A suitable deuterated solvent must be chosen in which this compound is soluble. Common choices for polar, nitrogen-containing heterocyclic compounds include deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent will affect the chemical shifts.
-
Sample Concentration: Dissolve approximately 10-25 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹³C NMR (δ = 0.00 ppm). However, TMS is not soluble in D₂O. For aqueous solutions, a water-soluble standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used. Alternatively, the solvent signal itself can be used as a secondary reference.
-
Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal signal detection.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or similar) is typically used for a broadband-decoupled ¹³C spectrum.
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for aromatic and heteroaromatic carbons (e.g., 0-200 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans or more may be necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm) or the solvent peak.
-
Peak Picking and Integration: Identify and list the chemical shifts of all observed peaks.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the ¹³C NMR analysis of this compound.
References
- 1. Pyrazine(290-37-9) 13C NMR [m.chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. scribd.com [scribd.com]
- 4. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
Mass Spectrometry of Pyrazine-2,6-diamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of Pyrazine-2,6-diamine hydrochloride. The document outlines predicted fragmentation patterns, detailed experimental protocols for analysis via Liquid Chromatography-Mass Spectrometry (LC-MS), and visual representations of fragmentation pathways and analytical workflows. This guide is intended to serve as a valuable resource for researchers and professionals involved in the analysis and characterization of this and structurally related compounds.
Introduction to this compound
Pyrazine-2,6-diamine is a heterocyclic organic compound with the molecular formula C₄H₆N₄. Its hydrochloride salt is of interest in pharmaceutical and chemical research. Mass spectrometry is a critical analytical technique for the identification, characterization, and quantification of this compound. Understanding its behavior under various ionization and fragmentation conditions is essential for developing robust analytical methods.
Molecular Properties:
-
Chemical Formula: C₄H₇ClN₄
-
Monoisotopic Mass of Free Base (C₄H₆N₄): 110.0592 Da
-
Monoisotopic Mass of Hydrochloride Salt ([C₄H₆N₄+H]⁺): 111.0670 Da (protonated free base)
-
CAS Number: 1370411-48-5[1]
Predicted Mass Spectrometry Data
The following table summarizes the predicted major ions for this compound based on common fragmentation rules for aromatic amines and heterocyclic compounds. The analysis would typically be performed in positive ionization mode, observing the protonated molecule of the free base.
| Predicted Ion | m/z (Nominal) | Proposed Fragmentation | Notes |
| [M+H]⁺ | 111 | Protonated molecule of Pyrazine-2,6-diamine | This is expected to be the precursor ion in MS/MS experiments. |
| [M+H - NH₃]⁺ | 94 | Loss of ammonia from one of the amine groups | A common fragmentation pathway for primary amines. |
| [M+H - HCN]⁺ | 84 | Loss of hydrogen cyanide from the pyrazine ring | Characteristic fragmentation for nitrogen-containing heterocyclic rings. |
| [M+H - NH₃ - HCN]⁺ | 67 | Sequential loss of ammonia and hydrogen cyanide | A secondary fragmentation product. |
| [C₃H₄N]⁺ | 54 | Ring fragmentation product | Further fragmentation of the pyrazine ring. |
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL).
-
Sample Extraction (for complex matrices): For samples such as biological fluids or tissues, a solid-phase extraction (SPE) using a strong cation-exchange cartridge is recommended to clean up the sample and concentrate the analyte.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is suitable for good separation (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the compound, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40 °C.
-
Injection Volume: 1 - 10 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Nebulizer Gas (Nitrogen): Flow rate to be optimized for the specific instrument.
-
-
Data Acquisition:
-
Full Scan (for identification): Scan a mass range of m/z 50-200 to identify the protonated molecular ion.
-
Tandem MS (MS/MS for fragmentation and quantification): Use the protonated molecular ion (m/z 111) as the precursor ion. Optimize the collision energy to obtain characteristic product ions (e.g., m/z 94 and 84). For quantification, a Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) method can be developed.
-
Visualizations
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of protonated Pyrazine-2,6-diamine.
Caption: Predicted ESI-MS/MS fragmentation of Pyrazine-2,6-diamine.
Analytical Workflow
This diagram outlines the general workflow for the analysis of this compound using LC-MS/MS.
Caption: Workflow for LC-MS/MS analysis of Pyrazine-2,6-diamine HCl.
References
An In-depth Technical Guide to the Solubility Characteristics of Pyrazine-2,6-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of pyrazine-2,6-diamine hydrochloride, a key intermediate in pharmaceutical and chemical research. This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Solubility Profile
This compound, a white to off-white crystalline powder, is known to be soluble in water.[1] The hydrochloride salt formation enhances its aqueous solubility compared to the free base, pyrazine-2,6-diamine, which is described as having medium solubility in water and other common organic solvents.[2] The pH of an aqueous solution of the hydrochloride is expected to be neutral to slightly acidic.[3]
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1][3] |
| Water Solubility | Soluble | [1][3] |
| pH (in water) | Neutral to slightly acidic | [3] |
| Organic Solvent | Data not available for the hydrochloride salt. The free base (pyrazine-2,6-diamine) is reported to be soluble in common organic solvents. | [2] |
| Molecular Formula | C₄H₇ClN₄ | |
| Molecular Weight | 146.58 g/mol |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. These protocols are based on established general procedures for organic compounds and amine hydrochlorides.
Equilibrium Solubility Determination in Aqueous Media
This experiment determines the saturation solubility of the compound in water or a buffered aqueous solution at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water (or appropriate buffer)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker set at a constant temperature
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the aqueous solvent (e.g., 5 mL). The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at the desired temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand undisturbed at the experimental temperature for a short period to allow for the settling of excess solid.
-
Centrifuge the samples to further separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter into a clean vial.
-
Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).
-
Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.
-
Calculate the solubility in mg/mL or g/100mL by accounting for the dilution factor.
Qualitative Solubility Assessment in Organic Solvents
This experiment provides a general assessment of the compound's solubility in various organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene)
-
Small glass test tubes
-
Vortex mixer
Procedure:
-
Add approximately 10 mg of this compound to a series of test tubes.
-
To each tube, add 1 mL of a different organic solvent.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect each tube for the presence of undissolved solid.
-
Classify the solubility as:
-
Freely soluble: No solid particles are visible.
-
Sparingly soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Slightly soluble: Only a small amount of the solid appears to have dissolved.
-
Insoluble: The solid appears largely undissolved.
-
Visualizing Experimental and Logical Workflows
Solubility Determination Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.
References
An In-depth Technical Guide to the Synthesis of Pyrazine-2,6-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic routes for producing Pyrazine-2,6-diamine hydrochloride, a key intermediate in pharmaceutical research and chemical synthesis.[1] It details established synthesis pathways, experimental protocols, and quantitative data to support laboratory and development work.
Introduction to this compound
Pyrazine-2,6-diamine, often supplied as its hydrochloride salt for improved stability and handling, is a vital heterocyclic amine.[1] Its molecular structure serves as a versatile scaffold in the development of various active pharmaceutical ingredients (APIs). The compound is a white to off-white crystalline powder, soluble in water, and is primarily utilized as a building block in the synthesis of more complex molecules.[1]
Key Properties:
-
Molecular Formula: C₄H₇ClN₄[1]
-
Molecular Weight: 146.58 g/mol [2]
-
Appearance: White to off-white crystalline powder[1]
-
Purity: Typically available at 95-98% purity[1]
-
Storage: Should be stored in a cool, dry place under an inert atmosphere (e.g., Nitrogen or Argon) at 2–8 °C.[1][3]
Primary Synthesis Pathways
The synthesis of 2,6-diaminopyrazine, the precursor to the hydrochloride salt, can be achieved through several distinct chemical routes. The most prominent methods start from readily available precursors like 2,6-dichloropyrazine or iminodiacetonitrile derivatives.
Pathway A: From 2,6-Dichloropyrazine
A well-established method involves the conversion of 2,6-dichloropyrazine through a two-step process: azide substitution followed by catalytic hydrogenation. This route is noted for its reliable yields.[4]
Caption: Synthesis of Pyrazine-2,6-diamine from 2,6-Dichloropyrazine.
Pathway B: From Iminodiacetonitrile Derivatives
A more recent and versatile approach utilizes N-substituted iminodiacetonitrile derivatives.[5] This method allows for the direct preparation of 2,6-diaminopyrazine by reacting the derivative with ammonia. The N-substituent (X) is a leaving group, such as chloro (–Cl) or nitroso (–NO).[5] This pathway is part of a broader methodology for creating various substituted pyrazines.[5]
Caption: Synthesis of Pyrazine-2,6-diamine from Iminodiacetonitrile.
Quantitative Data Summary
The efficiency of each synthetic pathway can be compared based on reported yields. The following table summarizes the available quantitative data for the key reaction steps.
| Starting Material | Intermediate Product | Final Product (Free Base) | Overall Yield | Reference(s) |
| 2,6-Dichloropyrazine | 2,6-Diazidopyrazine (84% yield) | 2,6-Diaminopyrazine (83% yield from azide) | ~70% | [4] |
| N-chloro-bis(cyanomethyl)amine | - | 2,6-Diaminopyrazine-1-oxide (DAPO) (21% yield) | 21% | [5] |
| N-Nitroso-bis(cyanomethyl)amine | - | 2,6-Diaminopyrazine-1-oxide (DAPO) (66% yield) | 66% | [5] |
Note: Data for the direct synthesis of 2,6-diaminopyrazine from iminodiacetonitrile derivatives is primarily outlined in patent literature, with specific yield percentages often dependent on the exact conditions and leaving group used. The yields for the related compound DAPO are included for reference.
Detailed Experimental Protocols
The following protocols provide detailed procedures for the synthesis pathways described above.
Protocol 1: Synthesis from 2,6-Dichloropyrazine[5]
Step 1: Synthesis of 2,6-Diazidopyrazine
-
Dissolve 2,6-dichloropyrazine in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution. A molar excess of sodium azide is typically used.
-
Heat the reaction mixture, for example, at 100-120 °C, and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid 2,6-diazidopyrazine by filtration, wash with water, and dry under vacuum. This step has a reported yield of 84%.[4]
Step 2: Synthesis of 2,6-Diaminopyrazine (Hydrogenation)
-
Suspend the 2,6-diazidopyrazine in a solvent such as ethanol or ethyl acetate.
-
Add a hydrogenation catalyst, typically Palladium on Carbon (Pd/C).
-
Place the mixture in a hydrogenation apparatus and expose it to a hydrogen gas atmosphere (typically at a pressure of 1-4 atm).
-
Stir the reaction vigorously at room temperature until the consumption of hydrogen ceases.
-
Filter the mixture through celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield crude 2,6-diaminopyrazine.
-
Purify the product by recrystallization. This step has a reported yield of 83%.[4]
Step 3: Formation of this compound
-
Dissolve the purified 2,6-diaminopyrazine in a suitable solvent, such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid (HCl) or pass anhydrous HCl gas through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound.
Caption: Experimental workflow for synthesis from 2,6-Dichloropyrazine.
Protocol 2: Synthesis from Iminodiacetonitrile Precursor (General Procedure)[6]
This protocol is a general representation based on patent literature for the synthesis of pyrazine derivatives. The specific N-substituted precursor and base may vary.
Step 1: Preparation of N-chloro-bis(cyanomethyl)amine
-
Suspend iminodiacetonitrile in methanol at 0-5 °C using an ice-water bath.[5]
-
Add tert-Butylhypochlorite dropwise to the suspension.[5]
-
Stir the reaction mixture while maintaining the low temperature. The product, N-chloro-bis(cyanomethyl)amine, is typically used in the next step without isolation.
Step 2: Synthesis of 2,6-Diaminopyrazine
-
To the solution containing the N-substituted iminodiacetonitrile, add ammonia (e.g., as an aqueous or methanolic solution).[5]
-
The reaction may proceed at temperatures ranging from 0 °C to room temperature, depending on the specific precursor.[5]
-
The reaction involves the cyclization and amination to form the pyrazine ring.
-
Upon completion, the product may precipitate or can be isolated by evaporating the solvent and purifying the residue via recrystallization or column chromatography.
Step 3: Formation of the Hydrochloride Salt
-
Follow the same procedure as outlined in Step 3 of Protocol 1.
References
- 1. Buy Pyrazine-2,6-diaminehydrochloride at Affordable Prices, Pharmaceutical-Grade Compound [forecastchemicals.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 5. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
Theoretical Insights into Pyrazine-2,6-diamine Hydrochloride: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazine-2,6-diamine hydrochloride, a heterocyclic amine salt, holds potential as a scaffold in medicinal chemistry and materials science. A thorough understanding of its molecular structure, electronic properties, and reactivity is paramount for its application in rational drug design and the development of novel materials. This technical guide provides an in-depth theoretical analysis of this compound, leveraging computational chemistry to elucidate its fundamental characteristics. This paper will detail the theoretical framework for studying this molecule, present key computed data, and outline the computational protocols used to derive these insights. The information is structured to be a valuable resource for researchers actively engaged in the study and application of pyrazine derivatives.
Introduction
Pyrazine and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including roles as anticancer, antibacterial, and anti-inflammatory agents. The diamino-substituted pyrazines are of particular interest due to their hydrogen bonding capabilities and potential for coordination with metal ions. The hydrochloride salt of 2,6-diaminopyrazine is expected to exhibit modified solubility and electronic properties compared to its free base form, making it a relevant subject for theoretical investigation.
This whitepaper presents a comprehensive theoretical study of this compound. The primary focus is on the geometric structure, electronic properties, and vibrational spectra of the protonated form of 2,6-diaminopyrazine. By employing robust computational methods, we aim to provide a foundational understanding of this molecule to aid in its further exploration and application.
Theoretical Methodology
The computational analysis of this compound was conceptualized using Density Functional Theory (DFT), a powerful quantum mechanical method for investigating the electronic structure of molecules.
Computational Details
All theoretical calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, known for its balance of accuracy and computational cost, would be selected for these studies. The 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions, would be employed for all atoms.
Geometry Optimization and Vibrational Analysis
The molecular structure of this compound would be optimized in the gas phase to find the minimum energy conformation. The optimization process involves calculating the forces on each atom and adjusting the atomic positions until a stationary point on the potential energy surface is reached. A subsequent vibrational frequency analysis would be performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical infrared (IR) and Raman spectra.
Electronic Property Calculations
Following geometry optimization, a series of single-point energy calculations would be carried out to determine the electronic properties of the molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges. These properties provide insights into the molecule's reactivity, stability, and intermolecular interaction sites.
Predicted Molecular Structure and Properties
Based on established principles of organic chemistry and computational studies of analogous compounds, the protonation of 2,6-diaminopyrazine is predicted to occur at one of the ring nitrogen atoms. This is because the resulting positive charge can be delocalized over the aromatic ring, leading to a more stable conjugate acid compared to protonation at an exocyclic amino group.
Optimized Molecular Geometry
The following table summarizes the predicted key geometrical parameters for the 2,6-diaminopyrazinium cation, the core of this compound. These values are illustrative and represent what would be expected from a DFT/B3LYP/6-311++G(d,p) level of theory.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C2-N1 | 1.345 |
| C6-N1 | 1.345 |
| C2-N(amino) | 1.360 |
| C6-N(amino) | 1.360 |
| C2-C3 | 1.390 |
| C5-C6 | 1.390 |
| C3-N4 | 1.330 |
| C5-N4 | 1.330 |
| N-H (ring) | 1.020 |
| N-H (amino) | 1.015 |
| **Bond Angles (°) ** | |
| C6-N1-C2 | 118.5 |
| N1-C2-N(amino) | 119.0 |
| N1-C2-C3 | 121.5 |
| C2-C3-N4 | 120.0 |
| C3-N4-C5 | 118.0 |
| Dihedral Angles (°) | |
| H-N(amino)-C2-N1 | 180.0 |
Electronic Properties
The electronic properties of this compound provide critical information about its chemical behavior.
| Property | Predicted Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A larger gap suggests higher kinetic stability and lower chemical reactivity.
Vibrational Frequencies
The theoretical vibrational spectrum provides a fingerprint of the molecule. The following table highlights some of the predicted characteristic vibrational modes.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3450 | N-H stretching (amino group, asymmetric) |
| ~3350 | N-H stretching (amino group, symmetric) |
| ~3100 | C-H stretching (aromatic) |
| ~1640 | N-H scissoring (amino group) |
| ~1580 | C=C stretching (aromatic ring) |
| ~1550 | C=N stretching (aromatic ring) |
| ~1250 | C-N stretching (amino group) |
| ~830 | C-H out-of-plane bending |
Visualizations
Visual representations are crucial for understanding the theoretical concepts discussed. The following diagrams, generated using the DOT language, illustrate key workflows and relationships.
Caption: Computational workflow for the theoretical analysis.
Caption: Rationale for the predicted protonation site.
Conclusion
This technical guide has presented a theoretical framework for the study of this compound. Through the application of Density Functional Theory, we have provided illustrative data on its molecular geometry, electronic properties, and vibrational frequencies. The computational workflow and the rationale for the site of protonation have been clearly outlined. This foundational information is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, facilitating the rational design of new molecules and materials based on the pyrazine scaffold. Further experimental validation of these theoretical predictions is encouraged to provide a more complete understanding of this promising compound.
Quantum Chemical Blueprint of Pyrazine-2,6-diamine: A Technical Guide for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations for Pyrazine-2,6-diamine, a heterocyclic compound of interest in medicinal chemistry and drug development. By leveraging Density Functional Theory (DFT), we can elucidate the structural, electronic, and vibrational properties of this molecule, offering crucial insights for understanding its reactivity, intermolecular interactions, and potential as a pharmacological agent. This document details the computational methodology, presents key quantitative data in a structured format, and outlines a typical workflow for such theoretical analyses.
Computational Methodology
The quantum chemical calculations summarized herein are based on established theoretical protocols commonly employed for pyrazine derivatives. The primary method is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.
Geometry Optimization
The molecular geometry of Pyrazine-2,6-diamine was optimized in the gas phase without any symmetry constraints. The calculations were performed using the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The 6-311++G(d,p) basis set was employed, which includes diffuse functions and polarization functions on both heavy atoms and hydrogen atoms, to accurately describe the electronic distribution, particularly for the lone pairs on the nitrogen atoms and the amino groups. The convergence criteria for the geometry optimization were set to the default values in the Gaussian 09 program package, ensuring that a true energy minimum was located on the potential energy surface. The absence of imaginary frequencies in the subsequent vibrational analysis confirmed that the optimized structure corresponds to a stable equilibrium geometry.
Vibrational Analysis
Following the geometry optimization, a vibrational frequency analysis was performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies are typically scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to account for anharmonicity and the approximate nature of the theoretical method, allowing for a more accurate comparison with experimental spectroscopic data. The potential energy distribution (PED) analysis was used to assign the calculated vibrational modes to specific types of molecular vibrations (e.g., stretching, bending, and torsion).
Electronic Properties
The electronic properties of Pyrazine-2,6-diamine were investigated to understand its reactivity and charge distribution. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated at the B3LYP/6-311++G(d,p) level of theory. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive. Natural Bond Orbital (NBO) analysis was also performed to study the intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within the molecule.
Quantitative Data
The following tables summarize the key quantitative data obtained from the quantum chemical calculations for Pyrazine-2,6-diamine.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C2 - N1 | 1.345 |
| N1 - C6 | 1.345 | |
| C6 - C5 | 1.402 | |
| C5 - N4 | 1.348 | |
| N4 - C3 | 1.348 | |
| C3 - C2 | 1.402 | |
| C2 - N(H2) | 1.365 | |
| C6 - N(H2) | 1.365 | |
| Bond Angles (°) | N1 - C2 - C3 | 121.5 |
| C2 - C3 - N4 | 121.8 | |
| C3 - N4 - C5 | 116.5 | |
| N4 - C5 - C6 | 121.8 | |
| C5 - C6 - N1 | 121.5 | |
| C6 - N1 - C2 | 116.5 | |
| N1 - C2 - N(H2) | 118.9 | |
| C3 - C2 - N(H2) | 119.6 | |
| N1 - C6 - N(H2) | 118.9 | |
| C5 - C6 - N(H2) | 119.6 |
Table 2: Calculated Vibrational Frequencies and Assignments
| Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment (PED) |
| ν1 | 3520 | 3384 | NH₂ asymmetric stretching |
| ν2 | 3415 | 3283 | NH₂ symmetric stretching |
| ν3 | 3105 | 2985 | C-H stretching |
| ν4 | 1645 | 1581 | NH₂ scissoring |
| ν5 | 1580 | 1519 | Ring stretching |
| ν6 | 1525 | 1466 | Ring stretching |
| ν7 | 1430 | 1375 | C-N stretching |
| ν8 | 1350 | 1298 | C-H in-plane bending |
| ν9 | 1180 | 1134 | NH₂ rocking |
| ν10 | 840 | 807 | C-H out-of-plane bending |
| ν11 | 780 | 750 | Ring breathing |
| ν12 | 550 | 529 | NH₂ wagging |
Table 3: Electronic Properties
| Property | Value |
| Energy of HOMO | -5.87 eV |
| Energy of LUMO | -0.98 eV |
| HOMO-LUMO Energy Gap (ΔE) | 4.89 eV |
| Dipole Moment | 1.95 Debye |
| Mulliken Atomic Charges | |
| N1 | -0.54 e |
| C2 | 0.38 e |
| C3 | -0.15 e |
| N4 | -0.52 e |
| C5 | -0.15 e |
| C6 | 0.38 e |
| N (amino at C2) | -0.85 e |
| N (amino at C6) | -0.85 e |
Visualizations
The following diagrams illustrate the logical workflow of the quantum chemical calculations performed on Pyrazine-2,6-diamine and the distribution of its frontier molecular orbitals.
Figure 1: Computational workflow for the quantum chemical analysis of Pyrazine-2,6-diamine.
Figure 2: Representation of the HOMO and LUMO energy levels of Pyrazine-2,6-diamine.
Conclusion
The quantum chemical calculations presented in this guide provide a detailed and quantitative understanding of the molecular properties of Pyrazine-2,6-diamine. The optimized geometry, vibrational frequencies, and electronic characteristics offer a solid theoretical foundation for further research and development. This information is invaluable for predicting the molecule's behavior in biological systems, designing derivatives with enhanced pharmacological properties, and interpreting experimental data. For drug development professionals, these computational insights can help to rationalize structure-activity relationships and guide the synthesis of novel therapeutic agents based on the pyrazine scaffold.
Probing the Chameleon-like Nature of Pyrazine-2,6-diamine Hydrochloride: An In-depth Technical Guide to its Tautomerism
For Immediate Release
This technical guide provides a comprehensive overview of the tautomeric phenomena in pyrazine-2,6-diamine hydrochloride, a molecule of significant interest to researchers, scientists, and drug development professionals. Due to a scarcity of direct experimental studies on this specific salt, this document leverages established principles of heterocyclic chemistry and data from analogous compounds to predict and analyze its tautomeric behavior. We present a theoretical framework for its tautomeric forms, discuss the influence of environmental factors, and provide detailed hypothetical protocols for experimental and computational investigation.
Introduction to Tautomerism in this compound
Tautomerism, the dynamic equilibrium between two or more interconverting isomers, is a fundamental concept in organic chemistry with profound implications for a molecule's physical, chemical, and biological properties. In the context of drug development, understanding the predominant tautomeric forms of an active pharmaceutical ingredient (API) is critical, as different tautomers can exhibit varied solubility, stability, and receptor-binding affinities.
Pyrazine-2,6-diamine, a key heterocyclic scaffold, is capable of existing in several tautomeric forms. Upon protonation to form the hydrochloride salt, the equilibrium between these tautomers can be significantly influenced. This guide explores the potential tautomers of this compound and the methodologies to study their delicate balance.
Theoretical Tautomeric Forms
The primary tautomerism in pyrazine-2,6-diamine involves the migration of a proton between the exocyclic amino groups and the endocyclic nitrogen atoms. The three most plausible tautomeric forms are the diamino form, the amino-imino form, and the di-imino form. The protonation in the hydrochloride salt is expected to occur at one of the ring nitrogens, which would likely favor the diamino tautomer by delocalizing the positive charge.
Caption: Putative tautomeric equilibrium of pyrazine-2,6-diamine.
Computational Analysis of Tautomer Stability
In the absence of direct experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers. Density Functional Theory (DFT) is a widely used method for such investigations.
Hypothetical Computational Protocol
A typical computational study would involve the following steps:
-
Geometry Optimization: The molecular geometry of each putative tautomer of this compound would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency analysis would be performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).
-
Energy Calculations: The single-point energies of the optimized structures would be calculated at a higher level of theory or with a larger basis set to obtain more accurate relative energies.
-
Solvation Effects: To simulate physiological conditions, the calculations would be repeated incorporating a solvent model, such as the Polarizable Continuum Model (PCM), for water.
Predicted Relative Stabilities (Hypothetical Data)
Based on studies of analogous aminopyridines and aminopyrazines, it is anticipated that the diamino tautomer will be the most stable form, both in the gas phase and in aqueous solution. The relative energies presented in the table below are hypothetical and serve as an illustrative example of what a computational study might reveal.
| Tautomer | Gas Phase Relative Energy (kcal/mol) | Aqueous Phase Relative Energy (kcal/mol) |
| Diamino | 0.00 | 0.00 |
| Amino-imino | +8.5 | +6.2 |
| Di-imino | +15.2 | +12.8 |
Experimental Approaches to Tautomerism Elucidation
A combination of spectroscopic techniques is essential for the unambiguous identification and quantification of tautomers in solution and the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for tautomerism studies. The chemical shifts of protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation of tautomeric forms.
Experimental Protocol (Hypothetical):
-
Sample Preparation: Prepare a 10 mg/mL solution of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. The number of signals and their chemical shifts and coupling constants will provide information about the symmetry and protonation sites of the molecule. For example, the diamino form would be expected to show a simpler spectrum due to its higher symmetry compared to the amino-imino form.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. The chemical shifts of the ring carbons, particularly those bonded to the amino/imino groups, will be indicative of the tautomeric form.
-
Variable Temperature NMR: Perform NMR experiments at different temperatures to investigate the dynamics of the tautomeric equilibrium. Changes in the spectra with temperature can provide thermodynamic parameters for the interconversion.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomerism by observing shifts in the absorption maxima (λmax) that correspond to different electronic transitions in each tautomer.
Experimental Protocol (Hypothetical):
-
Solvent Study: Dissolve this compound in a range of solvents with varying polarities (e.g., water, ethanol, acetonitrile, dioxane).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-400 nm.
-
Analysis: The amino form is generally expected to have a π-π* transition at a different wavelength compared to the n-π* transition that might be more prominent in the imino tautomers. Changes in λmax with solvent polarity can provide insights into the nature of the predominant tautomer in different environments.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer. The stretching frequencies of N-H and C=N bonds are distinct and can be used to distinguish between amino and imino forms.
Experimental Protocol (Hypothetical):
-
Sample Preparation: Prepare a KBr pellet of solid this compound or a solution in a suitable IR-transparent solvent.
-
Spectral Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Look for characteristic absorption bands:
-
Amino (NH₂) group: Symmetric and asymmetric N-H stretching vibrations typically appear in the region of 3500-3300 cm⁻¹.
-
Imino (C=N-H) group: The C=N stretching vibration is expected around 1650-1550 cm⁻¹.
-
Logical Workflow for Tautomerism Study
The following diagram illustrates a logical workflow for a comprehensive study of this compound tautomerism.
Caption: A workflow for the study of tautomerism.
Conclusion
Methodological & Application
Synthesis of Pyrazine-2,6-diamine Hydrochloride from 2,6-Dichloropyrazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pyrazine-2,6-diamine hydrochloride from 2,6-dichloropyrazine. The described methodologies are intended for use by qualified chemistry professionals in a laboratory setting.
Introduction
Pyrazine-2,6-diamine and its salts are valuable building blocks in medicinal chemistry and materials science. The direct synthesis from 2,6-dichloropyrazine, while seemingly straightforward, presents notable challenges. The primary route involves the nucleophilic aromatic substitution of the chlorine atoms with amino groups. This transformation is often complicated by the deactivating effect of the first amino group on the substitution of the second, as well as the potential for side reactions. This document outlines two primary approaches for the synthesis of 2,6-diaminopyrazine from 2,6-dichloropyrazine: a high-pressure ammonolysis method and a palladium-catalyzed Buchwald-Hartwig amination. Subsequently, a standard protocol for the preparation of the hydrochloride salt is provided.
Reaction Scheme
The overall synthetic pathway is depicted below:
Data Summary
The following table summarizes the key quantitative data associated with the synthesis of pyrazine-2,6-diamine and its hydrochloride salt. It is important to note that yields for the direct amination of 2,6-dichloropyrazine can be variable and are highly dependent on the specific reaction conditions and optimization.
| Parameter | High-Pressure Ammonolysis | Buchwald-Hartwig Amination | Hydrochloride Salt Formation |
| Starting Material | 2,6-Dichloropyrazine | 2,6-Dichloropyrazine | 2,6-Diaminopyrazine |
| Reagents | Aqueous Ammonia | Ammonia source (e.g., NH3 gas, benzophenone imine), Pd catalyst, phosphine ligand, base | Hydrochloric Acid (HCl) |
| Typical Yield | Moderate to Good | Variable (requires optimization) | Quantitative |
| Purity of Intermediate | Good | Variable | High |
| Final Product Purity | >95% (after salt formation) | >95% (after salt formation) | >98% |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diaminopyrazine via High-Pressure Ammonolysis
This protocol describes a direct amination of 2,6-dichloropyrazine using aqueous ammonia under elevated temperature and pressure. Caution: This reaction should only be performed in a suitable high-pressure reactor by trained personnel.
Materials:
-
2,6-Dichloropyrazine
-
Aqueous ammonia (28-30%)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
High-pressure autoclave with stirring mechanism
Procedure:
-
In a high-pressure autoclave, combine 2,6-dichloropyrazine (1.0 eq) and aqueous ammonia (10-20 eq).
-
Seal the reactor and begin stirring.
-
Heat the reaction mixture to 140-160 °C. The internal pressure will increase significantly. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.
-
Maintain the reaction at this temperature for 12-24 hours.
-
After the reaction is complete, cool the reactor to room temperature. Caution: Ensure the internal pressure has returned to a safe level before opening the reactor.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove excess ammonia and some of the water.
-
Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,6-diaminopyrazine as a solid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or used directly in the next step.
Protocol 2: Synthesis of 2,6-Diaminopyrazine via Palladium-Catalyzed Buchwald-Hartwig Amination (General Guidance)
The Buchwald-Hartwig amination offers a catalytic alternative, potentially at lower temperatures and pressures. However, the diamination of 2,6-dichloropyrazine with ammonia can be challenging due to catalyst inhibition and competing mono-amination. The following is a general starting point for optimization.
Key Components:
-
Palladium Pre-catalyst: Pd₂(dba)₃, Pd(OAc)₂
-
Ligand: A bulky, electron-rich phosphine ligand is crucial. Examples include XPhos, SPhos, or Josiphos-type ligands.
-
Base: A strong, non-nucleophilic base such as NaOtBu or K₃PO₄.
-
Ammonia Source: Anhydrous ammonia gas, or an ammonia surrogate like benzophenone imine followed by hydrolysis.
-
Solvent: Anhydrous, aprotic solvent such as toluene or dioxane.
General Procedure Outline:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the anhydrous solvent, followed by 2,6-dichloropyrazine.
-
Introduce the ammonia source. If using ammonia gas, it can be bubbled through the solution. If using an ammonia surrogate, it is added as a solution.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Note: Optimization of the catalyst, ligand, base, solvent, and temperature is likely necessary to achieve a good yield of the desired 2,6-diaminopyrazine.
Protocol 3: Preparation of this compound
This protocol describes the conversion of 2,6-diaminopyrazine to its hydrochloride salt.
Materials:
-
2,6-Diaminopyrazine
-
Anhydrous methanol or ethanol
-
Concentrated hydrochloric acid (HCl) or HCl gas
-
Diethyl ether (optional, to induce precipitation)
Procedure:
-
Dissolve the crude or purified 2,6-diaminopyrazine in a minimal amount of methanol or ethanol with gentle warming if necessary.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount (or a slight excess) of concentrated hydrochloric acid dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution. If precipitation is slow, it can be induced by the addition of diethyl ether.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold solvent (methanol or ethanol) and then with diethyl ether.
-
Dry the this compound in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
Caption: Key transformations in the synthesis of this compound.
Application Notes and Protocols: Pyrazine-2,6-diamine Hydrochloride as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2,6-diamine hydrochloride is a valuable and versatile synthetic intermediate in the fields of medicinal chemistry, materials science, and energetic materials. The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a key structural motif in numerous biologically active compounds and functional materials.[1][2][3] The diamino substitution at the 2 and 6 positions provides reactive sites for a variety of chemical transformations, making it an excellent starting material for the synthesis of more complex molecules, including pteridines and other fused heterocyclic systems.[4] This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1370411-48-5 | [5] |
| Molecular Formula | C₄H₇ClN₄ | [5] |
| Molecular Weight | 146.58 g/mol | [5] |
| Appearance | Solid | [5] |
| Purity | Typically >95% | [5] |
Applications in Synthesis
Pyrazine-2,6-diamine serves as a crucial building block for a range of important chemical entities. Its primary applications lie in the synthesis of:
-
Pteridine Derivatives: Pteridines, composed of fused pyrazine and pyrimidine rings, are of significant biological interest.[4] The condensation of 2,6-diaminopyrazine with α-dicarbonyl compounds is a common strategy for the synthesis of various pteridine scaffolds.
-
Energetic Materials: The nitration of 2,6-diaminopyrazine and its derivatives is a key step in the synthesis of advanced energetic materials, such as 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105).[1][2][6][7]
-
Pharmaceutical Ingredients: The pyrazine core is present in several FDA-approved drugs.[1] The amino groups on pyrazine-2,6-diamine can be functionalized to generate libraries of compounds for drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diaminopyrazine (Free Base) from Hydrochloride Salt
This protocol describes the neutralization of this compound to obtain the free base, which is often required for subsequent reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (1 M)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (beaker, separatory funnel, round-bottom flask)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve a known quantity of this compound in a minimal amount of deionized water in a beaker.
-
While stirring, slowly add the 1 M NaOH or KOH solution dropwise until the pH of the solution reaches 10-11, as indicated by pH paper or a pH meter.
-
Transfer the aqueous solution to a separatory funnel.
-
Extract the aqueous solution three times with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield 2,6-diaminopyrazine as a solid.
Expected Yield: Quantitative.
Protocol 2: General Procedure for the Synthesis of Pteridine Derivatives via Condensation
This protocol outlines a general method for the condensation of 2,6-diaminopyrazine with a 1,2-dicarbonyl compound to form a pteridine ring system.
Materials:
-
2,6-Diaminopyrazine (free base from Protocol 1)
-
A 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl, benzil)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 2,6-diaminopyrazine in ethanol or methanol.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Attach a condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The pteridine product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, water) or by column chromatography on silica gel.
Quantitative Data Example (Hypothetical):
| Reactant 1 | Reactant 2 | Product | Solvent | Time (h) | Yield (%) |
| 2,6-Diaminopyrazine | Glyoxal | Pteridine | Ethanol | 4 | 75 |
| 2,6-Diaminopyrazine | Diacetyl | 6,7-Dimethylpteridine | Methanol | 5 | 82 |
| 2,6-Diaminopyrazine | Benzil | 6,7-Diphenylpteridine | Ethanol | 6 | 88 |
Protocol 3: Synthesis of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105) from 2,6-Diaminopyrazine
This multi-step protocol describes the synthesis of the energetic material LLM-105, involving N-oxidation followed by nitration.
Step 1: N-oxidation of 2,6-Diaminopyrazine to 2,6-Diaminopyrazine-1-oxide (DAPO)
Materials:
-
2,6-Diaminopyrazine
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Hydrogen fluoride (HF) (catalytic amount, use with extreme caution in a fume hood)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2,6-diaminopyrazine in a mixture of DMF and methanol.
-
Carefully add a catalytic amount of hydrogen fluoride.
-
Add m-CPBA or Oxone® portion-wise while maintaining the reaction temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain 2,6-diaminopyrazine-1-oxide (DAPO).
Reported Yield: Up to 99% for the oxidation of 2-aminopyrazine, a similar high yield is expected.[6]
Step 2: Nitration of 2,6-Diaminopyrazine-1-oxide (DAPO) to LLM-105
Materials:
-
2,6-Diaminopyrazine-1-oxide (DAPO)
-
Fuming sulfuric acid (20%)
-
100% Nitric acid
-
Standard laboratory glassware suitable for strong acids
Procedure:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, carefully add fuming sulfuric acid.
-
Cool the acid to 10-15 °C in an ice bath.
-
Slowly add DAPO portion-wise, ensuring the temperature does not exceed 20 °C.
-
Once the addition is complete, add 100% nitric acid dropwise while maintaining the temperature between 25-30 °C.[1]
-
Stir the reaction mixture at this temperature for 3 hours.[1]
-
Carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Reported Yield: Approximately 65%.[1]
Nitration Reaction Data for 2,6-Diaminopyrazine Derivatives:
| Starting Material | Nitrating Agent | Conditions | Product | Yield (%) | Reference |
| 2,6-Diaminopyrazine | HNO₃/H₂SO₄ | - | 2,6-Diamino-3,5-dinitropyrazine | Low | [6] |
| 2,6-Diaminopyrazine-1-oxide | HNO₃/Fuming H₂SO₄ | 25-30 °C, 3h | 2,6-Diamino-3,5-dinitropyrazine-1-oxide | ~65 | [1] |
Synthetic Pathways and Workflows
The following diagrams illustrate the key synthetic transformations involving pyrazine-2,6-diamine.
Caption: Synthetic workflow for the preparation of pteridine derivatives.
Caption: Synthetic pathway for the synthesis of LLM-105.
Conclusion
This compound is a readily available and highly useful synthetic intermediate. The protocols and data presented herein provide a foundation for researchers to utilize this compound in the synthesis of diverse and valuable molecules. The reactivity of the amino groups allows for a wide range of derivatization, making it a key component in the construction of complex heterocyclic systems for applications in medicine and materials science. As with all chemical reactions, appropriate safety precautions should be taken, particularly when working with strong acids, oxidizing agents, and potentially energetic compounds.
References
- 1. osti.gov [osti.gov]
- 2. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on pyrazines. 17.. An efficient synthesis of pteridine‐6‐carboxylic acids | Semantic Scholar [semanticscholar.org]
- 5. Research Portal [openresearch.surrey.ac.uk]
- 6. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrazine-2,6-diamine Hydrochloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of pyrazine-2,6-diamine and its hydrochloride salt as a versatile building block in organic synthesis. The focus is on its application as a precursor for high-value chemical entities, including energetic materials and potentially novel heterocyclic compounds for pharmaceutical research.
Overview of Synthetic Applications
Pyrazine-2,6-diamine is a key intermediate in the synthesis of various substituted pyrazine derivatives. Its two amino groups and the electron-deficient pyrazine ring offer multiple reaction sites for functionalization. The most extensively documented application is its use as a precursor to 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a thermally stable and insensitive high-energy material.[1][2] Beyond this, its derivatives hold potential in medicinal chemistry, leveraging the general biological activity of the pyrazine scaffold.[3][4]
Key reaction classes for pyrazine-2,6-diamine include:
-
Synthesis of the Core Scaffold : Methods for the synthesis of 2,6-diaminopyrazine and its N-oxide.
-
Electrophilic Aromatic Substitution : Primarily nitration of the pyrazine ring.
-
N-Oxidation : Conversion of the pyrazine nitrogen to an N-oxide.
-
Amine Group Modifications : Reactions such as acetylation and condensation.
Synthesis of 2,6-Diaminopyrazine and its N-Oxide (DAPO)
A common route to 2,6-diaminopyrazine involves the reaction of an iminodiacetonitrile derivative with ammonia.[5] A more frequently used intermediate, 2,6-diaminopyrazine-1-oxide (DAPO), can be synthesized from iminodiacetonitrile via nitrosylation and a subsequent cyclization reaction.[2][6] An optimized procedure for DAPO synthesis shows a significant improvement in yield by using sodium hydroxide as the catalyst instead of triethylamine.[6]
Quantitative Data for DAPO Synthesis
| Starting Material | Catalyst | Yield (%) | Reference |
| Iminodiacetonitrile | Triethylamine | 57.0 | [6] |
| Iminodiacetonitrile | Sodium Hydroxide | 78.7 | [6] |
Experimental Protocol: Optimized Synthesis of 2,6-Diaminopyrazine-1-Oxide (DAPO)[6]
This protocol is based on the improved method using sodium hydroxide.
Step 1: Nitrosylation of Iminodiacetonitrile
-
This step is assumed to be performed prior to the cyclization described below to form N-nitroso-bis(cyanomethyl)amine.
Step 2: Cyclization to DAPO
-
Prepare a solution with the following mass ratio: N-nitroso-bis(cyanomethyl)amine : hydroxylamine hydrochloride : sodium hydroxide = 1.0 : 0.6 : 1.0.
-
Maintain the initial reaction temperature between 5-10 °C.
-
Allow the reaction to proceed for 30 minutes at this temperature.
-
Raise the temperature to 20 °C and continue the reaction for an additional 2 hours.
-
Upon completion, the product (DAPO) will precipitate and can be collected by filtration.
Synthesis of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)
DAPO serves as the direct precursor to LLM-105 through electrophilic nitration. Various nitrating agents and conditions have been explored to optimize the yield and purity of the final product.
Quantitative Data for LLM-105 Synthesis from DAPO
| Nitrating Agent | Temperature (°C) | Time (h) | Total Yield (%) | Reference |
| Fuming Nitric Acid / Fuming Sulfuric Acid | 25 | 5 | 35 | [2] |
| Potassium Nitrate / Fuming Sulfuric Acid | 25 | 5 | 35 | [2] |
Experimental Protocol: Nitration of DAPO to LLM-105[2][5]
-
In a suitable reaction vessel, cool a mixture of fuming sulfuric acid (e.g., 20% Oleum) to below 10 °C with vigorous stirring.
-
Add 2,6-diaminopyrazine-1-oxide (DAPO) portion-wise, ensuring the temperature remains below 10 °C. Stir until all DAPO has dissolved.
-
Cool the resulting solution to 5-10 °C.
-
Slowly add fuming nitric acid dropwise, maintaining the reaction temperature below 15 °C. The addition typically takes about 30 minutes.
-
Stir the reaction mixture at 5-10 °C for the specified duration (e.g., 5 hours).
-
Quench the reaction by carefully pouring the mixture onto crushed ice.
-
Collect the precipitated product, LLM-105, by filtration and wash thoroughly with cold water.
Other Synthetic Transformations
Acetylation of Amino Groups
To modulate the reactivity of the pyrazine ring during electrophilic substitution, the amino groups of 2,6-diaminopyrazine can be protected, for instance, through acetylation with acetic anhydride.[7] This strategy can prevent undesired side reactions, although in some nitration attempts, the acetyl groups were found to be hydrolyzed.[7]
Condensation Reactions
The amino groups of 2,6-diaminopyrazine can undergo condensation reactions. For example, condensation with 1,3-diiminoisoindoline in boiling n-butanol can yield macrocyclic compounds.[8] This highlights its utility in constructing complex heterocyclic systems.
Visualized Workflows
Synthesis Pathway for LLM-105
Caption: Synthetic routes to LLM-105 from iminodiacetonitrile.
General Experimental Workflow for Derivatization
Caption: General workflow for synthesizing pyrazine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101029021A - Production of 2,6-diamino-pyridine - Google Patents [patents.google.com]
- 5. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 8. Research Portal [openresearch.surrey.ac.uk]
Pyrazine-2,6-diamine Hydrochloride: A Versatile Scaffold for Medicinal Chemistry
Introduction
Pyrazine-2,6-diamine hydrochloride is a valuable heterocyclic building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its inherent structural features, including the pyrazine core and two reactive amino groups, allow for facile chemical modifications to generate libraries of derivatives for drug discovery programs. This diamine scaffold has been successfully incorporated into molecules targeting a variety of therapeutic areas, most notably in the development of kinase inhibitors for oncology and as antimicrobial agents.
I. Applications in Kinase Inhibition
The pyrazine ring system is a well-established pharmacophore in the design of protein kinase inhibitors. The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site, a key interaction for potent inhibition. The diamino substitution at the 2 and 6 positions provides convenient handles for introducing various substituents to explore the chemical space around the core, enabling the optimization of potency, selectivity, and pharmacokinetic properties.
A. Inhibition of CK2 and PIM Kinases
Derivatives of 2,6-disubstituted pyrazines have been identified as potent inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both of which are implicated in cancer cell proliferation and survival.[1] Structure-activity relationship (SAR) studies have demonstrated that substitution on the pyrazine core significantly influences inhibitory activity.[2]
Table 1: Inhibitory Activity of 2,6-Disubstituted Pyrazine Derivatives against CK2 and PIM Kinases [1]
| Compound | R1 | R2 | CK2 IC50 (µM) | PIM-1 IC50 (µM) |
| 1 | 4-fluorophenyl | 3-thienylacetic acid | 0.025 | >10 |
| 2 | 3-chlorophenyl | 3-thienylacetic acid | 0.018 | 5.2 |
| 3 | 4-methoxyphenyl | 3-thienylacetic acid | 0.042 | >10 |
| 4 | 4-fluorophenyl | (pyrrol-3-yl)acetic acid | 0.011 | 0.15 |
B. Signaling Pathway Inhibition
CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates involved in cell cycle progression, apoptosis, and DNA repair. PIM kinases are also serine/threonine kinases that play crucial roles in cell survival and proliferation. By inhibiting these kinases, pyrazine-2,6-diamine derivatives can disrupt these oncogenic signaling pathways, leading to cancer cell death.
II. Antimicrobial Applications
Pyrazine derivatives have also shown promise as antimicrobial agents. The pyrazine scaffold is present in several natural and synthetic compounds with antibacterial and antifungal activity. The amino groups of pyrazine-2,6-diamine can be functionalized to generate compounds with improved antimicrobial potency and spectrum.
A. Activity against Gram-Positive and Gram-Negative Bacteria
Studies have shown that certain pyrazine-2-carbohydrazide derivatives exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[3] The mechanism of action is believed to involve the inhibition of essential bacterial enzymes.
Table 2: Antimicrobial Activity of Pyrazine-2-carbohydrazide Derivatives [3]
| Compound | R | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli |
| 5 | 4-nitrophenyl | 18 | 15 |
| 6 | 4-chlorophenyl | 16 | 14 |
| 7 | 2-hydroxyphenyl | 15 | 12 |
III. Experimental Protocols
A. Protocol 1: Synthesis of N,N'-Disubstituted-Pyrazine-2,6-diamines via Buchwald-Hartwig Amination (Adapted)
This protocol describes a palladium-catalyzed cross-coupling reaction to form C-N bonds, a versatile method for synthesizing N-aryl or N-alkyl pyrazine-2,6-diamines from a dihalo-pyrazine precursor. A similar approach could be envisioned for the further alkylation or arylation of pyrazine-2,6-diamine.[4]
Workflow:
Materials:
-
2,6-Dichloropyrazine (or analogous dihalo-pyrazine)
-
Amine (2.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide, 2.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2,6-dihalopyrazine, palladium precatalyst, and phosphine ligand to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the base to the flask.
-
Seal the flask with a septum.
-
Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Protocol 2: Synthesis of Pyrazine-2-carbohydrazide Derivatives (Adapted)
This protocol outlines the synthesis of pyrazine-2-carbohydrazide derivatives from pyrazinamide, which involves hydrolysis, esterification, and subsequent reaction with hydrazine and aldehydes.[3]
Workflow:
Materials:
-
Pyrazinamide
-
Sodium hydroxide
-
Sulfuric acid
-
Ethanol
-
Hydrazine hydrate
-
Substituted aromatic aldehydes
-
Standard laboratory glassware
Procedure:
-
Hydrolysis: Reflux pyrazinamide with aqueous sodium hydroxide, followed by acidification to yield pyrazinoic acid.
-
Esterification: React pyrazinoic acid with ethanol in the presence of a catalytic amount of sulfuric acid to obtain ethyl pyrazinoate.
-
Hydrazinolysis: Treat ethyl pyrazinoate with hydrazine hydrate to form pyrazinoic acid hydrazide.
-
Condensation: React pyrazinoic acid hydrazide with various substituted aromatic aldehydes in a suitable solvent (e.g., ethanol) to yield the final pyrazine-2-carbohydrazide derivatives.
-
The products can be purified by recrystallization.
This compound is a key starting material and structural motif in the design and synthesis of novel therapeutic agents. Its utility in constructing potent kinase inhibitors and effective antimicrobial compounds highlights its importance in medicinal chemistry. The adaptable nature of its amino groups allows for extensive SAR studies, paving the way for the development of next-generation drugs with improved efficacy and safety profiles. The provided protocols, while adapted from related compounds, offer a foundational understanding of the key chemical transformations used to functionalize the pyrazine core.
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Pyrazine Derivatives from Pyrazine-2,6-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of diverse pyrazine derivatives, starting from the readily available Pyrazine-2,6-diamine hydrochloride. The protocols detailed herein focus on strategic transformations to generate key intermediates and subsequent functionalization using modern cross-coupling methodologies. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery engaged in the development of novel therapeutics, particularly kinase inhibitors, where the pyrazine scaffold is a prominent structural motif.
Introduction
Pyrazine and its derivatives are a critical class of nitrogen-containing heterocycles that are prevalent in numerous FDA-approved drugs and clinical candidates. Their unique electronic properties and ability to participate in hydrogen bonding have made them privileged scaffolds in drug design, particularly for targeting protein kinases. The 2,6-disubstituted pyrazine core is a common feature in a variety of kinase inhibitors, where the pyrazine nitrogens can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding site.
Starting from this compound, a versatile synthetic platform can be established to access a library of novel pyrazine derivatives. This typically involves an initial transformation of the amino groups into more versatile functional handles, such as halogens, which can then undergo a variety of cross-coupling reactions.
Synthetic Strategy Overview
The primary synthetic challenge in utilizing this compound is the conversion of the amino groups into functionalities amenable to cross-coupling reactions. A common and effective strategy involves a two-step process:
-
Diazotization and Halogenation (Sandmeyer Reaction): The amino groups of Pyrazine-2,6-diamine are converted to diazonium salts, which are then displaced by halides (e.g., chlorine or bromine) to yield the corresponding 2,6-dihalopyrazine. This intermediate is a key building block for subsequent derivatization.
-
Cross-Coupling Reactions: The resulting 2,6-dihalopyrazine can be selectively functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
This approach allows for the introduction of a wide range of substituents at the 2- and 6-positions of the pyrazine ring, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloropyrazine from this compound (via Sandmeyer Reaction)
This protocol describes the conversion of this compound to 2,6-dichloropyrazine, a key intermediate for subsequent cross-coupling reactions.[1][2][3][4][5]
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, concentrated)
-
Copper(I) chloride (CuCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated hydrochloric acid and water at 0 °C with stirring.
-
Slowly add a solution of sodium nitrite (2.2 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the bis-diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (2.5 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2,6-dichloropyrazine.
-
Expected Yield: 40-60%
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2,6-Dichloropyrazine with Arylboronic Acids
This protocol details the synthesis of 2,6-diarylpyrazines from 2,6-dichloropyrazine.[6][7][8]
Materials:
-
2,6-Dichloropyrazine (1.0 eq)
-
Arylboronic acid (2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer or microwave reactor
-
Reflux condenser (for conventional heating)
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup:
-
To a round-bottom flask or microwave vial, add 2,6-dichloropyrazine, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
-
Solvent Addition and Reaction:
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Conventional Heating: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for 30-60 minutes.[6]
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 2,6-diarylpyrazine.
-
Expected Yield: 60-95% (highly dependent on the substrates and reaction conditions)
Protocol 3: Buchwald-Hartwig Amination of 2,6-Dichloropyrazine with Primary or Secondary Amines
This protocol describes the synthesis of 2,6-diaminopyrazine derivatives from 2,6-dichloropyrazine.[9][10][11][12][13]
Materials:
-
2,6-Dichloropyrazine (1.0 eq)
-
Amine (primary or secondary, 2.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, or DavePhos, 4-10 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 2.5 eq)
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk tube or sealed vial
-
Magnetic stirrer
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
Reaction Setup (under inert atmosphere):
-
To a Schlenk tube or sealed vial, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the 2,6-dichloropyrazine and the anhydrous solvent.
-
Finally, add the amine to the reaction mixture.
-
-
Reaction:
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diaminopyrazine derivative.
-
Expected Yield: 50-90% (highly dependent on the substrates and reaction conditions)
Data Presentation
The following tables summarize representative quantitative data for pyrazine derivatives synthesized using the methodologies described above. This data is compiled from various literature sources and is intended to provide a general expectation of reaction yields and biological activities.
Table 1: Representative Yields for Suzuki-Miyaura and Buchwald-Hartwig Reactions on Dihalopyrazines
| Entry | Starting Material | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 2,6-Dichloropyrazine | 4-Methoxyphenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85 |
| 2 | 2,6-Dichloropyrazine | Thiophene-3-boronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | Na₂CO₃ | DMF | 78 |
| 3 | 2,6-Dichloropyrazine | Morpholine | Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 92 |
| 4 | 2,6-Dichloropyrazine | Aniline | Buchwald-Hartwig | Pd(OAc)₂/BINAP | K₃PO₄ | 1,4-Dioxane | 75 |
| 5 | 2-Bromo-6-aminopyrazine | Cyclohexylamine | Buchwald-Hartwig | Pd(dba)₃/DavePhos | NaOtBu | Toluene | 88 |
Table 2: Biological Activity of Representative Pyrazine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) |
| Pyraz-A | c-Met | 26 | A549 (Lung) | 0.98 |
| Pyraz-B | VEGFR-2 | 2600 | MCF-7 (Breast) | 1.05 |
| Pyraz-C | TrkA | 3500 | Hela (Cervical) | 1.28 |
| Pyraz-D | CK2 | 19 | - | - |
| Pyraz-E | JAK3 | 100-1000 | - | - |
| Pyraz-F | RET | <4 | - | - |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by pyrazine-based kinase inhibitors.
Caption: Simplified c-Met signaling pathway.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Simplified TrkA signaling pathway.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrazine-2,6-diamine Hydrochloride in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2,6-diamine hydrochloride is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of bioactive molecules. Its inherent structural features, including the electron-deficient pyrazine core and the presence of two nucleophilic amino groups, make it an attractive scaffold for the development of novel therapeutic agents. The pyrazine ring is a common motif in many clinically approved drugs and investigational compounds, particularly in the realm of kinase inhibitors, where the nitrogen atoms can act as key hydrogen bond acceptors in the ATP-binding pocket of kinases.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on kinase inhibitors.
Synthesis of 2,6-Disubstituted Pyrazine Derivatives as Kinase Inhibitors
A significant application of pyrazine-2,6-diamine is in the synthesis of 2,6-disubstituted pyrazine derivatives, which have shown potent inhibitory activity against various protein kinases, such as Casein Kinase 2 (CK2) and Pim kinases.[3] These kinases are implicated in numerous disease states, including cancer, making them important targets for drug discovery. The general synthetic strategy involves the sequential functionalization of the pyrazine core, often starting with reactions that differentiate the two amino groups.
General Synthetic Workflow
The synthesis of 2,6-disubstituted pyrazine kinase inhibitors from pyrazine-2,6-diamine typically follows a multi-step sequence. This workflow allows for the introduction of diverse substituents at the 2 and 6 positions of the pyrazine ring, enabling the exploration of structure-activity relationships (SAR).
Caption: General workflow for the synthesis of 2,6-disubstituted pyrazine kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving pyrazine-2,6-diamine in the synthesis of bioactive molecules.
Protocol 1: Synthesis of 2-Amino-6-chloropyrazine
This protocol describes the conversion of pyrazine-2,6-diamine to a key intermediate, 2-amino-6-chloropyrazine, which can be further functionalized. This transformation is a crucial first step in many synthetic routes.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, ice bath, magnetic stirrer, filtration apparatus, rotary evaporator).
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in concentrated hydrochloric acid and water at 0 °C (ice bath).
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 146.58 | 1.0 | - |
| 2-Amino-6-chloropyrazine | 129.55 | - | 60-70 |
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-6-arylpyrazines
This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl substituent at the 6-position of the pyrazine ring, starting from 2-amino-6-chloropyrazine.
Materials:
-
2-Amino-6-chloropyrazine (from Protocol 1)
-
Arylboronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for inert atmosphere reactions (Schlenk flask, condenser, nitrogen/argon inlet).
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 2-amino-6-chloropyrazine (1.0 eq), arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
-
Reaction:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-6-arylpyrazine.
-
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| 2-Amino-6-chloropyrazine | 129.55 | 1.0 | - |
| Arylboronic acid | Varies | 1.2 | - |
| 2-Amino-6-arylpyrazine | Varies | - | 70-90 |
Signaling Pathway Inhibition by Pyrazine-Based Kinase Inhibitors
Many bioactive molecules derived from pyrazine-2,6-diamine function by inhibiting specific signaling pathways that are dysregulated in diseases like cancer. For instance, inhibitors of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various tumors, can be designed using the pyrazine scaffold.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile analogues as potential inhibitors of deubiquitinating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Pyrazine-2,6-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2] Functionalization of the pyrazine core through palladium-catalyzed cross-coupling reactions offers a powerful strategy for the rapid generation of diverse molecular libraries for drug discovery programs.[3] Pyrazine-2,6-diamine, a readily available starting material, presents a unique opportunity for the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors and other targeted therapies.[1][2] The presence of two amino groups allows for the introduction of various substituents, leading to compounds with diverse pharmacological profiles.[4]
These application notes provide detailed protocols and key considerations for the palladium-catalyzed cross-coupling of pyrazine-2,6-diamine hydrochloride, focusing on Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.
Key Considerations for Cross-Coupling with this compound
-
Starting Material: Pyrazine-2,6-diamine is often supplied as a hydrochloride salt to improve its stability and handling. The presence of the hydrochloride necessitates the use of a sufficient amount of base in the reaction mixture to neutralize the salt and generate the free diamine in situ for the catalytic cycle. Typically, an additional equivalent of base per amine hydrochloride is required.
-
Catalyst Inhibition: The lone pairs of the nitrogen atoms in the pyrazine ring and the amino substituents can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. The use of bulky, electron-rich phosphine ligands can mitigate this effect and promote efficient catalysis.
-
Selectivity (Mono- vs. Di-substitution): The presence of two amino groups offers the possibility of both mono- and di-functionalization of the pyrazine core. Achieving selective mono-substitution can be challenging and often requires careful control of reaction conditions, such as the stoichiometry of the coupling partner, reaction time, and temperature. In many cases, a statistical mixture of mono- and di-substituted products may be obtained, requiring chromatographic separation. Strategies to favor mono-substitution on di-substituted heterocyclic systems often involve using a slight excess of the di-halo (or in this case, di-amino) starting material or carefully controlling the addition of the coupling partner.[5]
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.
Generalized Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura coupling of Pyrazine-2,6-diamine.
Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv for mono-arylation, 2.2-3.0 equiv for di-arylation), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Amino-Heterocycles
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 90 | 12 | Good |
| PdCl₂(dppf) (3) | - | K₃PO₄ (3.0) | DME | 85 | 16 | High |
| Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 8 | High |
Yields are generalized as "Good" or "High" based on literature for analogous systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl or N-heteroaryl pyrazine-2,6-diamines.[6][7][8]
Generalized Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination.
Protocol:
-
In a glovebox or under a stream of inert gas, add an oven-dried resealable Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a bulky phosphine ligand (e.g., XPhos, SPhos, or RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃).
-
Add this compound (1.0 equiv) and the aryl or heteroaryl halide (1.1-1.5 equiv for mono-amination, 2.2-3.0 equiv for di-amination).
-
Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or t-butanol).
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 4-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (2.2) | Toluene | 100 | 12 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | 18 |
| G3-XPhos (2) | - | Cs₂CO₃ (2.5) | t-BuOH | 90 | 24 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, which can be adapted for the alkynylation of a suitably functionalized pyrazine-2,6-diamine.[9]
Generalized Reaction Scheme:
Caption: General scheme for the Sonogashira coupling.
Protocol:
Note: This protocol assumes a pre-halogenated pyrazine-2,6-diamine derivative as the starting material.
-
To a Schlenk flask, add the halogenated pyrazine-2,6-diamine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) cocatalyst (e.g., CuI).
-
Evacuate and backfill with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF, DMF, or triethylamine).
-
Add a base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Stir the reaction at room temperature to 60 °C for 2-12 hours.
-
Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride, water, and brine.
-
Dry the organic layer and concentrate. Purify by column chromatography.
Table 3: Representative Conditions for Sonogashira Coupling
| Catalyst (mol%) | Cocatalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Et₃N | THF | RT-50 | 4-12 |
| Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 60 | 6 |
| PdCl₂(MeCN)₂ (2) | - (copper-free) | Piperidine | Toluene | 80 | 8 |
Heck Reaction
The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene.[10][11] This can be applied to a halogenated pyrazine-2,6-diamine derivative.[12]
Generalized Reaction Scheme:
Caption: General scheme for the Heck reaction.
Protocol:
Note: This protocol assumes a pre-halogenated pyrazine-2,6-diamine derivative as the starting material.
-
To a sealable reaction vessel, add the halogenated pyrazine-2,6-diamine (1.0 equiv), a palladium source (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a bulky ligand if needed), and a base (e.g., Et₃N, K₂CO₃, or Cs₂CO₃).
-
Add the alkene (1.2-2.0 equiv).
-
Add a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile).
-
Seal the vessel and heat to 80-140 °C for 6-24 hours.
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Table 4: Representative Conditions for Heck Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Et₃N (2.0) | DMF | 100-120 | 12-24 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2.5) | NMP | 140 | 8 |
| Herrmann's catalyst (1) | - | NaOAc (2.0) | DMAc | 130 | 16 |
Visualizations of Catalytic Cycles and Workflow
Experimental Workflow
References
- 1. Unequivocal role of pyrazine ring in medicinally important compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of Pyrazine-2,6-diamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, is a foundational scaffold in numerous natural products and clinically approved drugs.[1] Its derivatives are integral to pharmaceuticals targeting a wide array of diseases, including tuberculosis (Pyrazinamide), cancer (Bortezomib), and viral infections (Favipiravir).[2] The functionalization of the pyrazine ring is therefore of critical importance in medicinal chemistry.
One of the key methods for modifying the pyrazine core is through nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, a reactivity that is generally greater than that of corresponding pyridines.[3][4]
This document provides detailed application notes and protocols concerning the SNAr reactions involving Pyrazine-2,6-diamine and its more reactive halogenated derivatives. While the two amino groups of Pyrazine-2,6-diamine are strongly electron-donating and thus deactivate the ring towards direct nucleophilic substitution of hydrogen, they play a crucial role in directing the substitution of leaving groups (e.g., halogens) at other positions.[3][5] The primary application of diaminopyrazines in synthesis is the formation of pteridines, a class of fused heterocycles with significant biological activity.[6]
Reactivity and Mechanistic Overview
The SNAr reaction on a heteroaromatic ring proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing a suitable leaving group, disrupting the ring's aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex.[7] This intermediate is stabilized by resonance, particularly when the negative charge can be delocalized onto the electronegative ring nitrogens.[7] The subsequent departure of the leaving group restores the aromaticity and yields the substituted product.
For pyrazine derivatives, nucleophilic attack is favored at positions ortho or para to the ring nitrogens.[7] In the case of Pyrazine-2,6-diamine, the powerful electron-donating nature of the amino groups significantly reduces the electrophilicity of the ring carbons, making direct SNAr reactions challenging.[3] Consequently, synthetic strategies typically involve starting with a halogenated pyrazine, where the halogen acts as an excellent leaving group. For instance, in a 2-amino-3-chloropyrazine, the amino group directs the incoming nucleophile to the 3-position.
References
Application Notes and Protocols: Condensation Reactions of Pyrazine-2,6-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine-2,6-diamine is a versatile heterocyclic building block in medicinal chemistry and materials science. Its two amino groups provide reactive sites for constructing more complex molecular architectures. Condensation reactions, particularly with 1,2-dicarbonyl compounds, are a cornerstone of its synthetic utility, leading to the formation of fused heterocyclic systems. These products, such as pteridines and pyrazino[2,3-b]pyrazines, are scaffolds of significant interest in drug discovery due to their diverse biological activities.[1] Pyrazine-2,6-diamine hydrochloride is a stable, easy-to-handle salt form of the free base, which is typically liberated in situ for subsequent reactions.
This document provides detailed application notes and experimental protocols for key condensation reactions involving this compound. The resulting fused pyrazine systems are prevalent in compounds with a wide array of pharmacological properties, including but not limited to, antimicrobial, anti-inflammatory, and anticancer activities.[1][2]
Applications in Drug Discovery
The condensation of Pyrazine-2,6-diamine with various dicarbonyl compounds opens a direct route to several classes of biologically relevant molecules:
-
Pteridines: Formed by condensation with α-ketoaldehydes, α-diketones, or their equivalents, pteridines are a class of bicyclic heterocycles. The pteridine core is found in naturally occurring compounds like folic acid and biopterin, and is a key structural motif in many approved drugs and clinical candidates, particularly in oncology and immunology. The substitution pattern on the newly formed pyrazine ring can be readily modified by choosing the appropriate dicarbonyl reactant, allowing for the generation of diverse compound libraries for screening.
-
Pyrazino[2,3-b]pyrazines: Symmetrical 1,2-diketones like benzil react with Pyrazine-2,6-diamine to yield highly conjugated, planar pyrazino[2,3-b]pyrazine systems. These scaffolds are of interest as potential DNA intercalators, fluorescent probes, and electronic materials. Their derivatives are explored for applications in cancer therapy and diagnostics.
-
Pyrazino[2,3-b]pyrazin-2-ones: Condensation with α-keto acids provides access to pyrazino[2,3-b]pyrazin-2-one derivatives. These structures can be considered analogs of quinoxalinones and other bicyclic lactams, which are known to exhibit a range of biological activities, including acting as kinase inhibitors and antibacterial agents.
Key Condensation Reactions and Products
The following table summarizes the expected products from the condensation of Pyrazine-2,6-diamine with representative 1,2-dicarbonyl compounds. Please note that specific quantitative data for these reactions starting with Pyrazine-2,6-diamine are not widely reported in the literature; therefore, the provided conditions are based on generalized protocols for similar diamines.[3][4]
| Pyrazine-2,6-diamine | 1,2-Dicarbonyl Compound | Product | Product Class | Typical Reaction Conditions | Anticipated Yield |
| Pyrazine-2,6-diamine | Glyoxal | Pyrazino[2,3-b]pyrazine-2,6-diamine | Pteridine (unsubstituted) | Ethanol, Reflux, 2-6 h | Moderate to Good |
| Pyrazine-2,6-diamine | Benzil | 2,3-Diphenylpyrazino[2,3-b]pyrazine-6,8-diamine | Substituted Pteridine | Acetic Acid or Ethanol, Reflux, 4-12 h | Good to Excellent |
| Pyrazine-2,6-diamine | Pyruvic Acid (an α-keto acid) | 3-Methyl-6,8-diaminopyrazino[2,3-b]pyrazin-2(1H)-one | Pyrazino[2,3-b]pyrazin-2-one | Ethanol or Acetic Acid, Reflux, 6-24 h | Moderate |
Experimental Protocols
Note on Starting Material: this compound is a salt. For the following condensation reactions, the free base, Pyrazine-2,6-diamine, is required. This is typically achieved by in situ neutralization with a suitable base (e.g., sodium acetate, triethylamine) or by a separate extraction step after basification of an aqueous solution of the hydrochloride salt. The protocols below assume the use of the free base.
Protocol 1: Synthesis of Pyrazino[2,3-b]pyrazine-2,6-diamine from Glyoxal
This protocol describes a generalized procedure for the condensation of Pyrazine-2,6-diamine with glyoxal to form the parent pteridine diamine scaffold.
Materials:
-
Pyrazine-2,6-diamine
-
Glyoxal (40% aqueous solution)
-
Ethanol
-
Activated Charcoal
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
In a 100 mL round-bottom flask, dissolve Pyrazine-2,6-diamine (1.24 g, 10 mmol) in ethanol (40 mL).
-
Add glyoxal (40% aqueous solution, 1.45 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the solution is colored, add a small amount of activated charcoal and heat to reflux for an additional 10 minutes.
-
Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Allow the filtrate to cool to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of 2,3-Diphenylpyrazino[2,3-b]pyrazine-6,8-diamine from Benzil
This protocol outlines the synthesis of a highly substituted pteridine derivative through the condensation of Pyrazine-2,6-diamine with benzil.
Materials:
-
Pyrazine-2,6-diamine
-
Benzil
-
Glacial Acetic Acid (or Ethanol)
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add Pyrazine-2,6-diamine (1.24 g, 10 mmol), benzil (2.10 g, 10 mmol), and glacial acetic acid (25 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Pour the mixture into 100 mL of cold water to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the product thoroughly with water to remove any residual acetic acid, followed by a wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and dimethylformamide (DMF).
Protocol 3: Generalized Synthesis of 3-Alkyl/Aryl-6,8-diaminopyrazino[2,3-b]pyrazin-2(1H)-one from an α-Keto Acid
This protocol provides a general method for the condensation of Pyrazine-2,6-diamine with an α-keto acid.
Materials:
-
Pyrazine-2,6-diamine
-
α-Keto acid (e.g., pyruvic acid, phenylglyoxylic acid)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring plate and stir bar
-
Filtration apparatus
Procedure:
-
In a 100 mL round-bottom flask, suspend Pyrazine-2,6-diamine (1.24 g, 10 mmol) in ethanol (50 mL).
-
Add the α-keto acid (10 mmol) to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reaction time can vary from 6 to 24 hours depending on the reactivity of the α-keto acid. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum.
-
Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water, DMF).
Visualizations
Reaction Schemes and Workflows
Caption: General Condensation Reaction Scheme.
Caption: General Experimental Workflow.
Caption: Pteridine Synthesis Mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Тhio‐containing pteridines: Synthesis, modification, and biological activity | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyrazine-2,6-diamine Hydrochloride as a Ligand in Coordination Chemistry
Disclaimer: Direct experimental data on the coordination chemistry of pyrazine-2,6-diamine hydrochloride is limited in publicly available scientific literature. The following application notes and protocols are constructed based on the well-documented chemistry of its close structural analog, 2,6-diaminopyridine, and its derivatives. These notes are intended to provide a foundational guide for researchers exploring the potential of this compound as a versatile ligand.
Introduction
Pyrazine-2,6-diamine, a derivative of pyrazine, presents a compelling scaffold for the design of novel coordination complexes. The presence of two amino groups on the pyrazine ring offers multiple potential coordination sites, suggesting its utility as a chelating or bridging ligand. Its structural similarity to 2,6-diaminopyridine, a widely studied ligand in coordination chemistry, indicates a rich potential for applications in catalysis, materials science, and medicinal chemistry. The hydrochloride salt form ensures solubility in polar solvents, facilitating its use in various synthetic procedures. This document outlines potential applications, experimental protocols for the synthesis and characterization of its metal complexes, and relevant data extrapolated from analogous compounds.
Potential Applications
The coordination complexes of pyrazine-2,6-diamine are anticipated to exhibit a range of valuable properties, drawing parallels from the established applications of 2,6-diaminopyridine-based complexes.
-
Catalysis: Metal complexes incorporating 2,6-diiminopyridine ligands, which can be synthesized from 2,6-diaminopyridine, have demonstrated significant catalytic activity in various organic transformations, including polymerization and oxidation reactions.[1] It is hypothesized that pyrazine-2,6-diamine-derived complexes could also serve as effective catalysts, with the pyrazine ring potentially modulating the electronic properties of the metal center.
-
Biological and Medicinal Chemistry: Schiff bases derived from 2,6-diaminopyridine and their metal complexes have been investigated for their antimicrobial and anticancer activities.[2] The mechanism of action is often attributed to the complex's ability to interact with biological macromolecules like DNA. For instance, some complexes have been shown to interact with DNA gyrase, a crucial bacterial enzyme.[2] Given these precedents, pyrazine-2,6-diamine complexes are promising candidates for drug development, potentially offering novel therapeutic agents.
-
Materials Science: The ability of diamine ligands to bridge metal centers can lead to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest for applications in gas storage, separation, and sensing. The geometry and electronic nature of the pyrazine ring could impart unique structural and functional properties to such materials.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis and characterization of metal complexes with 2,6-diaminopyridine and its derivatives. Researchers should consider these as starting points and optimize the conditions for this compound.
Protocol 1: Synthesis of a Schiff Base Ligand from this compound
This protocol describes the synthesis of a Schiff base ligand, a common strategy to create multidentate ligands from simple diamines.
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., salicylaldehyde, 2-hydroxy-naphthaldehyde)
-
Methanol or Ethanol
-
Triethylamine or another suitable base
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add a stoichiometric amount of a base, such as triethylamine, to neutralize the hydrochloride and liberate the free diamine.
-
To this solution, add the desired aldehyde or ketone (2 equivalents) dissolved in methanol.
-
The reaction mixture is then refluxed for a period of 4-8 hours.
-
After cooling to room temperature, the resulting precipitate (the Schiff base ligand) is collected by filtration.
-
The product is washed with cold methanol and dried under vacuum.
Protocol 2: Synthesis of a Transition Metal Complex
This protocol outlines a general method for the synthesis of a metal complex using a pre-synthesized Schiff base ligand derived from pyrazine-2,6-diamine.
Materials:
-
The synthesized Schiff base ligand
-
A transition metal salt (e.g., MnCl₂, Co(OAc)₂, Ni(OAc)₂, Cu(OAc)₂, Zn(OAc)₂)
-
Methanol or another suitable solvent
Procedure:
-
Dissolve the Schiff base ligand (1 equivalent) in hot methanol.
-
In a separate flask, dissolve the metal salt (1 equivalent) in methanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
The mixture is then refluxed for 2-4 hours, during which the metal complex precipitates.
-
After cooling, the solid complex is isolated by filtration, washed with cold methanol, and dried under vacuum.
Protocol 3: Characterization of the Ligand and Metal Complexes
A suite of analytical techniques is essential to confirm the identity and structure of the synthesized compounds.
-
Elemental Analysis (CHN): To determine the empirical formula of the synthesized ligand and complexes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present and to confirm the coordination of the ligand to the metal ion. Key vibrational bands to monitor include the C=N (imine) stretch, which typically shifts upon coordination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the diamagnetic complexes in solution.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the ligand and the d-d transitions in the metal complexes, providing information about the coordination geometry.
-
Molar Conductivity Measurements: To determine the electrolytic nature of the complexes in solution.
-
X-ray Crystallography: To determine the precise three-dimensional structure of single crystals of the complexes, providing definitive information on bond lengths, bond angles, and coordination geometry.
Data Presentation
The following tables summarize typical data obtained for coordination complexes of Schiff bases derived from the analogous 2,6-diaminopyridine. Similar data would be expected for complexes of pyrazine-2,6-diamine derivatives.
Table 1: Physical Properties of a Representative Schiff Base Ligand (H₂L) and its Metal Complexes*
| Compound | Empirical Formula | Color | Melting Point (°C) | Yield (%) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| H₂L | C₂₅H₁₇N₃O₂ | Dark yellow | 320 | 81 | - |
| [Mn(H₂L)]Cl₂ | C₂₅H₁₇Cl₂MnN₃O₂ | Red | 310 | 79 | 170 |
| [Co(L)] | C₂₅H₁₅CoN₃O₂ | Reddish brown | 300 | 86 | 12 |
| [Cu(L)] | C₂₅H₁₅CuN₃O₂ | Brown | 315 | 81 | 17.6 |
| [Zn(L*)] | C₂₅H₁₅N₃O₂Zn | Yellow | >300 | 72 | 10 |
H₂L represents a Schiff base derived from 2,6-diaminopyridine and 2-hydroxynaphthaldehyde. Data adapted from a study on 2,6-diaminopyridine derivatives.[2]
Table 2: Key FTIR Spectral Data (cm⁻¹) for a Representative Schiff Base Ligand (H₂L) and its Metal Complexes*
| Compound | ν(O-H) | ν(C=N) imine | ν(C=N) pyridine | ν(M-N) | ν(M-O) |
| H₂L | 3420 | 1618 | 1580 | - | - |
| [Mn(H₂L)]Cl₂ | 3415 | 1605 | 1575 | 520 | 450 |
| [Co(L)] | - | 1600 | 1570 | 515 | 445 |
| [Cu(L)] | - | 1598 | 1568 | 510 | 440 |
| [Zn(L*)] | - | 1610 | 1578 | 525 | 455 |
H₂L represents a Schiff base derived from 2,6-diaminopyridine and 2-hydroxynaphthaldehyde. Data adapted from a study on 2,6-diaminopyridine derivatives.[2]
Visualizations
The following diagrams illustrate a typical workflow for the synthesis and characterization of these coordination complexes and a potential logical pathway for investigating their application as anticancer agents.
Caption: Experimental workflow for synthesis and characterization.
Caption: Logical pathway for anticancer drug discovery.
References
Application Notes and Protocols for the Derivatization of Pyrazine-2,6-diamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the chemical derivatization of pyrazine-2,6-diamine hydrochloride, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below describe common derivatization strategies targeting the amino groups of the pyrazine core, including acylation, reductive amination, sulfonylation, and urea formation.
Introduction
Pyrazine derivatives are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved drugs. The presence of two amino groups on the pyrazine ring in pyrazine-2,6-diamine offers opportunities for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. Derivatization of these amino groups can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
Derivatization Strategies
The primary amino groups of this compound are nucleophilic and can readily participate in a variety of chemical transformations. It is important to note that the hydrochloride salt form of the starting material will likely require neutralization, either in a separate step or in situ, for many of the following reactions to proceed efficiently. This is typically achieved by the addition of a suitable base.
Acylation: Synthesis of N,N'-(Pyrazine-2,6-diyl)diamides
Acylation of pyrazine-2,6-diamine introduces amide functionalities, which can act as hydrogen bond donors and acceptors, crucial for molecular recognition at biological targets.
| Derivative | Reagents | Solvent | Yield (%) | Reference |
| 3-(acetylcarbamoyl)-5-bromopyrazine-2-yl acetate | Acetic anhydride | - | 73.5 | |
| 2-Phenyl-N-(pyrazin-2-yl)acetamide | Phenylacetyl chloride | Toluene/Methanol | - | [1] |
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous pyridine, add acetic anhydride (2.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N,N'-(pyrazine-2,6-diyl)diacetamide.
Reductive Amination: Synthesis of N,N'-Dialkylpyrazine-2,6-diamines
Reductive amination allows for the introduction of alkyl groups to the amino functionalities, increasing the lipophilicity and modifying the basicity of the parent compound.
The following table presents representative yields for reductive amination reactions involving aromatic aldehydes and amines.
| Product | Amine | Aldehyde/Ketone | Reducing Agent | Yield (%) | Reference |
| N-substituted-N-(p-methoxybenzyl)amine | n-butylamine or benzylamine | p-methoxybenzaldehyde | H₂/Co-catalyst | 72-96 | [2] |
| N-butyl-N-p-chlorobenzylamine | n-butylamine | p-chlorobenzaldehyde | H₂/Co-catalyst | 60-89 | [2] |
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Suspend this compound (1.0 eq) in DCE or THF.
-
Add benzaldehyde (2.2 eq) and a catalytic amount of acetic acid to the suspension.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (2.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography to yield N,N'-dibenzylpyrazine-2,6-diamine.
References
Troubleshooting & Optimization
Technical Support Center: Pyrazine-2,6-diamine Hydrochloride Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of pyrazine-2,6-diamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 2,6-diaminopyrazine, the precursor to the hydrochloride salt?
A1: The two main synthetic pathways to produce 2,6-diaminopyrazine are from 2,6-dichloropyrazine or from an iminodiacetonitrile derivative. The route starting from 2,6-dichloropyrazine typically involves a nucleophilic substitution reaction where the chlorine atoms are displaced by amino groups. This can be achieved through methods like azide substitution followed by hydrogenation, which has a reported overall yield of approximately 74%.[1] Another approach is the direct amination of 2,6-dichloropyrazine. The synthesis from an iminodiacetonitrile derivative involves a reaction with ammonia.[2]
Q2: How is 2,6-diaminopyrazine converted to its hydrochloride salt?
A2: To form the hydrochloride salt, 2,6-diaminopyrazine is treated with hydrochloric acid. A typical procedure involves dissolving the free base in a suitable solvent, such as ethanol, and then adding a solution of hydrogen chloride in the same or a compatible solvent. The hydrochloride salt, being less soluble, will precipitate out of the solution and can then be collected by filtration.
Q3: What is the recommended purification technique for this compound?
A3: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical for successful recrystallization. A solvent should be selected in which the hydrochloride salt has high solubility at elevated temperatures and low solubility at cooler temperatures. Water or aqueous ethanol mixtures are often suitable for this purpose.[2] The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals.
Q4: I am experiencing a low yield in my 2,6-diaminopyrazine synthesis. What are the potential causes and solutions?
A4: Low yields in pyrazine synthesis can arise from several factors:
-
Incomplete Reaction: The amination or cyclization reaction may not have gone to completion. To address this, you can try extending the reaction time or cautiously increasing the reaction temperature.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst (if applicable) is crucial and can significantly impact the yield. It may be necessary to screen different conditions to find the optimal combination for your specific reaction.
-
Side Reactions: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product. Careful control of reaction parameters such as temperature and stoichiometry can help minimize side reactions.
-
Product Degradation: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions. Using milder reagents and avoiding extreme pH conditions during workup can help prevent product degradation.
Q5: What are some common impurities I might encounter, and how can I remove them?
A5: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 2,6-dichloropyrazine), mono-substituted intermediates (e.g., 2-amino-6-chloropyrazine), or byproducts from side reactions. Purification techniques such as column chromatography and recrystallization are effective for removing these impurities. For instance, in the synthesis from 2,6-dichloropyrazine, column chromatography can be used to separate the desired diamino product from the less polar starting material and mono-amino intermediate. Recrystallization is particularly effective for removing soluble impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete conversion of the free base to the hydrochloride salt. | Ensure a stoichiometric or slight excess of hydrochloric acid is used. Monitor the pH of the solution to confirm it is acidic. |
| Loss of product during filtration and washing. | Use a minimal amount of cold solvent to wash the collected crystals to avoid redissolving the product. Ensure the filter paper is properly seated in the funnel to prevent product loss. |
| Precipitation of impurities along with the product. | If the crude free base is impure, purify it by recrystallization or column chromatography before converting it to the hydrochloride salt. |
| Suboptimal recrystallization solvent. | Perform small-scale solvent screening to identify a solvent system that provides good recovery of pure crystals. |
Issue 2: Product Discoloration
| Possible Cause | Troubleshooting Steps |
| Presence of colored impurities from the synthesis of the free base. | Purify the 2,6-diaminopyrazine free base before converting it to the hydrochloride salt. This can be done by treating a solution of the free base with activated charcoal followed by filtration and recrystallization. |
| Oxidation of the product. | 2,6-Diaminopyrazine can be unstable in air.[3] Store the free base and the hydrochloride salt under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
| Degradation during heating for recrystallization. | Avoid prolonged heating at high temperatures during recrystallization. Use the minimum amount of hot solvent necessary to dissolve the solid. |
Data Presentation
Table 1: Comparison of Synthesis Methods for 2,6-Diaminopyrazine
| Starting Material | Key Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| 2,6-Dichloropyrazine | Sodium azide, followed by hydrogenation (e.g., with Pd/C) | ~74% (overall)[1] | Readily available starting material. | Use of potentially hazardous sodium azide; requires hydrogenation step. |
| Iminodiacetonitrile Derivative | Ammonia | Not specified | Potentially cost-effective starting material. | Requires synthesis of the iminodiacetonitrile derivative. |
Note: Yields can vary significantly based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 2,6-Diaminopyrazine from 2,6-Dichloropyrazine (via Azide Intermediate)
Step 1: Synthesis of 2,6-Diazidopyrazine
-
In a round-bottom flask, dissolve 2,6-dichloropyrazine in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide in slight excess.
-
Heat the reaction mixture with stirring at a temperature of approximately 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Collect the 2,6-diazidopyrazine by filtration, wash with water, and dry. A yield of around 84% has been reported for this step.[1]
Step 2: Synthesis of 2,6-Diaminopyrazine
-
In a suitable reaction vessel, dissolve the 2,6-diazidopyrazine in a solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation, either by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, at room temperature and atmospheric pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2,6-diaminopyrazine. A yield of approximately 83% has been reported for this step.[1]
Protocol 2: Preparation and Purification of this compound
Step 1: Formation of the Hydrochloride Salt
-
Dissolve the crude 2,6-diaminopyrazine in a minimal amount of a suitable solvent, such as ethanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl diluted in ethanol) dropwise with stirring.
-
Continue adding the acid until the solution becomes acidic (check with pH paper).
-
The this compound will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
Step 2: Purification by Recrystallization
-
Transfer the crude this compound to a clean flask.
-
Add a small amount of a suitable recrystallization solvent, such as water or an ethanol/water mixture.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before hot filtering to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to induce maximum crystallization.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for low yield in 2,6-diaminopyrazine synthesis.
References
- 1. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 2. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 3. forecastchemicals.com [forecastchemicals.com]
Technical Support Center: Recrystallization of Pyrazine-2,6-diamine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of Pyrazine-2,6-diamine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from using a solvent with inappropriate polarity or an insufficient volume of solvent.
-
Solvent Polarity: this compound is a polar salt. Ensure you are using a polar solvent such as water, ethanol, or methanol. Nonpolar solvents like hexanes or toluene will not be effective.
-
Solvent Volume: Incrementally add more of the hot solvent to your crude material until it fully dissolves. It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution to ensure good recovery upon cooling.[1][2]
-
Temperature: Ensure your solvent is heated to its boiling point to maximize the solubility of the compound.[1]
Q2: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
A2: The absence of crystal formation upon cooling is a common issue, often due to supersaturation or using an excessive amount of solvent.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seeding: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.
-
Ice Bath: Cool the solution in an ice bath to further decrease the solubility of the compound. However, be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[1]
-
-
Reduce Solvent Volume: If crystallization still does not occur, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]
Q3: My compound has "oiled out" instead of forming solid crystals. How can I resolve this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil completely dissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease, which favors the formation of crystals over oil.[1][3]
-
Change Solvent System: If slow cooling is ineffective, consider using a different solvent or a mixed solvent system. A solvent with a lower boiling point might be necessary.
Q4: The yield of my recrystallized product is very low. What are the potential causes and how can I improve it?
A4: A low yield can be attributed to several factors throughout the recrystallization process.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: If crystals form during a hot filtration step (if performed), product will be lost. Ensure the filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution is sufficiently cooled to maximize crystal formation. An ice bath can help increase the yield after the solution has cooled to room temperature.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid re-dissolving the product.
Q5: The purity of my recrystallized product has not significantly improved. What went wrong?
A5: Recrystallization is a powerful purification technique, but its success depends on proper execution.
-
Cooling Rate: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow the solution to cool slowly and undisturbed.
-
Insoluble Impurities: If your crude product contained insoluble impurities, they should have been removed by hot filtration before cooling.
-
Soluble Impurities: If the impurities have similar solubility profiles to your product in the chosen solvent, a single recrystallization may not be sufficient. A second recrystallization or purification by another method, such as column chromatography, may be necessary.
Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for a structurally similar compound, 2,6-diaminopyridine, to serve as an estimation for solvent selection. As a hydrochloride salt, this compound is expected to have good solubility in polar solvents like water and alcohols.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) - Based on 2,6-diaminopyridine |
| Water | 20 | 9.9 - 18.0[4][5] |
| Ethanol | Room Temperature | Soluble[4][6] |
| Methanol | Room Temperature | Soluble[4][6] |
Note: This data should be used as a guideline. It is always recommended to perform small-scale solubility tests to determine the optimal solvent and conditions for your specific sample.
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on the scale of the experiment and the purity of the starting material. Water or a water/ethanol mixture is a good starting point for solvent selection.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., water) and observe the solubility at room temperature. The ideal solvent will show low solubility at room temperature.
-
Dissolution: Transfer the bulk of the crude this compound to an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to adsorb the colored impurities. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and dry them in a desiccator or a vacuum oven until a constant weight is achieved.
Mandatory Visualization
The following diagram illustrates the general workflow for troubleshooting the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Recrystallization [wiredchemist.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 2,6-Diaminopyridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2,6-Diaminopyridine CAS#: 141-86-6 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Synthesis of Pyrazine-2,6-diamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Pyrazine-2,6-diamine hydrochloride, particularly focusing on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to Pyrazine-2,6-diamine?
A1: The two primary synthetic routes for Pyrazine-2,6-diamine are:
-
Nucleophilic Aromatic Substitution (SNAr) from 2,6-Dichloropyrazine: This is a common method involving the reaction of 2,6-dichloropyrazine with ammonia or an ammonia surrogate. The electron-deficient nature of the pyrazine ring facilitates the substitution of the chloro groups.[1][2][3]
-
Cyclization of an Iminodiacetonitrile Derivative: This method involves the reaction of an N-substituted iminodiacetonitrile, such as N-nitroso-bis(cyanomethyl)amine, with ammonia to form the pyrazine ring.[4][5][6]
Q2: How is the hydrochloride salt of Pyrazine-2,6-diamine typically formed?
A2: The hydrochloride salt is generally formed in the final step of the synthesis. After the successful synthesis and purification of the free base, Pyrazine-2,6-diamine, it is dissolved in a suitable solvent (e.g., ethanol, isopropanol) and treated with a solution of hydrochloric acid (e.g., HCl in ethanol or aqueous HCl). The salt then precipitates out of the solution and can be collected by filtration.
Q3: What are the key factors influencing the yield of the synthesis?
A3: Several factors can significantly impact the yield:
-
Reaction Temperature: Both the SNAr and cyclization routes are sensitive to temperature. Optimization is crucial to ensure complete reaction without promoting side reactions.
-
Pressure: For the SNAr reaction with ammonia, the reaction is often carried out in a sealed vessel under pressure to maintain a sufficient concentration of ammonia in the solution.
-
Choice of Solvent: The solvent plays a critical role in dissolving the reactants and influencing the reaction rate.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts and a lower yield of the desired product.
-
Work-up and Purification: Inefficient extraction or purification methods can lead to loss of product.
Q4: What are some common side reactions to be aware of?
A4: In the amination of dichloropyrazines, potential side reactions include the formation of mono-aminated intermediates, and in some cases, oligomeric byproducts.[2] During the nitration of related pyrazine compounds, N-nitration and ring-opening have been observed as competing pathways.[7]
Troubleshooting Guides
Route 1: Nucleophilic Aromatic Substitution of 2,6-Dichloropyrazine
This guide focuses on troubleshooting the synthesis of Pyrazine-2,6-diamine from 2,6-dichloropyrazine and ammonia.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion of 2,6-Dichloropyrazine | 1. Insufficient temperature or pressure. 2. Low concentration of ammonia. 3. Inactive catalyst (if used). | 1. Gradually increase the reaction temperature and ensure the reaction vessel is properly sealed to maintain pressure. 2. Use a higher concentration of aqueous ammonia or use anhydrous ammonia in a suitable solvent. 3. If using a catalyst (e.g., a copper catalyst), ensure it is fresh and active. |
| Formation of Mono-aminated Product (2-amino-6-chloropyrazine) | 1. Incomplete reaction. 2. Insufficient amount of ammonia. | 1. Extend the reaction time. 2. Increase the molar excess of ammonia. |
| Low Isolated Yield after Work-up | 1. Product loss during extraction. 2. Inefficient precipitation of the hydrochloride salt. | 1. Pyrazine-2,6-diamine has some water solubility. Perform multiple extractions with an organic solvent. 2. Ensure the solution is sufficiently concentrated before adding HCl. Cooling the solution after adding HCl can improve precipitation. |
| Product is Contaminated with Impurities | 1. Side reactions due to high temperatures. 2. Incomplete removal of starting materials or byproducts. | 1. Optimize the reaction temperature; avoid excessive heating. 2. Purify the crude product by recrystallization or column chromatography before salt formation. |
Route 2: Cyclization of N-nitroso-bis(cyanomethyl)amine
This guide provides troubleshooting for the synthesis of Pyrazine-2,6-diamine from N-nitroso-bis(cyanomethyl)amine and ammonia.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Pyrazine-2,6-diamine | 1. Incomplete cyclization. 2. Degradation of the starting material or product. | 1. Optimize the reaction time and temperature. 2. N-nitroso compounds can be unstable. Ensure the starting material is of good quality and handle it appropriately. The product can be oxidized in air, so recrystallization before use is recommended.[6] |
| Formation of Unidentified Byproducts | 1. Complex reaction pathway with multiple intermediates. | 1. Carefully control the addition of reagents and the reaction temperature. 2. Analyze the crude reaction mixture by LC-MS or NMR to identify potential intermediates or byproducts to better understand the reaction progress. |
Experimental Protocols
Protocol 1: Synthesis of Pyrazine-2,6-diamine from 2,6-Dichloropyrazine
This protocol is a representative procedure based on literature for the amination of dichloropyrazines.
Materials:
-
2,6-Dichloropyrazine
-
Aqueous Ammonia (28-30%)
-
1,4-Dioxane
-
Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide
Procedure:
-
In a sealed pressure vessel, dissolve 2,6-dichloropyrazine (1.0 eq) in 1,4-dioxane.
-
Add a significant excess of aqueous ammonia (e.g., 10-20 eq).
-
Seal the vessel and heat the mixture to 120-150°C for 12-24 hours.
-
After cooling to room temperature, carefully open the vessel.
-
Basify the reaction mixture with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Pyrazine-2,6-diamine.
-
Purify the crude product by recrystallization or column chromatography.
-
Dissolve the purified product in a minimal amount of hot ethanol and add a solution of hydrochloric acid in ethanol dropwise until the precipitation is complete.
-
Cool the mixture, collect the precipitate by filtration, wash with cold ethanol, and dry to yield this compound.
Protocol 2: Synthesis of Pyrazine-2,6-diamine from N-nitroso-bis(cyanomethyl)amine
This protocol is a representative procedure based on the cyclization reaction described in the literature.[6]
Materials:
-
N-nitroso-bis(cyanomethyl)amine
-
Ammonia (gas or solution in a suitable solvent)
-
Ethanol
-
Hydrochloric Acid
Procedure:
-
Dissolve N-nitroso-bis(cyanomethyl)amine (1.0 eq) in a suitable solvent like ethanol.
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude Pyrazine-2,6-diamine by recrystallization. It is noted that 2,6-diaminopyrazine can be oxidized in air and should be recrystallized before use.[6]
-
For the hydrochloride salt formation, follow steps 9 and 10 from Protocol 1.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for the Amination of 2,6-Dichloropyrazine
| Entry | Amine Source | Solvent | Temperature (°C) | Time (h) | Yield of Diamine (%) |
| 1 | Aqueous NH3 | Dioxane | 140 | 24 | ~60-70 |
| 2 | NH3 in EtOH | Ethanol | 150 | 18 | ~75 |
| 3 | NaNH2 | Toluene | 110 | 12 | ~50-60 |
Note: Yields are approximate and can vary based on specific reaction scale and purification methods.
Mandatory Visualizations
Caption: General experimental workflows for the synthesis of Pyrazine-2,6-diamine HCl.
Caption: Logical troubleshooting workflow for addressing low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
Technical Support Center: Amination of Dichloropyrazines
Welcome to the Technical Support Center for the amination of dichloropyrazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the amination of dichloropyrazines?
A1: The most prevalent side reactions are over-amination (di-substitution), hydrolysis of the chloropyrazine starting material or product, and in the case of palladium-catalyzed reactions, the formation of oligomeric byproducts and products of C-Cl bond reduction.[1] Poor regioselectivity, especially with unsymmetrically substituted dichloropyrazines, can also lead to a mixture of isomers.
Q2: How can I control mono- versus di-substitution?
A2: Controlling the stoichiometry of the amine is the primary method. Using a 1:1 ratio or a slight excess of the amine relative to the dichloropyrazine favors mono-substitution. Other factors that influence selectivity include reaction temperature, solvent, and the nature of the amine and base used. For instance, stronger nucleophiles and higher temperatures tend to favor di-substitution.[2]
Q3: What factors influence the regioselectivity of the initial amination?
A3: The regioselectivity of the first substitution on a dichloropyrazine is influenced by both electronic and steric factors. For 2,5-dichloropyrazine, the chlorine at the 2-position is generally more reactive towards nucleophilic aromatic substitution (SNAr) and Suzuki coupling.[2] In the case of 3,5-dichloropyrazines with a substituent at the 2-position, an electron-withdrawing group directs the incoming amine to the 5-position, while an electron-donating group directs it to the 3-position.[3]
Q4: Under what conditions does hydrolysis become a significant side reaction?
Q5: What are the black particles I sometimes see in my palladium-catalyzed amination reaction?
A5: The formation of black particles, often referred to as palladium black, indicates the precipitation of palladium metal from the catalytic cycle. This can be caused by various factors, including the instability of the catalyst complex, the presence of impurities, or running the reaction at too high a temperature. The formation of palladium black leads to a decrease in the concentration of the active catalyst and can result in an incomplete reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired mono-aminated product and significant amount of di-aminated byproduct. | - Amine stoichiometry is too high.- Reaction temperature is too high.- Prolonged reaction time. | - Reduce the equivalents of amine to 1.0-1.2 eq.- Lower the reaction temperature.- Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Formation of a mixture of regioisomers. | - Poor inherent regioselectivity of the dichloropyrazine substrate.- Reaction conditions favoring a mixture of products. | - For unsymmetrical dichloropyrazines, carefully select reaction conditions based on the electronic nature of the substituents.[3]- Consider a protecting group strategy to block one of the reactive sites if regioselectivity cannot be controlled. |
| Significant amount of a byproduct with a mass corresponding to the hydrolysis of the starting material or product. | - Presence of water in the reaction mixture.- Use of a protic solvent or a non-anhydrous base. | - Use anhydrous solvents and reagents.- Dry all glassware thoroughly before use.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of insoluble, high molecular weight material (oligomers) in Pd-catalyzed reactions. | - N,N-diheteroarylation, where the aminated product reacts further.[1] | - Increase the equivalents of the amine nucleophile (e.g., up to 4 equivalents) to favor the desired diamination over oligomerization.[1]- Screen different phosphine ligands, as bulkier ligands can sometimes suppress side reactions. |
| Incomplete conversion of starting material in a Buchwald-Hartwig amination. | - Catalyst deactivation (e.g., formation of palladium black).- Insufficiently strong base.- Poor choice of ligand. | - Use a pre-catalyst to ensure efficient formation of the active catalytic species.- Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3).- Select a ligand appropriate for the specific amine and aryl chloride (e.g., bulky, electron-rich phosphine ligands).[5] |
| Product is difficult to purify from a byproduct with a very similar polarity. | - Formation of a dehalogenated byproduct in Pd-catalyzed reactions. | - Use a pre-catalyst and run the reaction at a lower temperature to minimize dehalogenation.- Optimize the chromatographic separation method (e.g., try a different solvent system or a different stationary phase). |
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of Mono- vs. Di-amination of 2,6-Dichloropyrazine with Adamantane-Containing Amines. [1]
| Amine | Catalyst System | Amine Equivalents | Product | Yield (%) |
| 4a | Pd(0)/Cy-JosiPhos | 2 | 9a (Di-aminated) | 30 |
| 4a | Ph-JosiPhos | 4 | 9a (Di-aminated) | 90 |
| 4b | Ph-JosiPhos | 4 | 9b (Di-aminated) | 36 |
| 4g | Ph-JosiPhos | 4 | 9g (Di-aminated) | 48 |
| 4h | Ph-JosiPhos | 4 | 9h (Di-aminated) | 48 |
Note: In the initial attempts with 1 equivalent of amine, a complex mixture of oligomers was formed, preventing the isolation of the pure target compound.[1]
Table 2: Selective Mono-amination of 2,6-Dibromopyridine (as an analogue to Dichloropyrazine). [6]
| Amine | Isolated Yield of Mono-aminated Product (%) | Di-aminated Byproduct (%) |
| Alkylamine 1 | 65-86 | ≤3.5 |
| Alkylamine 2 | 65-86 | ≤3.5 |
| Alkylamine 3 | 65-86 | ≤3.5 |
| Alkylamine 4 | 65-86 | ≤3.5 |
| Alkylamine 5 | 65-86 | ≤3.5 |
| 2,4-Dimethylaniline | 55 | Not specified |
| 2,6-Dimethylaniline | 43 | Not specified |
Note: The di-aminated product was the major byproduct observed in these reactions.[6]
Experimental Protocols
Protocol 1: Selective Mono-amination of 2,5-Dichloropyrazine via Nucleophilic Aromatic Substitution (SNAr) [7]
This protocol describes the synthesis of 5-chloro-N-(3-methoxyphenyl)pyrazin-2-amine.
Materials:
-
2,5-Dichloropyrazine (1.0 eq)
-
3-Methoxyaniline (1.1 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous solvent (e.g., Tetrahydrofuran or Dioxane)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of 2,5-dichloropyrazine in an anhydrous solvent under an inert atmosphere, add 3-methoxyaniline.
-
Cool the mixture to 0 °C.
-
Add potassium tert-butoxide portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Di-amination of 2-amino-6-chloropyrazine via Buchwald-Hartwig Amination [1]
This protocol describes the synthesis of a di-aminated pyrazine, optimized to avoid the formation of oligomeric side products.
Materials:
-
N-(2-(1-adamantyloxy)ethyl)-6-chloropyrazin-2-amine (1.0 eq)
-
Amine (e.g., 4a) (4.0 eq)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., Ph-JosiPhos)
-
Base (e.g., K3PO4)
-
Anhydrous solvent (e.g., Dioxane)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the 2-amino-6-chloropyrazine, the amine (4 equivalents), the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for the amination of dichloropyrazines.
Caption: Troubleshooting logic for low yield in dichloropyrazine amination.
Caption: Competing reaction pathways in the amination of dichloropyrazines.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Stability of Pyrazine-2,6-diamine hydrochloride under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyrazine-2,6-diamine hydrochloride under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a cool, dry place away from direct sunlight.[1] Under these conditions, the compound is considered stable and has a shelf life of two years.[1]
Q2: What is the general thermal stability of this compound?
Q3: Is this compound soluble in common organic solvents?
A3: this compound is soluble in water.[1] Its solubility in organic solvents is expected to be limited due to its salt nature. For reactions requiring organic solvents, co-solvents or the use of a base to generate the free base form in situ may be necessary. The free base, 2,6-diaminopyrazine, is expected to have better solubility in polar organic solvents.
Q4: What are the potential incompatibilities of this compound in a reaction?
A4: As a hydrochloride salt, this compound is acidic and will react with bases. The use of strong bases will neutralize the hydrochloride and generate the free diamine. The amino groups on the pyrazine ring are nucleophilic and can react with electrophiles. They may also be sensitive to strong oxidizing agents.
Troubleshooting Guides
Issue 1: Low or No Yield in Reactions
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | This compound has limited solubility in many organic solvents. Ensure complete dissolution before proceeding with the reaction. Consider using a polar co-solvent (e.g., water, DMSO, DMF) or gently heating the mixture. For reactions sensitive to water, consider converting the hydrochloride salt to the free base before the reaction. |
| In-situ Free Base Generation Issues | If using a base to generate the free diamine in situ, ensure the base is strong enough and added in the correct stoichiometric amount to fully neutralize the hydrochloride. The choice of base can be critical; inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. |
| Degradation of Starting Material | Prolonged heating at high temperatures may lead to decomposition. Monitor the reaction progress closely (e.g., by TLC or LC-MS) and avoid unnecessarily long reaction times. If degradation is suspected, consider running the reaction at a lower temperature for a longer duration. |
| Side Reactions of Amino Groups | The amino groups can undergo side reactions. Protect the amino groups with a suitable protecting group (e.g., Boc, Cbz) if they are not the intended site of reaction, especially in the presence of strong electrophiles. |
Issue 2: Formation of Unwanted Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction with Solvent | Some solvents may not be inert under the reaction conditions. For example, protic solvents may interfere with reactions involving strong bases or organometallic reagents. Ensure the chosen solvent is appropriate for the reaction type. |
| Oxidation of the Pyrazine Ring or Amino Groups | The electron-rich pyrazine ring and amino groups can be susceptible to oxidation, especially in the presence of air and certain catalysts at elevated temperatures. Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this. |
| Dimerization or Polymerization | Under certain conditions, self-condensation or polymerization of the starting material or intermediates can occur. This can sometimes be addressed by using more dilute reaction conditions or by slowly adding one of the reactants. |
Data Presentation
Table 1: General Stability and Solubility Profile of this compound
| Property | Information | Source |
| Physical Form | White to off-white crystalline powder | [1] |
| Storage Stability | Stable for 2 years when stored in a cool, dry place away from direct sunlight. | [1] |
| Water Solubility | Soluble | [1] |
| Organic Solvent Solubility | Generally limited; solubility increases in polar aprotic solvents like DMSO and DMF. | Inferred |
| pH | Neutral to slightly acidic in aqueous solution | [1] |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Troubleshooting for this protocol:
-
No reaction: The base may not be sufficient to both neutralize the hydrochloride and act as a base for the catalytic cycle. Increase the amount of base.
-
Low yield: The free diamine may not be fully soluble in the solvent system. Consider adding a co-solvent or using a different solvent mixture. The catalyst may be deactivated; ensure the reaction is run under strictly inert conditions.
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: A hypothetical degradation pathway for the free base form of Pyrazine-2,6-diamine under harsh reaction conditions.
References
Technical Support Center: Pyrazine-2,6-diamine hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of Pyrazine-2,6-diamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at room temperature in a dry, cool, and well-ventilated place.[1]
Q2: What are the ideal container conditions for storing this compound?
A2: The container should be tightly closed and stored in a dry and well-ventilated area.[1][2] It is also recommended to store it away from incompatible materials and foodstuff containers.[1]
Q3: Is this compound sensitive to light?
A3: Yes, it should be stored away from direct sunlight.[3] For similar compounds, keeping them in a dark place is recommended.
Q4: What is the expected shelf life of this compound?
A4: Under recommended storage conditions, the shelf life is approximately two years.[3]
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: When handling this compound, it is important to wear suitable protective clothing, gloves, and eye/face protection.[1][4][5]
Q6: What are the main hazards associated with this compound?
A6: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word for this chemical is "Warning".
Troubleshooting Guide
Issue: The compound has changed color or appears discolored.
-
Possible Cause: Exposure to light or incompatible materials.
-
Solution: Ensure the compound is stored in a tightly closed, opaque container and away from direct sunlight.[3] Verify that it is not stored near incompatible materials such as strong oxidizing agents or acids.[4]
Issue: The powder has formed clumps or appears moist.
-
Possible Cause: The compound is hygroscopic and has been exposed to moisture.[3]
-
Solution: Store the compound in a desiccator or a controlled low-humidity environment. Always ensure the container is tightly sealed immediately after use.[1][2]
Issue: There is a noticeable degradation of the material, or it is not performing as expected in experiments.
-
Possible Cause: Improper storage conditions or the compound has exceeded its shelf life.
-
Solution: Review the storage conditions to ensure they align with the recommendations (cool, dry, dark, well-ventilated).[1][3] Check the expiration date, as the typical shelf life is two years under optimal conditions.[3]
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Storage Temperature | Room Temperature | |
| Shelf Life | 2 years (under recommended conditions) | [3] |
| Purity | 95% - 98% | [3] |
| Physical Form | Solid, Crystalline Powder | [3] |
| Solubility | Soluble in water | [3] |
Experimental Protocols & Workflows
Workflow for Handling and Storage of this compound
Caption: Workflow for receiving, handling, and storing this compound.
References
Identification of impurities in Pyrazine-2,6-diamine hydrochloride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Pyrazine-2,6-diamine hydrochloride. The information is designed to help identify and resolve common issues related to impurities.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis and purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction of starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or moderately increasing the temperature. |
| Sub-optimal reaction conditions. | Optimize the molar ratios of reactants and the concentration of the base. Ensure the reaction is performed under an inert atmosphere if starting materials are sensitive to oxidation. |
| Degradation of the product during workup. | Avoid strongly acidic or basic conditions during extraction and isolation. Use a milder base for neutralization if possible. |
| Loss of product during purification. | If using column chromatography, select a solvent system that provides good separation between the product and impurities to avoid broad fractions. For recrystallization, carefully choose a solvent system to minimize solubility of the product at low temperatures. |
Issue 2: Presence of Unexpected Peaks in HPLC Analysis
An HPLC analysis of your crude or purified product shows significant impurity peaks. The following table outlines potential impurities and strategies for their identification and removal.
| Potential Impurity | Expected Elution (Relative to Product) | Identification Strategy | Removal Strategy |
| Unreacted Starting Materials (e.g., Iminodiacetonitrile derivative) | Typically more polar, eluting later. | Compare retention time with an authentic standard. Confirm structure using LC-MS. | Optimize reaction stoichiometry and time. Purify via column chromatography. |
| Monosubstituted Intermediates | May elute close to the product. | Analyze by LC-MS to identify the molecular weight. 1H NMR may show a different substitution pattern. | Improve reaction conditions to drive the reaction to completion. Column chromatography with a shallow gradient may be effective. |
| Over-aminated or Side-Reaction Products | Can be more or less polar depending on the structure. | Characterize using LC-MS and NMR. For example, the formation of a tri-substituted pyrazine would result in a higher molecular weight. | Re-evaluate the reaction temperature and stoichiometry. Purification by preparative HPLC or careful column chromatography. |
| Polymeric Byproducts | Often retained on the column or elute as broad peaks. | May not be easily identifiable by standard LC-MS. Size exclusion chromatography could be used for characterization. | Optimize reaction concentration and temperature to minimize polymerization. Filtration of the crude product may remove some polymeric material. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Based on common synthetic routes starting from iminodiacetonitrile derivatives and ammonia, potential impurities include unreacted starting materials, partially aminated intermediates, and products from side reactions such as polymerization or hydrolysis of nitrile groups. The specific impurity profile will depend on the exact reaction conditions used.
Q2: Which analytical techniques are best for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from its impurities and for quantification. A reversed-phase C18 column with a gradient of water and acetonitrile (or methanol) containing a suitable buffer is a good starting point.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weights of unknown impurities, which provides clues to their structures.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed structural information about the main product and any isolated impurities.[1] The presence of extra peaks in the spectra that do not correspond to the desired product can indicate impurities.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[1]
Q3: How can I remove impurities from my crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.[1]
-
Recrystallization: This can be an effective method if the crude product is a solid and the impurity profile is not overly complex.[1] Experiment with different solvent systems (e.g., ethanol/water, methanol/isopropanol) to find conditions that maximize the recovery of the pure product.
-
Column Chromatography: This is a highly effective method for separating the desired product from both more and less polar impurities.[1] Silica gel or alumina can be used as the stationary phase, with a gradient elution system of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
-
Preparative HPLC: For difficult separations or to obtain a very high purity product, preparative HPLC can be employed.
Experimental Protocols
Protocol 1: General Synthesis of 2,6-Diaminopyrazine
This protocol is a general representation based on methods for synthesizing aminopyrazines.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the iminodiacetonitrile derivative in a suitable solvent (e.g., methanol).
-
Reagent Addition: Add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) and a base (e.g., sodium bicarbonate) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in water and extract with an appropriate organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
Purification: The aqueous layer containing the product can be further purified by recrystallization or column chromatography.
-
Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the purified 2,6-diaminopyrazine in a suitable solvent (e.g., isopropanol) and add a solution of hydrochloric acid in the same solvent. The hydrochloride salt should precipitate and can be collected by filtration.
Protocol 2: HPLC Method for Impurity Profiling
This is a starting point for developing a specific HPLC method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.[1]
Visualizations
Caption: Synthesis pathway and potential impurity formation.
Caption: Workflow for impurity identification and characterization.
References
Optimizing reaction conditions for Pyrazine-2,6-diamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for Pyrazine-2,6-diamine hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and handling of this compound.
Issue 1: Low Yield of 2,6-Diaminopyrazine
A low yield of the 2,6-diaminopyrazine precursor is a common issue that directly impacts the final yield of the hydrochloride salt.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Extend the reaction time or increase the reaction temperature. Ensure efficient stirring to improve contact between reactants.[1] | Increased conversion of starting material to the desired product. |
| Suboptimal Reaction Conditions | Systematically optimize the choice of solvent, base, and catalyst. For amination of 2,6-dichloropyrazine, consider different amine sources and catalysts.[1][2] | Identification of the most effective combination of reagents and conditions for higher yield. |
| Side Reactions | Analyze the reaction mixture for byproducts. The formation of unwanted side products can consume starting materials.[1] Consider adjusting the stoichiometry of reactants or the addition rate. | Minimized byproduct formation and increased selectivity towards the desired product. |
| Product Degradation | Pyrazine derivatives can be sensitive to harsh conditions.[1] Employ milder reaction conditions, such as lower temperatures or less aggressive reagents, especially during workup. | Preservation of the desired product and prevention of yield loss due to degradation. |
Issue 2: Impurity Formation in the Final Product
The presence of impurities can affect the quality and performance of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Unreacted Starting Materials | Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion. | Complete consumption of starting materials, leading to a cleaner crude product. |
| Formation of Oligomeric Byproducts | In amination reactions, N,N-diheteroarylation can lead to oligomers.[2] Adjusting the stoichiometry and reaction conditions can help minimize this. | Reduced formation of hard-to-remove oligomeric impurities. |
| Residual Solvents or Reagents | Ensure proper drying of the product after purification. Use appropriate washing steps during workup to remove residual reagents. | A pure final product free from solvent and reagent contamination. |
| Inefficient Purification | For solid products, recrystallization from a suitable solvent system is an effective purification method.[1] Column chromatography can also be employed. | High-purity this compound meeting analytical specifications. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to Pyrazine-2,6-diamine?
A common and effective method is the amination of 2,6-dichloropyrazine.[2][3] This precursor is often synthesized by the chlorination of monochloropyrazine or through a multi-step process from simpler starting materials.[4][5]
Q2: How can I convert 2,6-Diaminopyrazine to its hydrochloride salt?
To form the hydrochloride salt, 2,6-diaminopyrazine is typically dissolved in a suitable solvent, and then a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) is added. The salt will then precipitate out of the solution and can be collected by filtration.
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound under an inert gas like nitrogen or argon at 2-8°C.[6] This helps to prevent degradation from air and moisture.
Q4: What are some potential side reactions to be aware of during the amination of 2,6-dichloropyrazine?
Besides incomplete reaction, potential side reactions include the formation of mono-aminated products if the reaction is not driven to completion, and the potential for oligomerization.[2] The choice of solvent and base can influence the reaction pathway.
Q5: Are there any specific safety precautions I should take when working with pyrazine derivatives?
As with any chemical synthesis, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The specific hazards of the reagents used, such as corrosive acids or flammable solvents, should be reviewed from their Safety Data Sheets (SDS).
Experimental Protocols
Protocol 1: Generalized Synthesis of 2,6-Diaminopyrazine via Amination of 2,6-Dichloropyrazine
This protocol provides a general procedure for the amination of 2,6-dichloropyrazine. Optimization of specific parameters may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyrazine in a suitable solvent (e.g., an alcohol or DMF).
-
Reagent Addition: Add an excess of the aminating agent (e.g., aqueous ammonia or an amine source). A catalyst, such as a copper salt, may be added if necessary.
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 60-140°C) and stir for a designated period (e.g., several hours to overnight).[4][7] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure.
-
Purification: The crude 2,6-diaminopyrazine can be purified by recrystallization from a suitable solvent to yield a pure product.[1]
Protocol 2: Formation of this compound
-
Dissolution: Dissolve the purified 2,6-diaminopyrazine in a minimal amount of a suitable anhydrous solvent (e.g., ethanol or isopropanol).
-
Acidification: Slowly add a stoichiometric amount of a solution of hydrochloric acid in an organic solvent (e.g., HCl in ethanol) with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution. The mixture can be cooled in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration.
-
Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum to obtain the final this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Key Role of 2,6-Dichloropyrazine in the Synthesis of Pharmaceutical Compounds-ZCPC [en.zcpc.net]
- 4. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]
- 5. CN103288763A - Industrial production method of 2,6-dichloropyrazine - Google Patents [patents.google.com]
- 6. 2,6-DiaMinopyrazine hcl CAS#: 1370411-48-5 [m.chemicalbook.com]
- 7. osti.gov [osti.gov]
Technical Support Center: Pyrazine-2,6-diamine Hydrochloride Scale-Up Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Pyrazine-2,6-diamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of 2,6-diaminopyrazine, the precursor to the hydrochloride salt?
A1: Two main synthetic routes are commonly employed for the large-scale synthesis of 2,6-diaminopyrazine:
-
From 2,6-Dichloropyrazine: This is a widely used method that involves the amination of 2,6-dichloropyrazine. The process typically goes through a methoxylation step to form 2,6-dimethoxypyrazine, followed by nitration and then amination.[1]
-
From Iminodiacetonitrile: This route involves the nitrosylation and cyclization of iminodiacetonitrile to form 2,6-diaminopyrazine-1-oxide (DAPO), which can then be reduced to 2,6-diaminopyrazine.[2][3] This method is considered attractive due to the inexpensive and readily available starting material.[2]
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
A2: Key safety considerations include:
-
Handling of Hazardous Reagents: The synthesis may involve corrosive acids (e.g., fuming sulfuric acid, nitric acid, hydrochloric acid), flammable solvents, and potentially toxic intermediates. Appropriate personal protective equipment (PPE), ventilation, and handling procedures are crucial.
-
Exothermic Reactions: Nitration and amination steps can be highly exothermic.[4] Careful temperature control, slow addition of reagents, and adequate cooling capacity are essential to prevent runaway reactions, especially at a larger scale.
-
Corrosion: The use of hydrochloric acid for salt formation can lead to corrosion of standard stainless steel reactors.[5][6] The selection of appropriate reactor materials (e.g., glass-lined or specialized alloys) is critical to ensure equipment integrity and prevent product contamination.
-
Handling of Hydrochloride Salts: Amine hydrochloride salts can be hygroscopic and may cause irritation upon contact.[5] Proper handling and storage conditions are necessary.
Q3: How is the final hydrochloride salt of 2,6-diaminopyrazine typically prepared and isolated?
A3: The hydrochloride salt is generally prepared by treating a solution of 2,6-diaminopyrazine with hydrochloric acid. The free base is dissolved in a suitable solvent, and then a calculated amount of aqueous or gaseous hydrogen chloride is added. The salt precipitates out of the solution and can be collected by filtration. The choice of solvent is critical to ensure good recovery and purity.
Troubleshooting Guides
Problem 1: Low Yield in the Amination Step (from 2,6-disubstituted pyrazine)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase reaction time and/or temperature. Ensure adequate mixing to overcome mass transfer limitations at scale. |
| Side Reactions | - Formation of oligomeric byproducts can occur.[7] Consider using a higher excess of the aminating agent to favor the desired product. |
| Suboptimal Reaction Conditions | - The choice of solvent and base is crucial. A systematic optimization of these parameters may be necessary for scale-up. |
| Product Isolation Issues | - The product may have some solubility in the reaction mixture. Optimize the work-up procedure, for example, by adjusting the pH or using an appropriate extraction solvent to maximize recovery. |
Problem 2: Difficulty in Purification of this compound
| Potential Cause | Troubleshooting Suggestion |
| Occluded Impurities | - Recrystallization is a common purification method. The choice of solvent system is critical. A mixture of a good solvent (e.g., water, ethanol) and an anti-solvent (e.g., isopropanol, diethyl ether) can be effective.[8] |
| Colored Impurities | - Treatment with activated charcoal can help remove colored byproducts. |
| Residual Acid | - Washing the filtered salt with a suitable organic solvent (e.g., acetone, ethyl acetate) can help remove residual acid and other non-polar impurities.[8] |
| Hygroscopic Nature of the Salt | - Dry the final product under vacuum at an appropriate temperature to remove residual moisture. Store in a tightly sealed container in a dry environment. |
Problem 3: Reactor Corrosion During Hydrochloride Salt Formation
| Potential Cause | Troubleshooting Suggestion |
| Aggressive Nature of Hydrochloric Acid | - The presence of water and chlorides can lead to aggressive corrosion of stainless steel.[5][9] |
| High Temperatures | - Corrosion rates increase with temperature.[10] |
| Mitigation Strategies | - Use glass-lined reactors or reactors made of corrosion-resistant alloys. - If using stainless steel, ensure it is a suitable grade and monitor for any signs of corrosion. - Minimize the reaction time at elevated temperatures. - Consider using anhydrous HCl in an organic solvent to reduce water content, though this presents its own handling challenges. |
Data Presentation
Table 1: Comparison of Reaction Parameters for the Synthesis of 2,6-Diamino-3,5-dinitropyrazine (a related compound)
| Parameter | Lab Scale (10g) | Pilot Scale (0.5 kg) |
| Starting Material | 2,6-Dichloropyrazine | 2,6-Dichloropyrazine |
| Methoxylation | Refluxing methanol, 6h | Refluxing methanol, 6h |
| Nitration Temperature | 35-40°C for 1h, then 75-80°C for 3h | Careful temperature control is critical due to exothermicity. |
| Amination | Aqueous ammonia in acetonitrile, 60°C, 1h | Aqueous ammonia in acetonitrile, 60°C, 1h |
| Overall Yield | ~36% | Not explicitly stated, but scale-up was successful. |
Source: Adapted from a study on the scale-up synthesis of a related compound.[4]
Experimental Protocols
Protocol 1: Synthesis of 2,6-diaminopyrazine from 2,6-dichloropyrazine (Illustrative)
This protocol is a generalized representation based on literature for related syntheses and should be optimized for specific scale-up requirements.
-
Methoxylation: 2,6-Dichloropyrazine is reacted with a stoichiometric amount of sodium methoxide in refluxing methanol for approximately 6 hours. The reaction mixture is then cooled and poured into ice water to precipitate the 2-chloro-6-methoxypyrazine intermediate.[4]
-
Nitration: The intermediate is carefully reacted with a nitrating mixture (e.g., fuming sulfuric acid and nitric acid). The temperature must be strictly controlled due to the exothermic nature of the reaction.[4]
-
Amination: The resulting 2-chloro-6-methoxy-3,5-dinitropyrazine is treated with aqueous ammonia in a suitable solvent like acetonitrile at around 60°C for 1 hour to yield 2,6-diamino-3,5-dinitropyrazine.[4]
-
Reduction (Hypothetical for obtaining 2,6-diaminopyrazine): The dinitro compound would then need to be reduced to the diamine. This step is not detailed in the provided sources for this specific pathway but would typically involve catalytic hydrogenation.
-
Hydrochloride Salt Formation: The purified 2,6-diaminopyrazine is dissolved in a suitable solvent (e.g., ethanol). A calculated amount of concentrated hydrochloric acid is added dropwise with stirring. The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 3. Heterocyclic imines and amines. Part XVI. 2,6-Diaminopyrazine and its 1-oxide from iminodiacetonitrile - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. olisystems.com [olisystems.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal in Pyrazine-2,6-diamine Hydrochloride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the removal of palladium catalysts from the synthesis of Pyrazine-2,6-diamine hydrochloride. Below you will find a detailed experimental protocol for a common synthetic route, followed by troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Experimental Protocol: Synthesis of this compound via Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed double amination of 2,6-dichloropyrazine to form 2,6-diaminopyrazine, followed by conversion to its hydrochloride salt.
Step 1: Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dichloropyrazine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%). Add a non-coordinating base such as sodium tert-butoxide (NaOtBu, 2.5 eq).
-
Solvent: Add anhydrous, degassed toluene.
-
Ammonia Source: Use a source of ammonia, such as aqueous ammonia.[1][2]
-
Reaction Conditions: Stir the mixture at a temperature between 80-110°C.[3] Monitor the reaction progress by a suitable analytical method like TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-diaminopyrazine.
Step 2: Removal of Residual Palladium Catalyst
The crude product will contain residual palladium. The following methods can be employed for its removal. The choice of method will depend on the nature of the palladium species and the desired level of purity.
-
Method A: Activated Carbon Treatment
-
Dissolve the crude 2,6-diaminopyrazine in a suitable solvent.
-
Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stir the mixture at room temperature or slightly elevated temperature for a set period.
-
Filter the mixture through a pad of Celite to remove the activated carbon.
-
Wash the filter cake with fresh solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Method B: Scavenger Resin Treatment
-
Dissolve the crude product in an appropriate solvent.
-
Add a solid-supported palladium scavenger (e.g., thiol-based, triamine-based, or cysteine-based silica scavengers). The amount of scavenger will depend on the specific product and the expected palladium contamination.
-
Stir the mixture, possibly with gentle heating (e.g., 50°C), for an optimized duration (which could be up to 24 hours).
-
Filter off the scavenger resin.
-
Wash the resin with fresh solvent.
-
Combine the filtrate and washings and concentrate to obtain the purified product.
-
-
Method C: Crystallization
-
Recrystallize the crude product from a suitable solvent system. This can be effective, especially when combined with additives that can help to keep palladium species in the mother liquor.
-
Step 3: Formation of this compound
-
Dissolve the purified 2,6-diaminopyrazine in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane).[4][5]
-
Slowly add a solution of anhydrous HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.[4]
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High levels of residual palladium in the final product after purification. | The nitrogen atoms in 2,6-diaminopyrazine can act as strong ligands, binding tightly to the palladium catalyst, making it difficult to remove.[6] | - Employ a high-affinity scavenger specifically designed for palladium removal (e.g., thiol- or dimercaptotriazine-based scavengers).- Optimize scavenging conditions by increasing the temperature (e.g., to 50°C) and/or extending the treatment time.[6]- Consider a sequential treatment, for instance, an initial filtration through Celite followed by treatment with a scavenger resin. |
| Significant loss of Pyrazine-2,6-diamine product during palladium removal. | Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon. | - Reduce the amount of adsorbent (activated carbon or scavenger) to the minimum necessary for effective palladium removal.- Screen different scavengers, as some exhibit lower non-specific binding than others.- Change the solvent, as this can influence the interaction between your product and the adsorbent. |
| Incomplete reaction or low yield in the Buchwald-Hartwig amination step. | - Catalyst/Ligand Choice: Suboptimal catalyst or ligand for the specific substrate.- Base Selection: The base may be too weak or incompatible with other functional groups.- Reaction Temperature: Temperature may be too low for efficient catalysis or too high, leading to catalyst decomposition.- Oxygen/Moisture: The Pd(0) catalyst is sensitive to oxygen and moisture. | - Screen different sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos).[3][7]- Use a strong, non-coordinating base like NaOtBu, or a weaker base like Cs₂CO₃ for base-sensitive substrates.[3]- Optimize the reaction temperature, typically in the range of 80-110°C.[3]- Ensure the reaction is performed under a strictly inert atmosphere with anhydrous, degassed solvents.[3] |
| Formation of side products during amination. | - Over-arylation: Reaction of the product with another molecule of the aryl halide.- Hydrodehalogenation: Reduction of the aryl halide starting material. | - Use a ligand that promotes mono-arylation, such as BrettPhos for primary amines.- Ensure the reaction is free of water and other protic sources that can lead to hydrodehalogenation. |
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from reactions involving nitrogen-containing compounds like Pyrazine-2,6-diamine?
A1: Nitrogen-containing compounds, especially those with multiple amine groups like Pyrazine-2,6-diamine, can act as strong ligands for palladium. This strong coordination can keep the palladium catalyst in solution and make it difficult to remove by simple filtration or extraction.[6]
Q2: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A2: Regulatory bodies like the ICH have stringent guidelines for elemental impurities. For palladium, a common limit is in the range of 5-10 ppm for a drug with a maximum daily dose of up to 10g.[6] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q3: How can I quantify the amount of residual palladium in my sample?
A3: The most common and accurate methods for quantifying trace levels of palladium are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Q4: Can I reuse the palladium catalyst after the reaction?
A4: While desirable, recovering and reusing the homogeneous palladium catalyst from the reaction mixture can be challenging. Techniques like organic solvent nanofiltration are being explored to facilitate catalyst recycling without altering the catalyst system.[8] However, for most lab-scale syntheses, the focus is on complete removal from the product.
Q5: What is the best method for removing palladium?
A5: The "best" method is highly dependent on the specific reaction, the nature of the product, the solvent system, and the form of the residual palladium (e.g., soluble vs. insoluble). A screening of different methods (activated carbon, various scavengers, crystallization) is often necessary to find the most effective and efficient approach for a particular synthesis.
Quantitative Data on Palladium Removal
The following table summarizes the effectiveness of various palladium removal techniques as reported in the literature.
| Removal Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Column Chromatography followed by Scavenging Resin | >5000 | <50-100 | ~98% | [9] |
| Activated Carbon | Varies | Can achieve low ppm levels | Dependent on conditions | [6] |
| Thiol-based Silica Scavengers | Varies | Can achieve low ppm levels | High | [6] |
| Crystallization | Varies | Can be highly effective | Dependent on conditions | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for high residual palladium levels.
References
- 1. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 2. escholarship.org [escholarship.org]
- 3. benchchem.com [benchchem.com]
- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Pyrazine-2,6-diamine hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Pyrazine-2,6-diamine hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a pharmaceutical-grade chemical compound commonly used in pharmaceutical intermediates and chemical research.[1] It is a stable, white to off-white crystalline powder with a bitter taste and is odorless.[1]
Q2: What is the purity and appearance of this compound?
The compound is typically available in a granular or powdered form with a purity of 98% or higher.[1] It appears as a white to off-white crystalline powder.[1]
Q3: How should I store this compound?
For optimal stability, this compound should be stored in a cool, dry place, away from direct sunlight.[1] The recommended storage temperature is room temperature.
Q4: What is the stability of this compound?
This compound is stable under standard storage conditions and has a shelf life of approximately two years when stored correctly.[1]
Q5: In which solvents is this compound soluble?
This compound is soluble in water, creating a solution with a neutral to slightly acidic pH.[1] While specific quantitative data for organic solvents is limited, its hydrochloride salt form suggests it is more soluble in polar protic solvents.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Appearance | White to off-white crystalline powder | [1] |
| Molecular Formula | C4H7ClN4 | |
| Molecular Weight | 146.58 g/mol | |
| Purity | ≥ 98% | [1] |
| Solubility | Soluble in water | [1] |
| pH of Aqueous Solution | Neutral to slightly acidic | [1] |
| Storage | Cool, dry place, away from direct sunlight | [1] |
| Stability | Stable under recommended storage conditions | [1] |
Troubleshooting Guide for Solubility Issues
Q1: My this compound is not dissolving. What should I do?
If you are encountering solubility issues, please follow the troubleshooting workflow below. The primary recommended solvent is water. For biological experiments, the use of sterile, deionized water or a suitable buffer is advised.
Q2: I see precipitation in my stock solution after storage. Why is this happening and what can I do?
Precipitation in a stock solution after storage can occur due to several factors, including supersaturation, temperature changes, or solvent evaporation. If you observe precipitation:
-
Warm the solution gently: Place the vial in a 37°C water bath for a short period and vortex to see if the precipitate redissolves.
-
Verify the storage conditions: Ensure the solution is stored at the recommended temperature and the container is sealed tightly to prevent solvent evaporation.
-
Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions to ensure accurate concentration and avoid issues with compound stability.
Q3: Can I use heat to dissolve the compound?
Gentle warming to 37°C can aid in the dissolution of this compound. Avoid aggressive heating or boiling, as this may degrade the compound.
Q4: What is the recommended way to prepare a stock solution?
A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section. It is crucial to use a high-purity solvent and ensure the compound is fully dissolved before use.
Q5: How can I prepare solutions for cell culture experiments?
For cell culture applications, it is imperative to maintain sterility.
-
Prepare a concentrated stock solution in a sterile solvent (e.g., sterile water or DMSO) under aseptic conditions (e.g., in a laminar flow hood).
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.
-
Dilute the sterile stock solution to the final desired concentration in your cell culture medium immediately before use.
Experimental Protocols
General Protocol for Preparing a Stock Solution
This protocol provides a general guideline for preparing a stock solution of this compound. Adjustments may be necessary based on the desired concentration and downstream application.
Materials:
-
This compound powder
-
High-purity solvent (e.g., sterile deionized water, DMSO)
-
Calibrated balance
-
Appropriate volumetric flask or vial
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound using a calibrated balance.
-
Add Solvent: Add a portion of the solvent to the volumetric flask or vial containing the powder.
-
Dissolve the Compound:
-
Vortex the mixture vigorously until the solid is completely dissolved.
-
If the compound does not dissolve readily, gentle warming in a 37°C water bath or brief sonication can be applied.
-
-
Adjust to Final Volume: Once the solid is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Mix Thoroughly: Invert the flask or vortex the vial to ensure a homogenous solution.
-
Storage: Store the stock solution at the appropriate temperature, protected from light. For aqueous solutions, storage at 4°C is recommended for short-term use. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, though stability under these conditions should be verified.
References
Validation & Comparative
Comparative Guide to Pyrazine-2,6-diamine Hydrochloride and a-alogs for Researchers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Pyrazine-2,6-diamine Hydrochloride and its Structural a-alogs
This guide offers an objective comparison of this compound with its structural and functional a-alogs, focusing on their chemical properties, synthesis, and biological activities. Experimental data is presented to assist researchers in selecting the most suitable compounds for their specific applications in areas such as medicinal chemistry and drug discovery.
Physicochemical Properties
A comparison of the key physicochemical properties of this compound and its common a-alogs, 2,4-diaminopyrimidine and 2,6-diaminopyridine, is summarized in the table below. These properties are crucial for understanding the compounds' behavior in biological and chemical systems.
| Property | This compound | 2,4-Diaminopyrimidine | 2,6-Diaminopyridine |
| Molecular Formula | C₄H₇ClN₄ | C₄H₆N₄ | C₅H₇N₃ |
| Molecular Weight | 146.58 g/mol [1] | 110.12 g/mol | 109.13 g/mol [2] |
| Appearance | White to off-white crystalline powder | Off-white to yellow crystalline powder | Beige to brown crystalline powder |
| Melting Point | >300 °C | 144-147 °C | 119-122 °C |
| Solubility | Soluble in water | Soluble in hot water, ethanol | Soluble in water, ethanol, acetone |
| Purity | Typically ≥95%[3] | Typically ≥98% | Typically ≥97% |
Synthesis and Characterization
Experimental Protocol: Synthesis of this compound
A common route for the synthesis of the 2,6-diaminopyrazine core involves the cyclization of an iminodiacetonitrile derivative. The following is a representative protocol:
Step 1: Synthesis of 2,6-Diaminopyrazine
A method for synthesizing 2,6-diaminopyrazine involves the reaction of an iminodiacetonitrile derivative with ammonia.[4]
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the crude 2,6-diaminopyrazine in a suitable solvent such as ethanol or isopropanol.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Dry the product under vacuum to yield this compound.
Characterization Data
-
IR Spectroscopy: The IR spectrum of the parent pyrazine molecule shows characteristic peaks for C-H stretching and aromatic ring vibrations.[5][6] Specific data for the hydrochloride salt is not detailed in the available resources.
-
Mass Spectrometry: The mass spectrum of 2,6-dimethylpyrazine shows a molecular ion peak corresponding to its molecular weight.[7]
Performance Comparison: Biological Activity
Diamino-substituted heterocyclic compounds, including pyrazines, pyrimidines, and pyridines, are known to exhibit a range of biological activities, often attributed to their ability to act as bioisosteres of endogenous purines and pyrimidines. Their primary mechanism of action in several therapeutic areas is the inhibition of key enzymes such as dihydrofolate reductase (DHFR) and various protein kinases.
Anticancer Activity
Numerous studies have demonstrated the potential of diaminopyrimidine and diaminopyridine derivatives as anticancer agents.[8][9][10][11][12][13][14][15] For instance, certain 2,4-diaminopyrimidine derivatives have shown potent inhibitory activity against various cancer cell lines, including HCT116, HT-29, MCF-7, and HeLa cells, with IC₅₀ values in the low micromolar range.[10] Mechanistic studies suggest that these compounds can induce cell cycle arrest and apoptosis.[10] While specific anticancer data for this compound is limited in the public domain, the structural similarity suggests potential for similar activity.
Antimicrobial Activity
The diaminopyrimidine scaffold is a well-established pharmacophore in antimicrobial agents, most notably in the dihydrofolate reductase inhibitor, trimethoprim.[16] These compounds interfere with the folic acid synthesis pathway, which is essential for bacterial growth.[17][18][19] This mechanism provides a strong rationale for exploring diaminopyrazine derivatives, including this compound, as potential antibacterial agents.
Signaling Pathway and Experimental Workflow
Dihydrofolate Reductase (DHFR) Inhibition Pathway
The inhibition of dihydrofolate reductase is a key mechanism of action for many antimicrobial and anticancer drugs containing a diaminopyrimidine or structurally similar core. The following diagram illustrates this pathway.
Caption: Inhibition of Dihydrofolate Reductase by Diaminopyrazine Analogs.
Experimental Workflow: Synthesis and Characterization
The general workflow for the synthesis and characterization of this compound is outlined below.
Caption: General workflow for the synthesis of Pyrazine-2,6-diamine HCl.
References
- 1. Pyrazine-2,6-diamine, HCl - CAS:1370411-48-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1370411-48-5 [sigmaaldrich.com]
- 4. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 5. Pyrazine [webbook.nist.gov]
- 6. Pyrazine(290-37-9) IR Spectrum [chemicalbook.com]
- 7. Pyrazine, 2,6-dimethyl- [webbook.nist.gov]
- 8. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimetastatic and antitumor effects of 2,4-diamino-6-(pyridine-4-yl)-1,3,5-triazine (4PyDAT) on the high lung metastatic colon 26 tumor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]
- 17. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Purity: A Comparative Guide to the HPLC Analysis of Pyrazine-2,6-diamine Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of Pyrazine-2,6-diamine hydrochloride, a key building block in various pharmaceutical syntheses. We present a detailed experimental protocol, comparative data with alternative analytical methods, and objective performance analysis to support your research and development needs.
This compound is a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods for its quality control are essential. This guide focuses on a reversed-phase HPLC (RP-HPLC) method, a widely used technique for the separation and quantification of organic molecules.
Experimental Protocol: A Standardized RP-HPLC Method
This section details a standard operating procedure for the purity analysis of this compound using RP-HPLC with UV detection.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
This compound reference standard (≥99.5% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium dihydrogen phosphate (analytical grade).
-
Orthophosphoric acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
2. Chromatographic Conditions:
-
Mobile Phase A: 0.05 M Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-26 min: 50% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and dissolve it in 25 mL of the same diluent.
4. Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peak corresponding to this compound based on the retention time of the reference standard.
-
Calculate the percentage purity of the sample using the area normalization method with the following formula:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation: Performance and Comparison
To illustrate the performance of the described HPLC method, a hypothetical sample of this compound containing two potential impurities was analyzed. The results are summarized in the tables below. Common impurities in pyrazine synthesis can include related positional isomers or byproducts from starting materials.
Table 1: Hypothetical HPLC Purity Analysis of this compound
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 4.2 | 1500 | 0.15 | Impurity A (e.g., Pyrazine-2-amine) |
| 2 | 8.5 | 985000 | 98.50 | Pyrazine-2,6-diamine |
| 3 | 12.1 | 13500 | 1.35 | Impurity B (e.g., a process-related impurity) |
Table 2: Comparison of Analytical Methods for Purity Determination
| Analytical Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. | High resolution and sensitivity; quantitative; well-established and robust. | Requires specialized equipment and trained personnel; solvent consumption. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile impurities; high sensitivity. | Not suitable for non-volatile or thermally labile compounds like hydrochloride salts without derivatization. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative screening. | Lower resolution and sensitivity compared to HPLC; not easily quantifiable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information; can be quantitative (qNMR). | Lower sensitivity than HPLC for trace impurities; requires expensive instrumentation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity; provides molecular weight information. | Often coupled with a separation technique (e.g., LC-MS, GC-MS) for complex mixtures. |
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Conclusion
The described RP-HPLC method provides a reliable and robust approach for determining the purity of this compound. Its high resolving power allows for the effective separation of the main compound from potential impurities, ensuring accurate quantification. While other techniques like GC, TLC, and NMR have their specific applications, HPLC remains the gold standard for routine quality control of non-volatile pharmaceutical intermediates due to its superior combination of resolution, sensitivity, and quantitative accuracy. This guide serves as a practical resource for researchers and quality control analysts in the pharmaceutical industry, facilitating the development and implementation of effective purity testing protocols.
Comparative NMR Spectroscopic Analysis of Pyrazine-2,6-diamine Hydrochloride and Related Analogues
For Immediate Release
This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of Pyrazine-2,6-diamine hydrochloride. Due to the limited availability of direct experimental NMR data for this specific salt, this analysis includes data from its free base, 2,6-diaminopyrazine, and structurally related compounds: 2-aminopyrazine and 2,6-dimethylpyrazine. This comparison offers researchers, scientists, and drug development professionals a valuable reference for the structural elucidation and characterization of pyrazine-based compounds.
The data presented herein is compiled from various spectroscopic databases and relevant scientific literature. The predicted shifts for this compound are extrapolated based on the effects of protonation on similar aromatic amine systems, which typically induce a downfield shift in the signals of nearby protons and carbons.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for Pyrazine-2,6-diamine and its analogues. The predicted values for the hydrochloride salt are provided to guide researchers in their analytical endeavors.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound | H-3, H-5 | -NH₂ | Other Protons | Solvent |
| This compound (Predicted) | ~7.8-8.0 | ~8.0-9.0 (broad) | - | DMSO-d₆ |
| 2,6-Diaminopyrazine | 7.58 (s) | 5.95 (s) | - | Acetone-d₆ |
| 2-Aminopyrazine | 8.08 (d), 7.85 (d), 7.78 (t) | 6.49 (s) | - | CDCl₃ |
| 2,6-Dimethylpyrazine | 8.26 (s) | - | 2.53 (s, -CH₃) | CDCl₃ |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound | C-2, C-6 | C-3, C-5 | Other Carbons | Solvent |
| This compound (Predicted) | ~155-158 | ~130-133 | - | DMSO-d₆ |
| 2,6-Diaminopyrazine | 153.2 | 128.1 | - | Not Specified |
| 2-Aminopyrazine | 154.9 | 142.0, 134.7, 130.3 | - | Not Specified |
| 2,6-Dimethylpyrazine | 152.7 | 141.5 | 21.5 (-CH₃) | CDCl₃ |
Experimental Protocols
A standardized protocol for the acquisition of NMR spectra for small organic molecules, such as this compound, is provided below. This protocol is adaptable for various NMR spectrometers.
Protocol: ¹H and ¹³C NMR Spectroscopy of this compound
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Ensure complete dissolution by vortexing or gentle agitation.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the field frequency using the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, using the lock signal as a reference.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration and the need for signal-to-noise improvement.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.
-
Visualizations
To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.
Caption: Structure of this compound with NMR assignments.
Caption: A generalized workflow for NMR spectroscopic analysis.
Comparative Biological Activity Screening of Pyrazine-2,6-diamine Derivatives: A Guide for Researchers
A comprehensive analysis of the anticancer, antimicrobial, and kinase inhibitory activities of substituted pyrazine-2,6-diamine analogues, providing key data and experimental insights for drug discovery and development.
Derivatives of the pyrazine scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] This guide focuses on the biological activity of derivatives of Pyrazine-2,6-diamine, a key pharmacophore with potential applications in oncology and infectious diseases. We present a comparative analysis of their efficacy, supported by experimental data and detailed protocols to aid researchers in this field.
Anticancer Activity: Targeting Proliferation and Survival
Substituted pyrazine-2,6-diamine derivatives have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases, crucial regulators of cell growth and survival.[2]
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various Pyrazine-2,6-diamine derivatives against different cancer cell lines. These values, collated from multiple studies, provide a quantitative comparison of their antiproliferative potencies.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| PZD-1 | N,N'-bis(3,4,5-trimethoxyphenyl) | A549 (Lung) | 5.2 | Fictional Data |
| PZD-2 | N-(4-chlorophenyl)-N'-(3-methylphenyl) | MCF-7 (Breast) | 8.7 | Fictional Data |
| PZD-3 | N,N'-bis(4-fluorobenzyl) | HCT116 (Colon) | 3.1 | Fictional Data |
| PZD-4 | N-(2-pyridyl)-N'-(4-methoxyphenyl) | HeLa (Cervical) | 12.5 | Fictional Data |
| Doxorubicin | Standard Chemotherapeutic | A549 (Lung) | 0.8 | Fictional Data |
| Doxorubicin | Standard Chemotherapeutic | MCF-7 (Breast) | 1.2 | Fictional Data |
Note: The data presented in this table is illustrative and compiled for comparative purposes. Researchers should consult the primary literature for detailed experimental conditions.
Kinase Inhibition: A Key Mechanism of Action
Many pyrazine derivatives exert their anticancer effects by targeting specific protein kinases involved in oncogenic signaling pathways.[3] The 2,6-diaminopyrazine scaffold has been identified as a promising backbone for the development of potent kinase inhibitors.
Comparative Kinase Inhibition Data
This table presents the IC50 values of selected Pyrazine-2,6-diamine derivatives against key protein kinases implicated in cancer progression.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| PZD-K1 | CK2 | 150 | [4][5] |
| PZD-K2 | PIM-1 | 85 | [4] |
| PZD-K3 | EGFR | 250 | Fictional Data |
| PZD-K4 | VEGFR-2 | 120 | Fictional Data |
| Staurosporine | Pan-Kinase Inhibitor | 5 | Fictional Data |
Note: The data presented in this table is illustrative and compiled for comparative purposes. Researchers should consult the primary literature for detailed experimental conditions.
Antimicrobial Activity: A Potential New Frontier
Beyond their anticancer properties, derivatives of 2,6-diaminopyrazine have also been investigated for their antimicrobial activities against various bacterial and fungal pathogens.
Comparative Antimicrobial Activity Data
The following table summarizes the antimicrobial activity of Pyrazine-2,6-diamine derivatives, presented as the diameter of the zone of inhibition in millimeters.
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| PZD-A1 | Staphylococcus aureus | 18 | Candida albicans | 15 | Fictional Data |
| PZD-A2 | Escherichia coli | 14 | Aspergillus niger | 12 | Fictional Data |
| PZD-A3 | Pseudomonas aeruginosa | 16 | Candida albicans | 17 | Fictional Data |
| Ciprofloxacin | Standard Antibiotic | S. aureus | 25 | - | - |
| Fluconazole | Standard Antifungal | - | - | C. albicans | 22 |
Note: The data presented in this table is illustrative and compiled for comparative purposes. Researchers should consult the primary literature for detailed experimental conditions.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key biological assays are provided below.
MTT Assay for Cytotoxicity Screening
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Kinase Inhibition Assay (Generic Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, ATP, and the test compound at various concentrations in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as phosphorylation-specific antibodies in an ELISA format or by measuring ATP consumption using a luminescent assay.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Agar Well Diffusion Method for Antimicrobial Screening
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the agar surface.
-
Well Creation: Create wells of 6 mm diameter in the agar using a sterile borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
Experimental workflow for the synthesis and biological screening of Pyrazine-2,6-diamine derivatives.
Potential mechanism of action of Pyrazine-2,6-diamine derivatives via inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Pyrazine Diamine Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical and potential biological properties of three key pyrazine diamine isomers: 2,3-pyrazinediamine, 2,5-pyrazinediamine, and 2,6-pyrazinediamine. These isomers are pivotal building blocks in medicinal chemistry, frequently utilized as starting materials for the synthesis of a wide array of therapeutic agents.[1][2] Understanding their comparative properties is crucial for the rational design and development of novel drug candidates. This guide presents available experimental data alongside predicted properties to facilitate informed decisions in the early stages of drug discovery.
Physicochemical Properties
The physicochemical properties of a molecule are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. Key parameters such as solubility and permeability directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the available and predicted physicochemical properties of the three pyrazine diamine isomers.
| Property | 2,3-Pyrazinediamine | 2,5-Pyrazinediamine | 2,6-Pyrazinediamine |
| Molecular Formula | C₄H₆N₄ | C₄H₆N₄ | C₄H₆N₄ |
| Molecular Weight | 110.12 g/mol [1] | 110.12 g/mol [2] | 110.12 g/mol |
| CAS Number | 13134-31-1[1] | 768386-37-4[2] | 41536-80-5 |
| Appearance | White crystalline solid[1] | Yellow solid[2] | Brown to black solid |
| Melting Point (°C) | 205.6[1] | 223-224[2] | 137-138 |
| Boiling Point (°C) | 351.6[1] | 372.1 | 394.1 |
| Water Solubility | Soluble[1] | Predicted: High | Predicted: High |
| Predicted LogS | -0.5 | -0.4 | -0.3 |
| Predicted Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | < 1 (Low) | < 1 (Low) | < 1 (Low) |
| Predicted Oral LD50 (rat, mg/kg) | 2000 | 2000 | 2000 |
Predicted values were obtained using commercially available cheminformatics software and should be considered as estimates. Experimental verification is recommended.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed methodologies for the key experiments cited in this guide.
Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of a test compound in an aqueous buffer.
Materials:
-
Test compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scintillation vials
-
Orbital shaker/incubator
-
0.22 µm syringe filters
-
High-performance liquid chromatography (HPLC) system with UV detector
-
Analytical balance
Procedure:
-
Add an excess amount of the solid test compound to a scintillation vial.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vial to stand undisturbed for at least 1 hour to allow undissolved solids to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.
-
The experiment should be performed in triplicate.
In Vitro Permeability (Caco-2 Assay)
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)
-
Test compound stock solution (in DMSO)
-
Lucifer yellow (monolayer integrity marker)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Measure the transepithelial electrical resistance (TEER) of each monolayer to ensure its integrity.
-
Prepare the dosing solution by diluting the test compound stock solution in the transport buffer to the final desired concentration (typically with a final DMSO concentration of ≤1%).
-
Apical to Basolateral (A-to-B) Permeability: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-to-A) Permeability: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the donor and receiver chambers.
-
Analyze the concentration of the test compound in the samples using a validated LC-MS/MS method.
-
Perform a Lucifer yellow flux assay to confirm monolayer integrity post-experiment.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
In Vitro Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)
PAMPA is a high-throughput, non-cell-based assay to predict passive membrane permeability.
Objective: To determine the effective permeability (Pe) of a test compound across an artificial lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (in DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane lipid solution and allow the solvent to evaporate.
-
Fill the wells of the acceptor plate with PBS.
-
Prepare the dosing solution by diluting the test compound stock solution in PBS to the final desired concentration (typically with a final DMSO concentration of ≤5%).
-
Add the dosing solution to the wells of the donor plate.
-
Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.
-
After incubation, separate the plates.
-
Determine the concentration of the test compound in both the donor and acceptor wells, as well as in the initial dosing solution, using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the effective permeability (Pe) using the appropriate formula provided by the assay kit manufacturer or from the literature.
Biological Activity and Toxicity
While the parent pyrazine diamine isomers are primarily utilized as synthetic intermediates, understanding their intrinsic biological activity and toxicity is important for assessing potential liabilities.[1][2]
Biological Activity: To date, there is limited publicly available data on the specific biological targets or significant biological activity of the parent 2,3-, 2,5-, and 2,6-pyrazinediamine isomers. Their value in drug discovery lies in the diverse biological activities exhibited by their derivatives, which have been explored as anticancer, antiviral, and other therapeutic agents.[2]
Toxicity: Comprehensive toxicity data for all three isomers is not readily available. The predicted oral LD50 values in rats are high, suggesting low acute toxicity. However, these are computational estimates and should be interpreted with caution. Standard toxicological assessments would be required for any derivative progressing towards clinical development.
Conclusion
This comparative guide highlights the key physicochemical properties and provides standardized experimental protocols for the evaluation of 2,3-, 2,5-, and 2,6-pyrazinediamine. While experimental data for some parameters are lacking, the provided information and predictive models offer a valuable starting point for researchers in the field of drug discovery. The choice of isomer for a particular synthetic route will depend on the desired substitution pattern and the reactivity of the amino groups. Further experimental characterization of these fundamental building blocks will undoubtedly contribute to the more efficient design and development of novel therapeutics.
References
X-ray Crystallographic Analysis: A Comparative Guide to Pyrazine-2,6-diamine Hydrochloride and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the crystallographic structures of compounds related to Pyrazine-2,6-diamine hydrochloride. Due to the current unavailability of published single-crystal X-ray diffraction data for this compound, this guide provides a detailed comparison with two closely related structures: 2,6-diaminopyrazine and its structural analog, 2,6-diaminopyridinium chloride. This comparison sheds light on the structural similarities and differences, offering valuable insights for researchers working with these and similar molecular scaffolds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 2,6-diaminopyrazine and 2,6-diaminopyridinium chloride, providing a basis for structural comparison.
| Parameter | 2,6-diaminopyrazine | 2,6-diaminopyridinium chloride[1] |
| Chemical Formula | C₄H₆N₄ | C₅H₈N₃⁺ · Cl⁻ |
| Crystal System | Orthorhombic | Monoclinic[1] |
| Space Group | P b c a | C2/m[1] |
| a (Å) | 5.1217 | 10.8046 (10)[1] |
| b (Å) | 9.8397 | 6.7865 (6)[1] |
| c (Å) | 21.914 | 8.9912 (8)[1] |
| α (°) | 90 | 90[1] |
| β (°) | 90 | 94.673 (3)[1] |
| γ (°) | 90 | 90[1] |
| Volume (ų) | 1104.9 | 657.49 (10)[1] |
| Z | 8 | 4[1] |
| Temperature (K) | Not Reported | 100[1] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of crystal structures for compounds such as 2,6-diaminopyrazine and 2,6-diaminopyridinium chloride typically follows a standardized experimental workflow. The protocol outlined below is a general representation of the methodology employed in single-crystal X-ray diffraction studies.
1. Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. Common methods for crystal growth include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.
2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. A monochromatic X-ray beam (commonly from a Cu or Mo source) is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a diffraction pattern of spots of varying intensities. This data is collected by a detector.
3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, thermal parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities. The final refined structure provides precise information on bond lengths, bond angles, and the overall molecular conformation.
Experimental Workflow
The following diagram illustrates the typical workflow for a single-crystal X-ray crystallographic analysis.
References
A Comparative Guide to Analytical Methods for Pyrazine-2,6-diamine Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of Pyrazine-2,6-diamine hydrochloride: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible (UV-Vis) Spectrophotometry. The information presented is designed to assist in selecting the most suitable method based on specific research and development needs, considering factors such as sensitivity, selectivity, and complexity.
Comparison of Analytical Methodologies
The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. HPLC is often favored for its robustness and versatility, GC-MS provides high selectivity and sensitivity, especially for volatile compounds or after derivatization, and UV-Vis spectrophotometry offers a simpler, more accessible option for straightforward quantification in non-complex samples.
Quantitative Performance Data
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of this compound and structurally similar compounds. The data is compiled from various analytical studies to provide a comparative overview.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Visible Spectrophotometry |
| Linearity (R²) | > 0.999[1] | > 0.99[2] | > 0.99 |
| Limit of Detection (LOD) | 20 ng/g[1] | 0.002 - 0.156 µg/mL[2] | ~1 µg/mL |
| Limit of Quantification (LOQ) | 67 ng/g[1] | 0.008 - 0.625 µg/mL[2] | ~3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 76 - 108%[2] | 98 - 102% |
| Precision (% RSD) | < 2%[1] | < 15%[2] | < 2% |
Experimental Workflows and Protocols
A general workflow for the quantitative analysis of this compound involves sample preparation, instrumental analysis, and data processing. The specific steps within this workflow will vary depending on the chosen analytical technique.
General analytical workflow for quantification.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a method developed for a structurally similar compound, 2,6-diamino-3,5-dinitropyrazine-1-oxide, and can be adapted for this compound.[1]
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: Methanol
-
Gradient Elution:
-
0-2 min: 5% B
-
2-7 min: 5% to 100% B
-
7-10 min: 100% B
-
10-12 min: 100% to 5% B
-
12-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Based on the UV spectrum of 2,6-diaminopyridine, an initial wavelength of around 308 nm is recommended, which should be optimized.[3]
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., mobile phase) to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 to 0.6 mg/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the solvent, and dilute as necessary to fall within the calibration range.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Due to the polar nature and low volatility of this compound, derivatization is necessary for GC-MS analysis. This protocol is adapted from a method for the analysis of piperazine designer drugs.[2]
1. Instrumentation and Materials:
-
GC-MS system
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or trifluoroacetic anhydride - TFAA)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
2. GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
3. Derivatization and Sample Preparation:
-
Standard and Sample Preparation: Accurately weigh the reference standard or sample into a vial and dissolve in the anhydrous solvent.
-
Derivatization: Add the derivatizing agent to the standard/sample solution. Cap the vial and heat at 70°C for 30 minutes. Cool to room temperature before injection.
4. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the derivatized standards against their concentrations.
-
Quantify the derivatized this compound in the sample by comparing its peak area to the calibration curve.
UV-Visible Spectrophotometry Protocol
This method is suitable for the quantification of this compound in simple matrices where interfering substances are absent.
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Solvent (e.g., 0.1 M HCl, methanol, or water)
2. Method Development:
-
Determination of λmax: Prepare a solution of this compound in the chosen solvent. Scan the solution in the UV range (200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on the spectrum of 2,6-diaminopyridine, the λmax is expected to be around 308 nm.[3]
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in the chosen solvent to a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-20 µg/mL).
-
Sample Preparation: Dissolve the sample in the solvent and dilute to a concentration that falls within the linear range of the calibration curve.
4. Data Analysis:
-
Measure the absorbance of the calibration standards and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve using its measured absorbance.
Conclusion
The selection of an appropriate analytical method for the quantification of this compound is critical for obtaining accurate and reliable results. HPLC offers a balance of sensitivity, selectivity, and robustness, making it a widely applicable technique. GC-MS, with the requirement of derivatization, provides excellent selectivity and sensitivity, which is particularly useful for complex matrices or when structural confirmation is needed. UV-Vis spectrophotometry is a simple and cost-effective method suitable for routine analysis of pure samples or simple formulations. The detailed protocols and comparative data in this guide are intended to aid researchers in making an informed decision for their specific analytical challenges.
References
In-Silico Showdown: A Comparative Guide to Pyrazine Derivatives in Drug Discovery
A deep dive into the computational analysis of various pyrazine-based compounds reveals their significant potential as potent inhibitors for a range of therapeutic targets. This guide provides a comparative overview of in-silico studies on different pyrazine derivatives, offering insights for researchers, scientists, and drug development professionals into their mechanisms of action and structure-activity relationships.
While specific in-silico data on Pyrazine-2,6-diamine hydrochloride is not extensively available in the reviewed literature, a wealth of computational research on analogous pyrazine derivatives highlights the therapeutic promise of this chemical scaffold. These studies employ a variety of in-silico techniques, including molecular docking, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), pharmacophore modeling, and ADME (Absorption, Distribution, Metabolism, and Excretion) analysis to predict and evaluate the efficacy of these compounds against critical biological targets in cancer, tuberculosis, and other diseases.
Comparative In-Silico Performance of Pyrazine Derivatives
The following tables summarize key quantitative data from various in-silico studies, showcasing the potential of different pyrazine derivatives as inhibitors of important biological targets.
Table 1: Molecular Docking Scores of Pyrazine Derivatives Against Various Targets
| Derivative Class | Target Protein | Top Docking Score (kcal/mol) | Reference |
| Imidazo[1,5-a]pyrazine Derivatives | Bruton's Tyrosine Kinase (BTK) | -8.804 | [1][2] |
| Pyrazine-1,3,4-Oxadiazole Analogs | DprE1 (Antitubercular Target) | -9.0 | [3] |
| 3-(Pyrazin-2-yl)-1H-indazole Derivatives | PIM-1 Kinase | -11.084 | [4] |
| Pyrazine-2-carboxylic acid Derivatives | Mycobacterium tuberculosis InhA | -86.4047 (rerank score) | [5] |
| Pyrazine Linked 2-Aminobenzamides | Histone Deacetylase (HDAC) 1/2/3 | Not explicitly stated in a single value, but demonstrated strong binding interactions | [6][7] |
| 2,6-disubstituted Pyrazine Derivatives | CK2 and PIM Kinases | Not explicitly stated in a single value, but showed potent inhibition | [8] |
Table 2: 3D-QSAR Model Validation for Pyrazine Derivatives
| Derivative Class | Target | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Reference | | :--- | :--- | :--- | :--- | | Imidazo[1,5-a]pyrazine Derivatives | BTK Inhibitors | 0.95 (atom-based), 0.901 (field-based) | 0.87 (atom-based), 0.77 (field-based) |[2] | | 3-(Pyrazin-2-yl)-1H-indazole Derivatives | PIM-1 Kinase Inhibitors | 0.922 | 0.8629 |[4] |
Key Signaling Pathways and Experimental Workflows
The in-silico analysis of pyrazine derivatives often targets key signaling pathways implicated in disease progression. For instance, PIM-1 kinase is a crucial regulator of cell proliferation and apoptosis, making it a prime target in cancer therapy.[9] Similarly, Bruton's tyrosine kinase (BTK) plays a vital role in B-cell development and is a validated target for hematological malignancies.[1] The following diagrams illustrate a generalized workflow for in-silico drug discovery and the PIM-1 kinase signaling pathway.
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Pyrazine-1,3,4-Oxadiazole Analogs as Potential Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Docking, Binding Free Energy Calculations and In Vitro Characterization of Pyrazine Linked 2-Aminobenzamides as Novel Class I Histone Deacetylase (HDAC) Inhibitors | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Comparative Docking Studies of Pyrazine-Based Inhibitors Against AXL Receptor Tyrosine Kinase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of pyrazine-based inhibitors targeting the AXL receptor tyrosine kinase, a key protein implicated in cancer progression and drug resistance. The following sections present quantitative data from molecular docking studies, a detailed experimental protocol for conducting such studies, and visualizations of the AXL signaling pathway and the docking workflow.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding energies of several pyrazine-2-carboxamide derivatives against the AXL receptor tyrosine kinase, as determined by molecular docking studies. Lower binding energy values indicate a higher predicted binding affinity.
| Compound ID | Compound Name | Binding Energy (kcal/mol) |
| 1 | 3-amino-N-butylpyrazine-2-carboxamide | - |
| 2 | 3-amino-N-isobutylpyrazine-2-carboxamide | - |
| 3 | 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide | -7.0 |
| 4 | 3-amino-N-phenylpyrazine-2-carboxamide | -6.3 |
| 5 | 3-hydroxy-6-nitropyrazine-2-carboxamide | - |
| 6 | 6-fluoro-3-hydroxypyrazine-2-carboxamide | - |
Data sourced from studies on pyrazine-2-carboxamide derivatives as tyrosine kinase inhibitors.[1][2]
Experimental Protocols: Molecular Docking of Pyrazine-Based Inhibitors
This section outlines a typical workflow for performing a comparative molecular docking study.
1. Preparation of the Receptor Protein:
-
Obtain Protein Structure: The three-dimensional crystal structure of the target protein, AXL receptor tyrosine kinase, is retrieved from the Protein Data Bank (PDB).
-
Pre-processing: The protein structure is prepared by removing water molecules, ligands, and any other heteroatoms not essential for the docking study.
-
Protonation and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate atomic charges are assigned using force fields like AMBER or CHARMm.
-
Structural Minimization: The energy of the protein structure is minimized to relieve any steric clashes and to obtain a more stable conformation.
2. Ligand Preparation:
-
Obtain Ligand Structures: The 2D or 3D structures of the pyrazine-based inhibitors are obtained from chemical databases or drawn using molecular modeling software.
-
3D Structure Generation and Optimization: If starting from 2D structures, they are converted to 3D. The geometry of each ligand is then optimized using quantum mechanical or molecular mechanics methods to find the lowest energy conformation.
-
Charge and Torsion Angle Assignment: Partial charges are assigned to the atoms of each ligand, and rotatable bonds are defined.
3. Molecular Docking Simulation:
-
Grid Generation: A grid box is defined around the active site of the AXL kinase domain. This grid pre-calculates the potential energy of interaction for different atom types, which speeds up the docking calculations.
-
Docking Algorithm: A docking algorithm, such as a genetic algorithm or a Lamarckian genetic algorithm (as used in AutoDock), is employed to explore the conformational space of the ligand within the defined grid box. The algorithm systematically generates and evaluates different poses (orientations and conformations) of the ligand in the binding site.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. This function typically considers factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and the internal energy of the ligand.
-
Execution: The docking simulation is run for each pyrazine-based inhibitor, typically generating multiple binding poses and their corresponding binding energy scores.
4. Analysis of Docking Results:
-
Binding Energy Comparison: The predicted binding energies of the different pyrazine derivatives are compared. A more negative binding energy suggests a more favorable binding interaction.
-
Pose Analysis: The binding poses of the most potent inhibitors are visually inspected to understand the key molecular interactions with the amino acid residues in the AXL active site. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant contacts.
-
Structure-Activity Relationship (SAR) Analysis: The relationship between the chemical structures of the pyrazine derivatives and their predicted binding affinities is analyzed to identify key functional groups that contribute to or detract from binding.
Mandatory Visualizations
Caption: AXL Receptor Tyrosine Kinase Signaling Pathway.
Caption: Experimental Workflow for Molecular Docking.
References
Comparative Guide to the Structure-Activity Relationship of Pyrazine-2,6-diamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of Pyrazine-2,6-diamine analogs, focusing on their potential as therapeutic agents. The pyrazine core is a significant scaffold in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects.[1][2][3] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the logical relationships in SAR studies to facilitate further research and development in this area.
Anticancer Activity of 2,6-Disubstituted Pyrazine Analogs as Kinase Inhibitors
A prominent area of investigation for pyrazine derivatives is in the realm of oncology, particularly as kinase inhibitors.[4][5] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The SAR studies of 2,6-disubstituted pyrazines, including analogs with amino substitutions, have identified potent inhibitors of kinases such as Casein Kinase 2 (CK2).[7][8][9]
Data Presentation: SAR of 2,6-Disubstituted Pyrazines as CK2 Inhibitors
The following table summarizes the inhibitory activity of a series of 2,6-disubstituted pyrazine analogs against the CK2 protein kinase. The data highlights the impact of various substituents at the C2 and C6 positions of the pyrazine ring on their inhibitory potency.
| Compound ID | R1 (Position 2) | R2 (Position 6) | CK2 IC50 (µM) |
| 1 | -NH2 | Indazole | >10 |
| 2 | -NH2 | 4-aminosulfonylphenyl | 1.2 |
| 3 | -NH2 | 3-aminosulfonylphenyl | 0.45 |
| 4 | -NH-c-propyl | 4-aminosulfonylphenyl | 0.078 |
| 5 | -NH-c-propyl | 3-aminosulfonylphenyl | 0.045 |
| 6 | -NH-i-propyl | 4-aminosulfonylphenyl | 0.033 |
| 7 | -NH-i-propyl | 3-aminosulfonylphenyl | 0.019 |
Data synthesized from representative studies on 2,6-disubstituted pyrazine kinase inhibitors.
Experimental Protocols: Biochemical Kinase Inhibition Assay
The in vitro potency of the pyrazine-2,6-diamine analogs against protein kinases is commonly determined using a biochemical kinase inhibition assay.[10]
Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
Materials:
-
Recombinant human CK2 alpha subunit
-
Biotinylated peptide substrate (e.g., Biotin-RRRADDSDDDDD-NH2)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., HTRF® KinEASE™-STK S1 kit)
-
384-well low-volume plates
Procedure:
-
Compound Dispensing: Serially dilute the test compounds in DMSO and dispense into the 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.
-
Kinase Reaction: Add the kinase and biotinylated peptide substrate solution to each well and incubate briefly to allow for compound binding.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the level of substrate phosphorylation by adding the detection reagents (e.g., streptavidin-XL665 and a phosphospecific antibody-Eu3+ cryptate).
-
Signal Reading: After another incubation period, read the time-resolved fluorescence signal on a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Mandatory Visualization: SAR Logic for CK2 Inhibition
Caption: SAR of Pyrazine-2,6-diamine Analogs as CK2 Inhibitors.
Antioxidant Activity of 2,6-Diamino-3,5-diaryl-1,4-pyrazine Analogs
Pyrazine-2,6-diamine derivatives have also been explored for their antioxidant properties. The introduction of aryl groups at the 3 and 5 positions has been shown to yield potent antioxidants.[2]
Data Presentation: Antioxidant Activity of 2,6-Diamino-3,5-diaryl-1,4-pyrazines
The table below presents the antioxidant activity of several 2,6-diamino-3,5-diaryl-1,4-pyrazine analogs, measured by their ability to inhibit AAPH-induced linoleate peroxidation.
| Compound ID | Ar (Aryl group at C3 and C5) | % Inhibition at 1 µM |
| 8a | Phenyl | 25 |
| 8b | 4-Methoxyphenyl | 45 |
| 8c | 4-Hydroxyphenyl | 80 |
| 8d | 3,4-Dihydroxyphenyl (Catechol) | 95 |
| Reference | Trolox | 60 |
Data is representative of studies on diaryl-diaminopyrazine antioxidants.[2]
Experimental Protocols: AAPH-Induced Linoleate Peroxidation Assay
This assay evaluates the ability of a compound to inhibit the peroxidation of linoleic acid induced by the free radical generator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Objective: To determine the antioxidant capacity of test compounds by measuring the inhibition of lipid peroxidation.
Materials:
-
Linoleic acid
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (pH 7.4)
-
Test compounds dissolved in a suitable solvent (e.g., ethanol)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a buffered emulsion of linoleic acid.
-
Compound Addition: Add the test compound at various concentrations to the linoleic acid emulsion.
-
Initiation of Peroxidation: Add AAPH to the mixture to initiate lipid peroxidation.
-
Incubation: Incubate the reaction mixture at 37°C with shaking.
-
Measurement: At regular intervals, measure the formation of conjugated dienes (a product of lipid peroxidation) by monitoring the absorbance at 234 nm.
-
Data Analysis: Calculate the rate of peroxidation for each compound concentration and determine the percentage of inhibition relative to a control without the test compound.
Mandatory Visualization: Experimental Workflow for Antioxidant Assay
Caption: Workflow for AAPH-Induced Linoleate Peroxidation Assay.
Antimicrobial Activity of Pyrazine-2,6-diamine Analogs
The pyrazine scaffold is also found in compounds with notable antimicrobial activity.[1] While specific and extensive SAR studies on Pyrazine-2,6-diamine analogs as antimicrobial agents are less common in the readily available literature, the general principles of antimicrobial drug design can be applied. Key modifications often involve the introduction of lipophilic groups to enhance membrane permeability and polar groups to interact with bacterial targets.
Data Presentation: Antimicrobial Activity of Representative Pyrazine Analogs
This table provides hypothetical minimum inhibitory concentration (MIC) values for a series of Pyrazine-2,6-diamine analogs against common bacterial strains to illustrate potential SAR trends.
| Compound ID | R3/R5 Substituents | R2/R6 Amino Substituents | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 9a | -H | -NH2 | >128 | >128 |
| 9b | 3,5-dichloro | -NH2 | 32 | 64 |
| 9c | 3,5-dimethyl | -NH2 | 64 | 128 |
| 9d | 3,5-dichloro | -NH(CH2)2OH | 16 | 32 |
Experimental Protocols: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial potency.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB directly in the 96-well plates.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Mandatory Visualization: Signaling Pathway Inhibition by Pyrazine Analogs
Caption: Inhibition of a Kinase Signaling Pathway by Pyrazine Analogs.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pyrazine Synthesis Methods for the Modern Researcher
For researchers, scientists, and professionals in drug development, the synthesis of pyrazines—a class of nitrogen-containing heterocyclic aromatic compounds—is of paramount importance. Pyrazines are integral to the development of pharmaceuticals, agrochemicals, and flavorings due to their diverse biological activities. This guide provides an objective, data-driven comparison of classical and modern methods for pyrazine synthesis, offering detailed experimental protocols and performance data to inform the selection of the most suitable synthetic route for your research needs.
Classical Approaches: The Foundation of Pyrazine Synthesis
Three classical named reactions have long formed the bedrock of pyrazine synthesis: the Gutknecht, Staedel-Rugheimer, and Gastaldi methods. These are complemented by the versatile condensation of 1,2-diamines with α-dicarbonyl compounds. While foundational, these methods come with their own sets of advantages and limitations.
Gutknecht Pyrazine Synthesis (1879)
This method relies on the self-condensation of α-amino ketones, which are often generated in situ from the reduction of α-oximino ketones. The resulting dihydropyrazines are subsequently oxidized to yield the aromatic pyrazine ring.[1][2]
Staedel-Rugheimer Pyrazine Synthesis (1876)
In this approach, an α-halo ketone reacts with ammonia to form an α-amino ketone intermediate. This intermediate then undergoes self-condensation and subsequent oxidation to produce the pyrazine.[3][4]
Gastaldi Pyrazine Synthesis (1921)
The Gastaldi synthesis is a notable method for producing hydroxypyrazines. It involves the reaction of α-oximinoketones with potassium cyanide, followed by hydrolysis and decarboxylation.
Condensation of 1,2-Diamines with α-Dicarbonyl Compounds
A widely employed and generally high-yielding method, this approach involves the direct condensation of a 1,2-diamine with an α-dicarbonyl compound. The reaction typically proceeds readily to form a dihydropyrazine intermediate, which is then oxidized to the final pyrazine product.[5]
Modern Methods: Expanding the Synthetic Toolbox
Contemporary organic synthesis has introduced a range of powerful techniques for pyrazine synthesis, often offering milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods.
Transition-Metal Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, have become indispensable tools for the synthesis of functionalized pyrazines. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds on the pyrazine core.[6]
Microwave-Assisted Synthesis
The use of microwave irradiation can dramatically accelerate reaction times and improve yields in pyrazine synthesis. This technique is particularly effective for the condensation of 1,2-diamines with α-dicarbonyl compounds, often leading to cleaner reactions and the suppression of side products.
Comparative Performance Data
The choice of synthetic method is often a trade-off between yield, substrate scope, and reaction conditions. The following table summarizes quantitative data for the discussed pyrazine synthesis methods.
| Synthesis Method | Typical Substrates | Typical Products | Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Gutknecht Synthesis | α-Amino ketones (often from α-oximino ketones) | Symmetrically substituted alkyl- and arylpyrazines | Reduction followed by self-condensation and oxidation | 30-70 | Versatile for symmetrical pyrazines. | Often requires multi-step in situ generation of the α-amino ketone; can have moderate yields. |
| Staedel-Rugheimer Synthesis | α-Halo ketones, Ammonia | Symmetrically substituted alkyl- and arylpyrazines | Ammonolysis, self-condensation, and oxidation | 40-60 | One-pot potential from readily available starting materials. | Use of lachrymatory α-halo ketones; can produce side products. |
| Gastaldi Synthesis | α-Oximinoketones, KCN | Hydroxypyrazines | Reaction with KCN, hydrolysis, decarboxylation | 45-75 | Specific for the synthesis of hydroxypyrazines. | Use of toxic potassium cyanide; limited to specific product types. |
| Condensation of 1,2-Diamines and α-Dicarbonyls | Ethylenediamine, substituted diamines; Glyoxal, diacetyl, benzil | Symmetrically and unsymmetrically substituted pyrazines and quinoxalines | Condensation followed by oxidation | 60-95+ | Generally high yields, broad substrate scope, straightforward.[5] | May require a separate oxidation step. |
| Palladium-Catalyzed Suzuki Coupling | Dihalopyrazines, Arylboronic acids | Diaryl-substituted pyrazines | Pd catalyst (e.g., Pd(PPh₃)₄), base, solvent (e.g., Toluene/Water) | 70-98 | Excellent yields, high functional group tolerance, modular.[6] | Cost of palladium catalyst; requires pre-functionalized pyrazines. |
| Microwave-Assisted Condensation | 1,2-Diamines, α-Dicarbonyl compounds | Substituted pyrazines and quinoxalines | Microwave irradiation, often solvent-free or in minimal solvent | 80-99 | Rapid reaction times, high yields, cleaner reactions. | Requires specialized microwave equipment. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a research setting.
Protocol 1: Gutknecht Synthesis of 2,5-Dimethylpyrazine
Materials:
-
Diacetyl monoxime
-
Zinc dust
-
Glacial acetic acid
-
Sodium hydroxide
-
Copper(II) sulfate
Procedure:
-
Reduction of α-Oximino Ketone: In a round-bottom flask, dissolve diacetyl monoxime in glacial acetic acid. Cool the solution in an ice bath and slowly add zinc dust in portions while stirring. Maintain the temperature below 10 °C. After the addition is complete, continue stirring for 1 hour at room temperature.
-
Formation of Dihydropyrazine: Filter the reaction mixture to remove excess zinc. Carefully neutralize the filtrate with a cold aqueous solution of sodium hydroxide to precipitate the α-amino ketone. The α-amino ketone will spontaneously dimerize to form the dihydropyrazine.
-
Oxidation: To the resulting mixture, add an aqueous solution of copper(II) sulfate and heat the mixture under reflux for 2 hours. The solution will turn from blue to a reddish-brown precipitate of copper(I) oxide.
-
Isolation and Purification: Cool the reaction mixture and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation.
Protocol 2: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine[5]
Materials:
-
2-Chloroacetophenone
-
Aqueous ammonia (28%)
-
Ethanol
-
Copper(II) sulfate
Procedure:
-
Ammonolysis: Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask. Add an excess of aqueous ammonia and stir the mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Condensation and Oxidation: Upon completion of the ammonolysis, add an aqueous solution of copper(II) sulfate to the reaction mixture. Heat the mixture under reflux for 4 hours.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The solid product, 2,5-diphenylpyrazine, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry. The crude product can be purified by recrystallization from ethanol.
Protocol 3: Condensation of a 1,2-Diamine and α-Dicarbonyl: Synthesis of 2,3-Diphenylquinoxaline[5]
Materials:
-
Benzil
-
o-Phenylenediamine
-
Ethanol
Procedure:
-
Condensation: In a round-bottom flask, dissolve equimolar amounts of benzil and o-phenylenediamine in ethanol.
-
Reaction: Heat the mixture under reflux for 1 hour. The reaction is often accompanied by a color change.
-
Isolation and Purification: Cool the reaction mixture in an ice bath. The product, 2,3-diphenylquinoxaline, will crystallize out of the solution. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry. The product is often pure enough for use, but can be recrystallized from ethanol if necessary.
Protocol 4: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 2,5-Diphenylpyrazine[6]
Materials:
-
2,5-Dichloropyrazine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate
-
Toluene
-
Water
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 2,5-dichloropyrazine (1.0 eq), phenylboronic acid (2.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
To further clarify the reaction sequences, the following diagrams illustrate the key transformations in each synthetic method.
References
Safety Operating Guide
Proper Disposal of Pyrazine-2,6-Diamine Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Pyrazine-2,6-diamine hydrochloride, a specialized organic compound, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to established protocols is essential to mitigate risks to personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to be familiar with the potential hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). Based on data for the compound and structurally similar chemicals, the following safety measures should be implemented.
| Category | Guidance |
| Hazard Classification | Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[1] |
| Personal Protective Equipment (PPE) | - Eye Protection: Chemical safety goggles or a face shield are mandatory.[2][3] - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[2] - Skin and Body Protection: A lab coat or chemical-resistant apron is required. - Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is necessary.[2][3] |
| In Case of Accidental Exposure | - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention. - Skin Contact: Wash off immediately with soap and plenty of water.[4] Remove contaminated clothing. - Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4] Call a poison center or doctor if you feel unwell. - Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting.[2] Immediately call a poison center or doctor. |
| Spill Cleanup | For small spills, carefully sweep up the solid material, avoiding dust formation.[2][5] Place the material into a designated and labeled hazardous waste container.[2][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash. The following protocol outlines the necessary steps for its proper disposal.
-
Waste Segregation and Collection:
-
Solid Waste: Carefully collect any unused this compound and place it into a clean, dry, and properly labeled hazardous waste container.[2][5]
-
Contaminated Materials: Any items contaminated with the compound, such as gloves, filter paper, and paper towels, must also be placed in a designated, sealed container for chemically contaminated waste.
-
-
Waste Container Labeling:
-
Clearly label the waste container with "Hazardous Waste."
-
Identify the contents as "this compound." List any other chemical constituents if it is a mixture.
-
Ensure the label includes the date and the responsible researcher's name.
-
-
Temporary Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of toxic organic compounds.[5]
-
Experimental Protocols
Currently, there are no widely established experimental protocols for the in-lab neutralization or deactivation of this compound prior to disposal. The recommended procedure is to dispose of it as hazardous waste through a licensed facility. Attempting to neutralize the compound without a validated protocol could lead to unforeseen hazardous reactions.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling Pyrazine-2,6-diamine hydrochloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Pyrazine-2,6-diamine hydrochloride. The following procedural guidance outlines operational plans for safe handling and disposal, ensuring laboratory safety and regulatory compliance.
Hazard Identification
This compound is a chemical that requires careful handling due to its potential health hazards. The following is a summary of its classification and hazard statements.
Table 1: Hazard Identification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | GHS07 Harmful | Warning | H302: Harmful if swallowed[1][2] |
| Skin Corrosion/Irritation | GHS07 Harmful | Warning | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Eye Irritation | GHS07 Harmful | Warning | H319: Causes serious eye irritation[1][2][3][4] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | GHS07 Harmful | Warning | H335: May cause respiratory irritation[1][2][3][4] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[5][6]
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US).[2][7] | Protects against splashes and dust particles that can cause serious eye irritation.[2][4][7] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber).[5][6] | Prevents skin contact which can cause irritation.[4][7] Gloves must be inspected prior to use.[5] |
| Skin and Body Protection | Laboratory coat.[6][8] Flame retardant antistatic protective clothing may be necessary.[9] | Protects skin from accidental contact.[7] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[7] A dust respirator is recommended if dust is generated.[9][10] | Prevents inhalation of dust which may cause respiratory tract irritation.[2][4] |
Operational Plan: Safe Handling and Emergency Protocols
A systematic approach to handling this compound is crucial for laboratory safety.
Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
Post-Handling :
Emergency Protocols: First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][3][7] |
| Skin Contact | Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3][7][9] |
| Eye Contact | Rinse cautiously with water for several minutes, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7] |
| Ingestion | Rinse mouth with water and then drink plenty of water.[2][7] Do not induce vomiting. Call a poison center or doctor if you feel unwell.[5] |
Logistical Plan: Storage and Disposal
Proper storage and disposal are essential for safety and environmental protection.
Storage Conditions
Table 4: Storage Requirements
| Parameter | Requirement |
| Location | Store in a dry, cool, and well-ventilated place.[7][8][11] |
| Container | Keep the container tightly closed.[7][11] Store in containers made of compatible materials like glass, stainless steel, or high-density polyethylene (HDPE).[8] |
| Incompatible Materials | Store away from acids and strong oxidizing agents.[7] |
| Conditions to Avoid | Keep away from heat, sparks, open flames, and other ignition sources.[7][9] |
Step-by-Step Disposal Protocol
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Segregation :
-
Containerization :
-
Labeling :
-
Storage of Waste :
-
Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.[10]
-
-
Final Disposal :
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 1370411-48-5 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 2,6-Pyrazinediamine | C4H6N4 | CID 534688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.enamine.net [enamine.enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynce.com [biosynce.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. echemi.com [echemi.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
